Thamnosmonin
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZIJDMODGMWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975521 | |
| Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60094-90-8 | |
| Record name | Thamnosmonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060094908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thamnosmonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Thamnosmonin
Abstract
Thamnosmonin is a naturally occurring coumarin that has garnered interest within the scientific community for its distinct chemical architecture and potential biological activities. This technical guide provides a comprehensive examination of the chemical structure of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document elucidates the core molecular framework, stereochemistry, and the key functional groups that define its properties. We will delve into the spectroscopic data that underpins its structural confirmation, outline the methodologies for its isolation, and discuss its known biological context. This guide is structured to serve as a foundational resource, fostering a deeper understanding of this compound's chemical nature and paving the way for future research and application.
Introduction: The Significance of Coumarins in Natural Product Chemistry
Coumarins are a prominent class of benzopyrone secondary metabolites found extensively throughout the plant kingdom. Their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities, make them a subject of intense research. This compound, a specific member of this family, presents a unique structural configuration that distinguishes it from more common coumarins. First isolated from plants of the Thamnosma genus, its structure offers a compelling scaffold for medicinal chemistry and drug discovery efforts. Understanding the precise arrangement of its atoms and functional groups is paramount to unlocking its full therapeutic potential.
Core Chemical Structure and Nomenclature
This compound is characterized by a coumarin nucleus, which is a benzopyran-2-one system. This core is substituted at positions 6 and 7, contributing to its unique identity.
Molecular Identity
The fundamental properties of this compound are summarized below, providing a clear reference for its chemical identity.
| Identifier Type | Value |
| CAS Number | 60094-90-8[1][2] |
| Molecular Formula | C₁₅H₁₆O₅[1][2][3] |
| Molecular Weight | 276.28 g/mol [1][2] |
| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one[1] |
The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of the molecule's connectivity.[4] This nomenclature indicates a chromen-2-one (coumarin) core. At position 7, there is a methoxy (-OCH₃) group. The more complex substituent is located at position 6: a 1,2-dihydroxy-3-methylbut-3-enyl side chain.
Structural Diagram and Key Functional Groups
The two-dimensional structure of this compound reveals several key functional groups that dictate its chemical reactivity and potential for biological interactions.
Caption: 2D Chemical Structure of this compound.
-
Coumarin Core: The planar, aromatic benzopyran-2-one system is the foundational scaffold of the molecule.
-
7-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic system and may play a role in receptor binding.
-
Diol Side Chain: The aliphatic side chain at the C-6 position contains two hydroxyl groups (a diol) and a terminal double bond. The stereochemistry of these hydroxyl groups is a critical aspect of its three-dimensional structure.
Elucidation of the Structure: A Spectroscopic Approach
The definitive structure of this compound was elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] These methods provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. For this compound, HRMS would yield a precise mass measurement consistent with the formula C₁₅H₁₆O₅, corroborating the elemental composition. Fragmentation patterns observed in MS/MS experiments would further help to identify the coumarin core and the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the connectivity and spatial arrangement of atoms.[6] While specific spectral data for this compound is not widely published in publicly accessible databases, a theoretical analysis based on its known structure allows for the prediction of key signals.
¹H NMR (Proton NMR):
-
Aromatic Protons: The protons on the coumarin nucleus would appear in the aromatic region (typically 6.5-8.0 ppm).[7] The specific coupling patterns would confirm their positions on the benzene ring.
-
Methoxy Protons: A characteristic singlet peak would be expected around 3.8-4.0 ppm, corresponding to the three protons of the -OCH₃ group.
-
Side Chain Protons: The protons on the butenyl side chain would exhibit complex signals. The protons attached to the carbons bearing hydroxyl groups would appear in the 3.5-4.5 ppm range. The vinyl protons of the double bond would be found further downfield, and the methyl group protons would appear as a singlet in the upfield region.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. Key expected chemical shifts include:
-
Carbonyl Carbon: The C=O carbon of the pyrone ring would be the most downfield signal, typically >160 ppm.
-
Aromatic and Olefinic Carbons: Carbons of the benzene ring and the double bond would resonate in the 100-150 ppm range.
-
Methoxy Carbon: The carbon of the -OCH₃ group would appear around 55-60 ppm.
-
Aliphatic Carbons: The carbons in the side chain bearing hydroxyl groups would be found in the 60-80 ppm range.
Caption: Experimental workflow for isolation and structural elucidation.
Isolation and Natural Occurrence
This compound is a natural product that has been isolated from various plant species.
Natural Sources
This compound has been identified in plants from the Rutaceae family. Notable sources include:
-
Thamnosma montana (Turpentine Broom)[8]
-
Thamnosma africana [9]
-
Citrus sinensis (Sweet Orange), specifically from the roots[5]
-
Micromelum falcatum [5]
The presence of this compound in these species highlights its role within the chemical defense or signaling pathways of these plants.
General Isolation Protocol
The isolation of this compound from plant material typically follows a standard natural product chemistry workflow.[10]
-
Extraction: Dried and powdered plant material (e.g., aerial parts, roots) is subjected to extraction with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This compound is typically found in the moderately polar extracts (e.g., ethyl acetate).[5][9]
-
Fractionation: The crude extract is then fractionated using column chromatography, often with a silica gel stationary phase. Elution with a gradient of solvents separates the complex mixture into simpler fractions.
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified. This often requires repeated chromatographic steps, including preparative high-performance liquid chromatography (HPLC), to yield the pure compound.[5]
-
Characterization: The purified compound's identity is confirmed using the spectroscopic methods detailed in the previous section.
Biological Activity and Potential Applications
While research is ongoing, preliminary studies and the known activities of related coumarins suggest several potential biological roles for this compound. It is primarily utilized in research settings to investigate its biological effects.[3]
-
Anti-inflammatory and Antioxidant Effects: Many coumarins exhibit potent anti-inflammatory and antioxidant properties.[3] this compound is studied for its potential to inhibit enzymes involved in inflammatory pathways and to scavenge free radicals, making it a compound of interest for conditions related to chronic inflammation and oxidative stress.[3][11]
-
Antimicrobial Activity: The compound is also explored for potential antimicrobial applications against certain pathogenic bacteria and fungi.[3][12]
-
P-glycoprotein Inhibition: In studies on compounds isolated from Citrus sinensis, some coumarins and acridones were found to inhibit P-glycoprotein-mediated drug efflux, a mechanism associated with multidrug resistance in cancer cells.[5] While this compound itself was not highlighted as the primary active agent in that specific study, its structural similarity to active compounds warrants further investigation in this area.
The diverse biological activities of natural products like this compound underscore their importance as lead compounds in drug discovery and development.[13][14]
Conclusion and Future Directions
This compound is a structurally distinct natural coumarin with a well-defined chemical architecture. Its core benzopyran-2-one structure is uniquely functionalized with a 7-methoxy group and a C-6 diol-containing side chain. The elucidation of this structure has been made possible through advanced spectroscopic techniques, and its isolation from various plant sources has been successfully established.
For researchers and drug development professionals, this compound represents an intriguing scaffold. Future research should focus on:
-
Total Synthesis: Developing a robust synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of novel analogs.
-
Stereochemical Determination: A definitive assignment of the absolute stereochemistry of the chiral centers in the side chain is crucial for understanding its interaction with biological targets.
-
Mechanism of Action Studies: In-depth biological assays are needed to elucidate the specific molecular targets and signaling pathways through which this compound exerts its anti-inflammatory, antioxidant, or other potential therapeutic effects.
This guide provides the foundational chemical knowledge necessary to appreciate the complexity and potential of this compound, encouraging its further exploration in the scientific community.
References
- Vulcanchem. (n.d.). This compound - 60094-90-8.
- BioCrick. (n.d.). This compound | CAS:60094-90-8.
- MySkinRecipes. (n.d.). This compound.
- Mafokane, P. (n.d.). The compounds and biological activity of Thamnosma africana.
- ChemFaces. (n.d.). This compound | CAS:60094-90-8.
- Chang, P. T., Cordell, G. A., Aynilian, G. H., Fong, H. H., & Farnsworth, N. R. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134–140.
- Uddin, G., Rauf, A., Siddiqui, B. S., Muhammad, N., Khan, A., & Shah, S. U. A. (2014). Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl Cardamonin, Isolated from Syzygium campanulatum Korth. BioMed Research International, 2014, 273804.
- Gutierrez-Orozco, F., & Failla, M. L. (2013). Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence. Nutrients, 5(8), 3163–3183.
- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
- Reich, H. (n.d.). NMR Spectroscopy.
- PubMed. (n.d.). [Chemical constituents, biological activity evaluation of Rhododendron tomentosum, and mechanisms of its anti-inflammatory, antioxidant, and anti-rheumatoid arthritis activities based on network pharmacology and molecular docking technology].
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Whitepaper: The Discovery, Origin, and Scientific Elucidation of Thamnosmonin
Abstract: This technical guide provides an in-depth exploration of Thamnosmonin, a naturally occurring coumarin. It details the initial discovery, botanical origins, and the key analytical methodologies required for its isolation and structural characterization. This document is intended for researchers, natural product chemists, and drug development professionals interested in the scientific journey from natural source to purified, characterized compound. We will examine the causality behind the chosen experimental workflows, from solvent-based extraction to advanced chromatographic and spectrometric techniques, offering a robust framework for the investigation of novel phytochemicals.
Introduction to this compound: A Coumarin of Interest
This compound is a coumarin, a class of benzopyrone secondary metabolites known for their diverse biological activities. Its discovery is rooted in the systematic investigation of plant species within the family Rutaceae. The unique chemical architecture of this compound, featuring a coumarin core with a dihydroxy-methylbutenyl side chain, marks it as a compound of significant interest for further pharmacological evaluation.
Chemical and Physical Properties
The foundational step in studying any natural product is to define its chemical identity. This compound's molecular structure dictates its physical properties, solubility, and potential for biological interaction.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier Type | Value | Source |
| CAS Number | 60094-90-8 | [1] |
| Molecular Formula | C₁₅H₁₆O₅ | [1][2] |
| Molecular Weight | 276.28 g/mol | [1][2] |
| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | [1] |
| Boiling Point | 500.8°C at 760 mmHg | [2] |
| Density | 1.288 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
The presence of hydroxyl groups and a methoxy group on the benzopyrone ring, combined with the complex side chain, creates a molecule with moderate polarity, guiding the selection of solvents for extraction and chromatography.[1][3]
Discovery and Botanical Origin
The story of this compound begins with the exploration of plant biodiversity for novel chemical entities.
First Isolation from a Natural Source
This compound was first reported as a novel natural product following its isolation from the "turpentine broom," Thamnosma montana.[4] This discovery was part of a broader investigation into the alkaloids and coumarins of this plant species, highlighting the importance of ethnobotanical leads in natural product chemistry.[4]
Known Botanical Sources
Since its initial discovery, this compound has been identified in several other plant species, primarily within the Rutaceae family. This distribution suggests a conserved biosynthetic pathway within this plant family.
Table 2: Confirmed Botanical Sources of this compound
| Plant Species | Family | Part(s) of Plant | Reference |
| Thamnosma montana | Rutaceae | Aerial parts | [4] |
| Thamnosma africana | Rutaceae | Aerial parts | [5] |
| Citrus sinensis (Sweet Orange) | Rutaceae | Roots | [3] |
| Micromelum falcatum | Rutaceae | Ethyl acetate extract | [3] |
The isolation from the roots of Citrus sinensis is particularly noteworthy, as it connects this compound to a globally significant agricultural crop, opening avenues for sourcing from agricultural byproducts.[3]
Methodology: From Plant Material to Pure Compound
The isolation and characterization of a natural product like this compound is a multi-stage process that relies on a logical progression of separation and analytical techniques. The choice of each step is dictated by the chemical properties of the target molecule and the complex matrix of the source material.
Step 1: Extraction from Botanical Matrix
Rationale: The primary goal of extraction is to efficiently transfer the target compounds from the solid plant material into a liquid solvent phase, while leaving behind insoluble cellular debris. A sequential extraction protocol using solvents of increasing polarity (e.g., hexane, ethyl acetate, dichloromethane) is a standard and effective strategy.[3][5][6] This approach fractionates the crude extract based on the solubility of its components, simplifying the subsequent purification steps. Hexane will extract non-polar compounds like lipids and some terpenoids, while ethyl acetate is effective for compounds of intermediate polarity like many coumarins, including this compound.
Protocol: Sequential Solvent Extraction
-
Preparation: Air-dry the collected plant material (e.g., aerial parts, roots) and grind it into a coarse powder to maximize surface area for solvent penetration.
-
Initial Extraction (Non-polar): Macerate the powdered material in hexane for 24-48 hours at room temperature. Filter the mixture and collect the hexane extract. Repeat this step 2-3 times to ensure exhaustive extraction.
-
Secondary Extraction (Intermediate Polarity): Air-dry the residual plant material to remove any remaining hexane. Subsequently, macerate the material in ethyl acetate.
-
Concentration: Combine the respective solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield crude hexane and ethyl acetate extracts. This compound is expected to be enriched in the ethyl acetate fraction.[3]
Step 2: Chromatographic Purification
Rationale: The crude extract is a complex mixture of hundreds of compounds. Chromatography is the cornerstone of purification, separating molecules based on their differential partitioning between a stationary phase and a mobile phase. A multi-modal approach, starting with low-resolution column chromatography and progressing to high-performance liquid chromatography (HPLC), is essential for achieving high purity.
Protocol: Multi-Stage Chromatography
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (a polar adsorbent).
-
Mobile Phase: A gradient system of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Procedure: Dissolve the crude ethyl acetate extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this onto the top of a prepared silica gel column. Elute the column with the solvent gradient, collecting fractions. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
Rationale: This step separates compounds based on their molecular size. It is particularly effective for removing pigments and high molecular weight polymers that may co-elute with the target compound from the silica column.[3]
-
Procedure: Pool the this compound-rich fractions from the silica column and concentrate them. Dissolve the concentrate in a suitable solvent (e.g., methanol) and apply it to a Sephadex LH-20 column. Elute with the same solvent and collect fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is the final step to achieve >98% purity. It offers high resolution and reproducibility. A reversed-phase column (e.g., C18) is typically used, where the stationary phase is non-polar, and a polar mobile phase is used for elution.
-
Procedure: Inject the purified fractions from the Sephadex column into an HPLC system. Elute with a mobile phase (e.g., a gradient of acetonitrile and water). Monitor the eluent with a UV detector and collect the peak corresponding to this compound.
-
Caption: General workflow for the isolation and purification of this compound.
Step 3: Structural Elucidation
Rationale: Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved by combining data from mass spectrometry (MS), which provides the molecular weight and formula, and nuclear magnetic resonance (NMR) spectroscopy, which reveals the carbon-hydrogen framework.
Protocol: Spectrometric and Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HR-MS), often with Electrospray Ionization (ESI).
-
Purpose: To determine the exact molecular mass with high precision. This allows for the unambiguous calculation of the molecular formula (C₁₅H₁₆O₅).[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: Identifies the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments establish correlations between protons and carbons, allowing for the definitive assembly of the molecular structure piece by piece. For example, a COSY experiment shows which protons are coupled to each other, while an HMBC experiment shows long-range correlations between protons and carbons, connecting the molecular fragments. The combination of these spectral data allows for the complete and unambiguous structural assignment of this compound.[3]
-
Caption: The process of structural elucidation using spectrometric techniques.
Potential Biological Significance
While comprehensive biological studies on pure this compound are still emerging, its structural class and origin provide clues to its potential activities. Coumarins as a group exhibit a wide range of pharmacological properties. Due to its natural origin, this compound is being investigated for potential antimicrobial applications against select pathogenic bacteria and fungi.[2] Furthermore, extracts from plants containing this compound, such as Thamnosma africana, have shown activity against Plasmodium falciparum (the malaria parasite), suggesting that their constituent compounds warrant further investigation.[5] The presence of this compound in plants with established uses in traditional medicine further supports the rationale for its continued study in drug discovery programs.
References
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This compound. MySkinRecipes. [Link]
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Mafokane, H. F., Potgieter, N., & Van Ree, T. (2006). The compounds and biological activity of Thamnosma africana. South African Journal of Botany, 72(2), 346-347. [Link]
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Spjut, R. W. Thamnosma. WORLD BOTANICAL ASSOCIATES. [Link]
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Chang, P. T., Cordell, G. A., Aynilian, G. H., Fong, H. H., & Farnsworth, N. R. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134–140. [Link]
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natural sources of Thamnosmonin
An In-Depth Technical Guide to the Natural Sources of Thamnosmonin
Abstract
This technical guide provides a comprehensive overview of this compound, a naturally occurring coumarin derivative. It is designed for researchers, scientists, and professionals in drug development who are interested in the sourcing, isolation, and characterization of this compound. This document details the primary botanical origins of this compound, presents a robust, step-by-step methodology for its extraction and purification, outlines the analytical workflow for structural elucidation, and touches upon its potential biological significance. The protocols and explanations herein are synthesized from established phytochemical literature to provide a practical and scientifically grounded resource.
Introduction to this compound
This compound is a complex coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. Its full chemical name is 6-(1c,2c-dihydroxy-3c-methyl-3c-butenyl)-7-methoxychromen-2-one[1]. The intricate stereochemistry and functional groups of its structure suggest potential for specific biological interactions, making it a compound of interest for phytochemical and pharmacological investigation. While research into its specific activities is ongoing, related compounds from its natural sources have demonstrated a range of biological effects, underscoring the need for efficient isolation protocols to enable further study[2][3]. This guide serves as a foundational document for researchers aiming to work with this specific natural product.
Natural Distribution and Botanical Sources
This compound has been successfully isolated from plants belonging to the genus Thamnosma, a member of the Rutaceae (Rue or Citrus) family[4][5]. This genus comprises a small number of species found in arid regions of southern Africa and southwestern North America[2][6]. The primary documented sources of this compound are detailed below.
Table 1: Documented Botanical Sources of this compound
| Plant Species | Common Name(s) | Family | Geographical Distribution | Plant Part(s) Containing this compound |
|---|---|---|---|---|
| Thamnosma africana | - | Rutaceae | Southern Africa | Aerial Parts |
| Thamnosma montana | Turpentine Broom, Mojave Desert-rue | Rutaceae | Southwestern United States (AZ, CA, NV, UT) and Northern Mexico[4][5][7] | Aerial Parts |
It is noteworthy that the initial isolation of this compound from Thamnosma montana was the first time the compound had been reported from a natural source[2]. Plants in the Thamnosma genus are rich in other secondary metabolites, which co-occur with this compound. These include other coumarins (e.g., thamnosmin), furanocoumarins (e.g., xanthotoxin, bergapten), and various alkaloids[1][2]. This complex phytochemical profile necessitates a multi-step purification strategy, as detailed in the following sections.
Generalized Protocol for Extraction and Isolation
The following is a detailed, multi-stage protocol for the isolation of this compound from plant material, synthesized from standard phytochemical practices and specific literature reports[1][8][9]. The causality behind each step is explained to provide a clear understanding of the workflow.
Step 1: Collection and Preparation of Plant Material
-
Procedure:
-
Collect the aerial parts (stems, leaves, flowers) of Thamnosma africana or Thamnosma montana during the peak growing season.
-
Thoroughly wash the plant material with distilled water to remove soil and debris.
-
Air-dry the material in a well-ventilated area away from direct sunlight for 7-14 days, or until brittle. Alternatively, use a plant dryer at 40-45°C.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Expertise & Rationale: Drying is critical to prevent enzymatic degradation of secondary metabolites and to facilitate efficient solvent extraction by increasing the surface area. Avoiding high temperatures and direct sunlight preserves the chemical integrity of thermolabile and photolabile compounds like coumarins.
Step 2: Solvent Extraction
-
Procedure:
-
Macerate the powdered plant material (e.g., 500 g) in a suitable solvent. Based on the literature, Ethyl Acetate is a solvent of choice for yielding this compound[1]. A typical ratio is 1:10 (w/v), so 500 g of powder would be soaked in 5 L of ethyl acetate.
-
Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture first through muslin cloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue (marc) two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethyl acetate extract.
-
-
Expertise & Rationale: Ethyl acetate is a solvent of medium polarity, effective at extracting a broad range of compounds, including coumarins. Maceration is a simple yet effective technique for small to medium-scale extractions. Using a rotary evaporator allows for gentle removal of the solvent without degrading the target compounds.
Step 3: Chromatographic Fractionation and Purification
-
Procedure:
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15... 0:100 n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 50 mL) and monitor them using Thin Layer Chromatography (TLC).
-
-
TLC Monitoring:
-
Spot the collected fractions onto a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to this compound.
-
-
Final Purification:
-
Subject the combined, enriched fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.
-
-
-
Expertise & Rationale: Column chromatography is the cornerstone of natural product isolation, separating compounds based on their differential affinity for the stationary phase (silica gel) and the mobile phase (solvent). The gradient elution, moving from non-polar to polar, allows for the separation of a wide range of compounds. TLC is a rapid and essential tool for monitoring the separation, guiding which fractions to combine for further purification.
Workflow Visualization
Caption: Workflow for the extraction and isolation of this compound.
Structural Elucidation
Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is a self-validating process where data from multiple orthogonal techniques must converge to support a single proposed structure.
-
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is first employed to determine the exact molecular weight and, consequently, the precise molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is then conducted to piece together the molecular skeleton.
-
¹H NMR: Identifies the number and types of protons (hydrogen atoms) and their connectivity to adjacent protons.
-
¹³C NMR: Determines the number and types of carbon environments in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These powerful experiments establish correlations between atoms. COSY shows proton-proton couplings, HSQC links protons directly to the carbons they are attached to, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons.
-
-
-
Trustworthiness: The combination of these techniques provides a robust dataset. The molecular formula from HR-MS acts as a constraint for interpreting the NMR data. The interlocking connectivities revealed by 2D NMR must be fully consistent with the ¹H and ¹³C spectra to yield a definitive structure, such as that reported for this compound[2].
Caption: Logical workflow for the structural elucidation of a natural product.
Reported Biological Activities
While comprehensive pharmacological studies specifically on pure this compound are limited, the compound is being investigated for its potential biological activities. It is studied for possible antimicrobial applications against select pathogenic bacteria and fungi[3]. Furthermore, its role in plant defense mechanisms suggests potential applications in agricultural research[3].
Other compounds isolated from the Thamnosma genus have shown promising bioactivities. For example, various acridone derivatives from Thamnosma rhodesica displayed activity against the protozoan parasite Leishmania major[2]. The volatile oil from Thamnosma africana was found to be active against Plasmodium falciparum and to inhibit the growth of Bacillus subtilis and Staphylococcus aureus[1]. These findings provide a strong rationale for the continued isolation and detailed biological evaluation of individual constituents like this compound.
Conclusion
This compound is a structurally distinct coumarin naturally sourced from the Thamnosma genus, particularly T. africana and T. montana. Its successful isolation hinges on a systematic phytochemical workflow, beginning with careful plant material preparation, followed by targeted solvent extraction and multi-step chromatographic purification. Definitive structural confirmation relies on the synergistic application of mass spectrometry and a suite of NMR experiments. The promising biological activities of related compounds from the same genus highlight the potential pharmacological value of this compound, establishing it as a compelling target for further research in drug discovery and development.
References
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WORLD BOTANICAL ASSOCIATES. Thamnosma . [Link]
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Wikipedia. Thamnosma montana . [Link]
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Southwest Desert Flora. Thamnosma montana, Turpentinebroom . [Link]
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Mafokane, H. F. N., Potgieter, N., & Van Ree, T. The compounds and biological activity of Thamnosma africana . Suid-Afrikaanse Tydskrif vir Natuurwetenskap en Tegnologie. [Link]
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Lady Bird Johnson Wildflower Center. Thamnosma montana (Turpentinebroom) . [Link]
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Grokipedia. Thamnosma montana . [Link]
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Poole, J. M. (2020). Notes on Thamnosma texana (Rutaceae) with the description of a new variety . Phytoneuron. [Link]
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Ullah, Z., et al. (2016). Isolation and Bioactivities of the Flavonoids Morin and Morin-3-O-β-D-glucopyranoside from Acridocarpus orientalis—A Wild Arabian Medicinal Plant . PubMed Central. [Link]
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Gutierrez-Orozco, F., & Failla, M. L. (2013). Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence . MDPI. [Link]
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Ali, A., et al. (2021). Phytochemical analysis of metholic extracts of Elymus repens, Typha angustifolia and Caralluma edulis . Open Access Research Journal of Biology and Pharmacy. [Link]
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Quispe, C., et al. (2023). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr . MDPI. [Link]
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Komatsu, K., et al. (2021). Biological activity evaluations of chemical constituents derived from Mongolian medicinal forage plants and their applications in combating infectious diseases and addressing health problems in humans and livestock . NIH. [Link]
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Loizzo, M. R., et al. (2022). Phytochemical Constituents and Biological Activity of Wild and Cultivated Rosmarinus officinalis Hydroalcoholic Extracts . MDPI. [Link]
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Sharma, A., et al. (2018). Evaluation of Phytochemical Constituents in the Methanolic Leaf Extracts of Acorus calamus L . International Journal of Chemical Studies. [Link]
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Khan, S., et al. (2021). Phytochemical Analysis, Biochemical and Mineral Composition and GC-MS Profiling of Methanolic Extract of Chinese Arrowhead Sagittaria trifolia L. from Northeast China . NIH. [Link]
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A Technical Guide to the Biosynthesis of Thamnosmonin in Thamnosma africana
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the biosynthetic pathway of Thamnosmonin, a notable dimeric coumarin found in Thamnosma africana. While the complete pathway has not been fully elucidated in T. africana specifically, this document synthesizes current knowledge on furanocoumarin biosynthesis to propose a scientifically grounded putative pathway. We will delve into the core enzymatic steps, from the foundational phenylpropanoid pathway to the critical prenylation and dimerization events. This guide is structured to provide not only a theoretical framework but also actionable, field-proven methodologies for pathway elucidation, including detailed experimental protocols and data analysis techniques. Visual diagrams of pathways and workflows are provided to enhance understanding. This document serves as an in-depth resource for professionals engaged in natural product chemistry, metabolic engineering, and the discovery of novel therapeutic agents.
Introduction: The Significance of Thamnosma africana and this compound
Thamnosma africana, a member of the Rutaceae family, is a plant species recognized for its rich profile of secondary metabolites, particularly coumarins.[1] Among these compounds, this compound, a dimeric coumarin, has been isolated and identified for its potential biological activities.[1] Dimeric coumarins are a rare class of natural products, and their complex structures often correlate with significant pharmacological properties, including antiviral and cytotoxic effects, making them compelling targets for drug discovery and development.
The biosynthesis of such complex molecules is a multi-step enzymatic process that begins with primary metabolism and proceeds through a series of modifications to build the final intricate structure. Understanding this pathway is paramount for several reasons: it allows for the potential biotechnological production of the compound through heterologous expression systems, enables the generation of novel analogues through metabolic engineering, and provides insights into the chemical ecology of the plant.
Foundational Framework: Furanocoumarin Biosynthesis
The biosynthesis of this compound is rooted in the well-established furanocoumarin pathway.[2][3] Furanocoumarins are synthesized via the phenylpropanoid and mevalonate pathways.[2] The core structure consists of a furan ring fused to a coumarin scaffold.[2] This fusion can result in linear or angular isomers, with psoralen (linear) and angelicin (angular) being the parent compounds of the most common derivatives.[2] The initial steps leading to the central precursor, umbelliferone, are highly conserved across many plant species.
The Putative Biosynthetic Pathway of this compound
The formation of this compound is a multi-stage process. It begins with the synthesis of the core coumarin structure, which is then modified through prenylation, furan ring formation, and finally, a crucial dimerization step.
From Shikimate to Umbelliferone: The Coumarin Core
The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[4][5] A series of three key enzymatic reactions converts L-phenylalanine into the central coumarin intermediate, umbelliferone (7-hydroxycoumarin).[5]
-
Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid.
-
Hydroxylation: Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para-position to yield 4-coumaric acid (p-coumaric acid).[5]
-
Hydroxylation and Lactonization: The pathway proceeds via ortho-hydroxylation of 4-coumaric acid by Cinnamate/Coumarate 2-Hydroxylase (C2'H) to form 2,4-dihydroxy-cinnamic acid. This is followed by a trans/cis isomerization of the side chain and subsequent intramolecular cyclization (lactonization) to form umbelliferone.[5]
Caption: Core biosynthesis pathway from L-Phenylalanine to Umbelliferone.
Prenylation and Furan Ring Formation
Following the synthesis of umbelliferone, the pathway diverges to create a variety of furanocoumarins. This stage is defined by prenylation and subsequent oxidative cyclization.
-
Prenylation: A prenyltransferase (PT) enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonate pathway, to the umbelliferone scaffold.[2] This reaction is a critical branch point. The prenyl group can be added at either the C6 or C8 position. For the formation of linear furanocoumarins (the psoralen-type backbone likely required for this compound), C6-prenylation is necessary, yielding demethylsuberosin.[6]
-
Furan Ring Formation: The prenylated intermediate, demethylsuberosin, undergoes oxidative cyclization to form the furan ring. This reaction is catalyzed by a cytochrome P450 enzyme, specifically a psoralen synthase, which converts demethylsuberosin into marmesin. Subsequently, marmesin synthase cleaves a hydroxyisopropyl group from marmesin to yield the parent linear furanocoumarin, psoralen.
Dimerization: The Hypothetical Final Step
The final and most speculative step in the biosynthesis of this compound is the dimerization of two coumarin monomers. The exact structure of this compound is 6-(1c,2c-dihydroxy-3c-methyl-3c-butenyl)-7-methoxychromen-2-one.[1] This suggests that the monomeric precursor is not a simple furanocoumarin like psoralen, but a more complex, substituted coumarin.
The biosynthesis likely proceeds through a highly modified, prenylated coumarin monomer which then undergoes an oxidative dimerization. The mechanism for such a dimerization in plants is not well-characterized but is hypothesized to be catalyzed by an oxidative enzyme, such as a peroxidase or a laccase, which can generate radical intermediates that subsequently couple to form the dimer.[7] Further tailoring reactions, such as hydroxylations and methylations, may occur before or after the dimerization event to yield the final this compound structure.
Caption: Putative biosynthetic pathway from Umbelliferone to this compound.
Methodologies for Pathway Elucidation
Validating and fully characterizing the proposed biosynthetic pathway requires a multi-faceted experimental approach. The following protocols represent a logical and robust workflow for researchers in this field.
Metabolite Profiling and Precursor Identification
The foundational step is to identify all related coumarin compounds in T. africana to map out potential intermediates.
Protocol: LC-MS/MS Analysis of T. africana Extracts
-
Plant Material Preparation: Collect fresh aerial parts and fruits of T. africana.[1] Immediately flash-freeze in liquid nitrogen and lyophilize to dryness. Grind the dried tissue into a fine powder.
-
Extraction:
-
Perform sequential extraction on 1 gram of powdered tissue with solvents of increasing polarity: n-hexane, ethyl acetate, and methanol.[1]
-
For each solvent, sonicate the sample for 30 minutes at room temperature, centrifuge at 4000 x g for 15 minutes, and collect the supernatant. Repeat this process three times for each solvent.
-
Pool the respective supernatants and evaporate the solvent under reduced pressure.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in 1 mL of 80% methanol.
-
Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Use a gradient elution method with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). A typical gradient would be: 5% B to 95% B over 20 minutes.
-
Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.
-
Acquire data in a data-dependent acquisition (DDA) mode to collect MS2 fragmentation spectra for putative coumarin compounds.
-
-
Data Analysis:
-
Process the raw data using metabolomics software (e.g., XCMS, MS-DIAL).
-
Identify putative coumarins based on accurate mass, isotopic pattern, and fragmentation spectra by comparing against databases like KEGG, PubChem, and in-house libraries.[8]
-
Confirm the identity of key compounds (e.g., umbelliferone, psoralen, this compound) by comparing retention times and MS2 spectra with authentic standards.
-
Causality Behind Experimental Choices:
-
Sequential Extraction: This method fractionates metabolites based on polarity, reducing the complexity of the matrix and improving the detection of low-abundance compounds.
-
High-Resolution MS: Essential for assigning accurate elemental compositions to unknown peaks, which is critical for distinguishing between isomeric coumarins.
-
Data-Dependent MS/MS: Automatically triggers fragmentation of the most intense ions, providing structural information necessary for confident identification of intermediates.
Enzyme Discovery and Functional Characterization
Identifying the specific enzymes that catalyze each step is crucial. A modern approach combines transcriptomics with in vitro biochemical assays.
Workflow: Transcriptomics-Guided Enzyme Discovery
-
Transcriptome Sequencing:
-
Grow T. africana under conditions that may induce coumarin biosynthesis (e.g., with and without UV-B light exposure, as furanocoumarin production is often a stress response).[6]
-
Extract total RNA from relevant tissues (e.g., leaves, stems).
-
Perform RNA-sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Identify differentially expressed genes between the control and treated conditions.
-
Search the transcriptome for candidate genes homologous to known biosynthetic enzymes from other species (e.g., PAL, C4H, C2'H, prenyltransferases, cytochrome P450s).[9]
-
-
Gene Cloning and Heterologous Expression:
-
Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Express the recombinant proteins in the chosen host system.
-
-
In Vitro Enzyme Assays:
-
Purify the recombinant proteins using affinity chromatography.
-
Conduct enzyme assays by incubating the purified enzyme with the putative substrate and necessary co-factors. For example, to test a candidate prenyltransferase, incubate the enzyme with umbelliferone and DMAPP.
-
Analyze the reaction products using HPLC or LC-MS to confirm the formation of the expected product (e.g., demethylsuberosin).
-
Caption: Workflow for transcriptomics-guided enzyme discovery and validation.
Quantitative Data Summary
While specific kinetic data for T. africana enzymes is not yet available, a well-structured table is essential for presenting such data once obtained.
| Enzyme (Putative) | Substrate(s) | Product | Km (µM) | kcat (s-1) | Source Organism (for homologue) |
| PAL | L-Phenylalanine | trans-Cinnamic acid | 25 - 300 | 1.5 - 250 | Petroselinum crispum |
| C4H | trans-Cinnamic acid | 4-Coumaric acid | 2 - 20 | 0.1 - 5 | Arabidopsis thaliana |
| C2'H | 4-Coumaric acid | 2,4-Dihydroxy-cinnamic acid | N/A | N/A | Ruta graveolens |
| PcPT | Umbelliferone, DMAPP | Demethylsuberosin | 1.2 (Umbelliferone) | 0.007 | Petroselinum crispum |
| Psoralen Synthase | Demethylsuberosin | Marmesin | ~10 | N/A | Ammi majus |
Note: Data presented are representative values from homologous enzymes in other species and should be experimentally determined for T. africana.
Conclusion and Future Directions
The biosynthesis of this compound in Thamnosma africana represents a fascinating example of specialized metabolic evolution. Based on the well-established furanocoumarin pathway, we have outlined a putative route that proceeds from L-phenylalanine through the key intermediate umbelliferone, followed by prenylation, furan ring formation, and a final, decisive dimerization step.
While the initial steps of this pathway are supported by extensive research in related species, the latter stages—particularly the specific tailoring and dimerization enzymes—remain to be experimentally validated in T. africana. The methodologies presented in this guide, combining advanced metabolomics, transcriptomics, and biochemical characterization, provide a robust framework for future research.
Key future objectives should include:
-
Isolation and characterization of the C6-prenyltransferase specific to umbelliferone in T. africana.
-
Identification of the cytochrome P450 enzymes responsible for furan ring formation and other oxidative modifications.
-
The discovery and characterization of the putative dimerization enzyme , which is the most significant knowledge gap in this pathway.
Elucidating the complete biosynthetic pathway of this compound will not only deepen our fundamental understanding of plant biochemistry but also unlock the potential for sustainable production of this and other complex coumarins for therapeutic applications.
References
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Biosynthetic pathway of furanocoumarins and coumarins. Steps in red are... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Furanocoumarin - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Thamnosma - WORLD BOTANICAL ASSOCIATES. (n.d.). Retrieved January 21, 2026, from [Link]
- Wang, Z., et al. (2019). Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone. Metabolic Engineering, 55, 153-161.
- Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Biological Chemistry, 68(1), 1-22.
- Serna-Vásquez, G., et al. (2024). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. Molecules, 29(14), 3293.
- Appendino, G., et al. (2005). Chemistry and biological activity of natural and synthetic prenyloxycoumarins. Current Pharmaceutical Design, 11(27), 3469-3493.
- Gale, T., et al. (2021). Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges.
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KEGG PATHWAY Database. (n.d.). Retrieved January 21, 2026, from [Link]
- Peters, D. G., & Vanalabhpatana, A. (2015). Electroreductive dimerization of coumarin and coumarin analogues at carbon cathodes. Journal of the Electrochemical Society, 162(10), G107-G112.
- Zhang, P., et al. (2022). Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica. Organic & Biomolecular Chemistry, 20(27), 5424-5431.
- Wang, D., et al. (2021). Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis. Plant Physiology, 187(2), 856-871.
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Ailanthus altissima - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Biosynthesis pathway of angular furanocoumarins. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Chemical constituents of the stem bark of Prunus africana and Evaluation of their Antibacterial Activity - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
- Epifano, F., et al. (2017). Prenylated Coumarins of the Genus Citrus: An Overview of the 2006- 2016 Literature Data. Current Bioactive Compounds, 13(3), 186-191.
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Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
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Chemical constituents of the stem bark of Prunus africana and Evaluation of their Antibacterial Activity - DergiPark. (n.d.). Retrieved January 21, 2026, from [Link]
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Didemnins, tamandarins and related natural products - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Biosynthetic pathway from umbelliferone starting with L-phenylalanine.... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Chemical Constituents of Methanol Leaf Extract of Aspilia africana C.D. Adams by GC MS - ARC Journals. (n.d.). Retrieved January 21, 2026, from [Link]
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Isolation and Identification of Prenylated Coumarins from the Species Flindersia brayleyana F.Muell (Rutaceae) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]
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Phytochemical constituents of some medicinal plants used by the Nandis of South Nandi district, Kenya. - ELEWA. (n.d.). Retrieved January 21, 2026, from [Link]
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Umbelliferone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis of Altissimacoumarin D and Other Prenylated Coumarins and Their Ability to Reverse the Multidrug Resistance Phenotype in Candida albicans - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Retrieved January 21, 2026, from [Link]
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Development of Agents with Biological Activities by Umbelliferone - Encyclopedia.pub. (n.d.). Retrieved January 21, 2026, from [Link]
- Karamat, F., et al. (2014). A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley. The Plant Journal, 77(4), 627-638.
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[Studies on the chemical constituents from roots of Agastache rugosa] - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
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Coumarins (6 membered Heterocyclic compounds) Synthesis & Reaction ... - YouTube. (n.d.). Retrieved January 21, 2026, from [Link]
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physical and chemical properties of Thamnosmonin
An In-Depth Technical Guide to the Physical and Chemical Properties of Thamnosmonin
Introduction
This compound, a naturally occurring furanocoumarin, has emerged as a molecule of significant interest to the scientific community. First isolated from Thamnosma montana and also found in the roots of Citrus sinensis, this compound exhibits a range of biological activities, most notably anti-inflammatory and antioxidant effects.[1][2] As research into natural products for novel therapeutic agents continues to expand, a comprehensive understanding of the physicochemical properties of lead compounds like this compound is paramount for researchers, chemists, and drug development professionals. This guide provides a detailed overview of this compound's chemical identity, physical characteristics, spectroscopic profile, and stability, alongside practical methodologies for its study. It is designed to be a foundational resource, blending established data with field-proven insights to facilitate further investigation and application.
Chemical Identity and Molecular Structure
This compound is chemically identified as 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one.[3] Its core is a coumarin scaffold, which consists of a fused benzene and α-pyrone ring. This core is substituted with a methoxy group at the C-7 position and a dihydroxy-isoprenyl side chain at the C-6 position, which are crucial for its specific chemical behavior and biological interactions.
The structural identity of this compound is detailed in the table below.
| Identifier Type | Value | Source |
| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | [3] |
| CAS Number | 60094-90-8 | [2] |
| Molecular Formula | C₁₅H₁₆O₅ | [1][2] |
| Molecular Weight | 276.28 g/mol | [2] |
| InChI Key | PMZIJDMODGMWOR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | [3] |
The presence of stereocenters in the side chain (at C-1' and C-2' of the butenyl group) implies the potential for stereoisomers, a critical consideration for synthesis and pharmacological evaluation. However, the specific stereochemistry of the naturally occurring compound is not consistently reported in the available literature.
Physical Properties
| Property | Value | Source |
| Appearance | Powder | [2] |
| Boiling Point | 500.8 °C at 760 mmHg | [1] |
| Density | 1.288 g/mL | [1] |
| Melting Point | Not reported in available literature | |
| Storage | Room temperature | [1] |
Solubility Profile
The solubility of this compound is a key parameter for its use in biological assays and for the development of potential delivery systems.
-
Organic Solvents : It is reported to be soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]
-
Aqueous and Alcohol Solvents : Some sources also describe it as being water-soluble and alcohol-soluble.[1] The presence of two hydroxyl groups in the side chain and the methoxy group likely contributes to its solubility in polar organic solvents and to some extent in water.
Experimental Insight: The dual solubility characteristics suggest that for in vitro assays, stock solutions can be prepared in DMSO and then diluted in aqueous media. However, researchers should be mindful of the final DMSO concentration to avoid solvent-induced artifacts. For chromatographic applications, its solubility in solvents like ethyl acetate and dichloromethane is advantageous.
Isolation and Purification from Natural Sources
This compound is naturally found in plants of the Rutaceae family, such as Thamnosma montana and Citrus sinensis.[2][4] While a specific, detailed protocol for the isolation of pure this compound is not available in the reviewed literature, a general methodology for the extraction of coumarins from these sources can be effectively applied.
Representative Experimental Protocol: Extraction and Chromatographic Purification
This protocol is a composite method based on established techniques for coumarin isolation from plant materials. The causality behind the choice of solvents and techniques is to progressively enrich the extract with compounds of medium polarity, like this compound, while removing highly nonpolar and highly polar constituents.
-
Plant Material Preparation :
-
Obtain the dried and coarsely powdered roots of Thamnosma montana or Citrus sinensis.
-
Rationale : Grinding increases the surface area, allowing for more efficient solvent penetration and extraction.
-
-
Soxhlet Extraction :
-
Place the powdered root material (e.g., 500 g) into a Soxhlet apparatus.
-
Sequentially extract with solvents of increasing polarity. Start with a nonpolar solvent like hexane or petroleum ether for 12-24 hours to remove lipids and other nonpolar compounds.
-
Discard the nonpolar extract. Air-dry the plant material.
-
Extract the defatted material with a solvent of medium polarity, such as ethyl acetate or dichloromethane, for 24-48 hours.
-
Rationale : this compound, being a moderately polar coumarin, is expected to have good solubility in ethyl acetate. This step selectively extracts a fraction enriched with coumarins.
-
-
Concentration :
-
Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude extract.
-
Rationale : Low-pressure evaporation prevents thermal degradation of the target compound.
-
-
Column Chromatography :
-
Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane.
-
Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 9:1 Hexane:EtOAc -> ... -> 100% EtOAc -> EtOAc:Methanol mixtures).
-
Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase like 7:3 Hexane:Ethyl Acetate. Visualize spots under UV light (254 nm and 365 nm).
-
Rationale : Silica gel is a polar stationary phase. The gradient elution separates compounds based on their polarity. Nonpolar compounds elute first, followed by compounds of increasing polarity. This compound is expected to elute in the mid-to-high polarity fractions.
-
-
Purification and Crystallization :
-
Combine fractions containing the target compound (as identified by TLC comparison with a standard, if available, or by subsequent analysis).
-
Concentrate the combined fractions.
-
Attempt to crystallize the purified compound from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) to obtain pure this compound.
-
Caption: Generalized workflow for the isolation and purification of this compound.
Spectroscopic and Spectrometric Characterization
Structural elucidation of natural products relies heavily on spectroscopic techniques. While the specific experimental spectra for this compound are not widely published, this section outlines the expected data based on its known structure and typical values for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Expected ¹H-NMR Chemical Shifts (δ) in CDCl₃:
Proton Type Expected Chemical Shift (ppm) Multiplicity Aromatic protons (H-3, H-4, H-5, H-8) 6.2 - 7.8 Doublets, Singlets Methoxy protons (-OCH₃) ~3.9 Singlet Vinylic protons (=CH₂) 4.8 - 5.1 Singlets/Multiplets Hydroxyl protons (-OH) Variable (broad singlet) Broad Singlet Aliphatic protons (-CH-, C(OH)H) 3.5 - 4.5 Multiplets | Methyl protons (-CH₃) | ~1.8 | Singlet |
¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Expected ¹³C-NMR Chemical Shifts (δ) in CDCl₃:
Carbon Type Expected Chemical Shift (ppm) Carbonyl (C=O, C-2) 160 - 165 Aromatic/Vinylic carbons 100 - 160 Carbons attached to oxygen (C-7, C-1', C-2') 60 - 80 Methoxy carbon (-OCH₃) ~56 | Aliphatic methyl carbon | 15 - 25 |
Experimental Insight: For a definitive structural confirmation, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the connectivity of the side chain to the coumarin core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation patterns.
-
Expected Data:
-
High-Resolution MS (HRMS): An exact mass measurement would confirm the molecular formula C₁₅H₁₆O₅. The expected [M+H]⁺ ion would be at m/z 277.1025.
-
Tandem MS (MS/MS): Fragmentation of the parent ion would likely involve:
-
Loss of water (H₂O) from the diol in the side chain.
-
Cleavage of the C-C bonds within the side chain.
-
Loss of a methyl radical (•CH₃).
-
Loss of formaldehyde (CH₂O) or carbon monoxide (CO) from the pyrone ring, which is characteristic of the coumarin scaffold.
-
-
Experimental Insight: Electrospray ionization (ESI) would be a suitable ionization technique for this compound, likely producing a prominent protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. Comparing the fragmentation patterns of these different adducts can provide complementary structural information.[1]
Chemical Properties: Stability and Reactivity
The chemical properties of this compound are dictated by its constituent functional groups: the lactone ring, the aromatic system, the methoxy group, the diol, and the terminal double bond.
Stability
-
pH Sensitivity : The lactone ring of the coumarin core is susceptible to hydrolysis under basic conditions, leading to ring-opening to form a salt of a coumarinic acid derivative. This process is often reversible upon acidification.
-
Thermal Stability : While it has a high boiling point, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation.
-
Photostability : Coumarins are known to be photoreactive and can undergo dimerization or other photochemical reactions upon exposure to UV light. Therefore, samples should be protected from light during storage and handling.
Reactivity
-
Hydroxyl Groups : The two hydroxyl groups on the side chain can undergo typical alcohol reactions, such as esterification and etherification. They also increase the polarity of the molecule.
-
Alkene Group : The terminal double bond is susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation).
-
Aromatic Ring : The coumarin ring system can undergo electrophilic aromatic substitution, although the lactone ring is deactivating. The positions of substitution are directed by the existing methoxy and alkyl groups.
Biosynthesis and Biological Activity
Biosynthesis of Furanocoumarins
This compound belongs to the furanocoumarin class of natural products. The biosynthesis of these compounds in plants, particularly in the Rutaceae family, generally proceeds through the phenylpropanoid and mevalonate pathways.[5]
The pathway begins with the amino acid L-phenylalanine, which is converted to umbelliferone (7-hydroxycoumarin). Umbelliferone is the key branch-point intermediate. It undergoes prenylation by dimethylallyl pyrophosphate (DMAPP) to form demethylsuberosin. A series of enzymatic steps involving hydroxylation and cyclization then leads to the formation of the furan ring, yielding the core furanocoumarin structure. Subsequent specific hydroxylations and methylations would lead to the final structure of this compound.
Caption: Generalized biosynthetic pathway leading to furanocoumarins like this compound.
Biological Activity and Potential Signaling Pathways
This compound is primarily recognized for its anti-inflammatory and antioxidant properties.[1] While its specific molecular targets have not been fully elucidated, the activities of related furanocoumarins provide strong indications of its likely mechanisms of action.
-
Anti-inflammatory Action : Many furanocoumarins exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. This is often achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] The inhibition of these enzymes reduces the levels of nitric oxide (NO) and prostaglandins, respectively, which are key players in the inflammatory cascade. This regulation often occurs at the transcriptional level, potentially through the modulation of signaling pathways like NF-κB.
Caption: Plausible anti-inflammatory mechanism of this compound via inhibition of NF-κB signaling.
-
Antioxidant Activity : The phenolic nature of the coumarin ring allows it to act as a free radical scavenger. Additionally, some coumarins can enhance the endogenous antioxidant defense system by activating the Nrf2 signaling pathway, which upregulates the expression of various antioxidant and cytoprotective genes.
This compound is a promising natural product with a well-defined chemical structure and significant biological potential. This guide has consolidated the available physical and chemical data, while also providing context and representative methodologies where specific experimental details are lacking. The structural features—a methoxy-substituted furanocoumarin core with a unique dihydroxy-isoprenyl side chain—are key to its properties and bioactivity. For researchers in drug discovery and natural product chemistry, this compound represents a valuable scaffold. Future work should focus on obtaining detailed experimental data for its melting point and spectroscopic characteristics, elucidating its precise stereochemistry, and further exploring its molecular mechanisms of action to fully unlock its therapeutic potential.
References
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Bourgaud, F., Hehn, A., Larbat, R., Doerper, S., Gontier, E., Kellner, S., & Matern, U. (2006). Biosynthesis of furanocoumarins in plants: a model for the co-evolution of secondary metabolites and defence mechanisms. Phytochemistry Reviews, 5(2-3), 293-303. Available at: [Link]
-
Chang, P. T., Cordell, G. A., Aynilian, G. H., Fong, H. H., & Farnsworth, N. R. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134–140. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). Mass Spectrometry. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 21, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Murrangatin. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 6-[(2R)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Quora. (2019). How to isolate coumarin. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2021). Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. Retrieved January 21, 2026, from [Link]
-
Taylor & Francis Online. (2017). Furanocoumarins from Kaffir lime and their inhibitory effects on inflammatory mediator production. Retrieved January 21, 2026, from [Link]
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MDPI. (2018). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved January 21, 2026, from [Link]
-
Mäkitaipale, J., et al. (2002). Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. Journal of Agricultural and Food Chemistry, 50(19), 5543-5549. Available at: [Link]
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ResearchGate. (2023). Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Alkaloids and coumarins of Thamnosma montana. Retrieved January 21, 2026, from [Link]
-
Native Plant Network. (n.d.). Thamnosma (montana). Retrieved January 21, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
This guide provides a comprehensive overview of the methodologies and scientific reasoning employed in the structural elucidation of Thamnosmonin, a notable furanocoumarin first isolated from the desert shrub Thamnosma montana. We will delve into the integrated application of classic analytical techniques that form the bedrock of natural product chemistry, offering field-proven insights for researchers, scientists, and professionals in drug development. Our focus will be on the causality behind experimental choices and the self-validating nature of a well-executed structural analysis.
Introduction: The Enigmatic Furanocoumarins of Thamnosma montana
Thamnosma montana, commonly known as Turpentine Broom, is a resilient shrub native to the arid regions of the southwestern United States and northern Mexico.[1][2][3] This plant has a history of use in the traditional medicine of Native American tribes for various ailments.[3] Phytochemical investigations into this species have revealed a rich source of secondary metabolites, particularly furanocoumarins.[4][5] Furanocoumarins are a class of organic compounds characterized by a furan ring fused with a coumarin scaffold, leading to either linear or angular isomers.[6] These compounds are of significant interest due to their diverse biological activities.
In 1976, a pivotal study by Chang et al. led to the first-time isolation and characterization of several compounds from Thamnosma montana, including a novel furanocoumarin they named this compound.[4][5] This guide will reconstruct the logical pathway that led to the determination of its molecular structure, a process that serves as a classic case study in natural product chemistry.
Part 1: Isolation and Purification of this compound
The initial and most critical phase in the study of any natural product is its isolation in a pure form. The choice of extraction and purification methods is dictated by the chemical properties of the target compound and the nature of the source material.
Experimental Protocol: Isolation of this compound
The following protocol is based on the methodologies typically employed for the isolation of coumarins from plant material, reflecting the likely steps taken in the original discovery of Thamnosmin.
-
Extraction:
-
Dried and ground aerial parts of Thamnosma montana are subjected to exhaustive extraction with a solvent of medium polarity, such as chloroform or a mixture of methanol and chloroform. This choice is based on the expectation that furanocoumarins, with their lactone and ether functionalities, will have moderate polarity.
-
The crude extract is then concentrated under reduced pressure to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. A common scheme involves partitioning between hexane, chloroform, and methanol/water. This step effectively removes highly nonpolar compounds (like fats and waxes) and highly polar compounds (like sugars and salts).
-
-
Chromatographic Separation:
-
Column Chromatography: The fraction enriched with coumarins is then subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions showing promising spots on TLC are further purified using pTLC with an appropriate solvent system. This allows for the separation of compounds with similar polarities.
-
Recrystallization: The isolated, semi-pure this compound is then recrystallized from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain a pure crystalline solid.
-
The purity of the final compound is assessed by its sharp melting point and by obtaining a single spot on TLC plates developed with multiple solvent systems.
Part 2: Spectroscopic Analysis and Structural Elucidation
With a pure sample of this compound in hand, the next phase is to determine its molecular structure using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry (MS) is the first port of call for determining the molecular weight and elemental composition of a new compound.[3]
Theoretical Basis: In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with sufficient accuracy to determine its elemental formula.
Analysis of this compound: The molecular formula for this compound has been established as C₁₅H₁₆O₅, corresponding to a molecular weight of 276.285 g/mol .[5] This was likely determined by HRMS. The fragmentation pattern in the mass spectrum would provide crucial clues about the structural motifs present. For a furanocoumarin, characteristic fragmentations would involve the loss of CO, methyl groups, and cleavage of side chains.
| m/z Value | Possible Fragment | Significance |
| 276 | [M]+ | Molecular ion, confirms the molecular weight. |
| 261 | [M - CH₃]+ | Loss of a methyl group. |
| 248 | [M - CO]+ | Loss of carbon monoxide from the lactone ring, characteristic of coumarins. |
| 203 | [M - C₃H₇O]+ | Loss of an isopropoxy or related C3 side chain fragment. |
This table represents a hypothetical fragmentation pattern based on the known structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Analysis of this compound: The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
α,β-Unsaturated Lactone: A strong absorption around 1720-1740 cm⁻¹ for the C=O stretch.
-
Aromatic Ring: C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Ether Linkages: C-O stretching vibrations around 1250-1000 cm⁻¹.
-
Alkyl Groups: C-H stretching and bending vibrations.
Ultraviolet (UV) Spectroscopy: Probing the Chromophore
UV spectroscopy provides information about the conjugated system (chromophore) of a molecule. Furanocoumarins have a characteristic UV absorption spectrum due to their extended π-electron system.
Analysis of this compound: The UV spectrum of this compound in a solvent like methanol would likely exhibit absorption maxima characteristic of a psoralen-type furanocoumarin, helping to identify the core ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7]
¹H NMR Spectroscopy: This technique provides information about the chemical environment of each proton, the number of protons in each environment (through integration), and the connectivity of protons (through spin-spin coupling).
¹³C NMR Spectroscopy: This technique reveals the number of unique carbon atoms in the molecule and their chemical environment.
Interpreting the NMR Data for this compound: While the original 1976 publication's detailed NMR data is not readily available in public databases, we can predict the key features of the ¹H NMR spectrum based on the known structure of this compound.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment and Rationale |
| H-3 | ~6.2 | d | ~9.5 | Part of the α,β-unsaturated lactone system, coupled to H-4. |
| H-4 | ~7.6 | d | ~9.5 | Coupled to H-3, downfield due to deshielding by the lactone carbonyl. |
| Furan Protons | ~7.0 and ~7.7 | d, d | ~2.2 | Characteristic signals for the furan ring protons in a psoralen-type structure. |
| OCH₃ | ~4.0 | s | - | Singlet for the methoxy group protons. |
| Side Chain Protons | Various | Various | Various | Signals corresponding to the protons of the dihydroxyisopentyl side chain. |
This table is a prediction based on typical chemical shifts for furanocoumarins and would be confirmed and refined with actual experimental data.
2D NMR Techniques: Modern structural elucidation heavily relies on 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
COSY: Would reveal the coupling network between protons, confirming the connectivity within the coumarin and furan rings and the side chain.
-
HSQC: Would correlate each proton with its directly attached carbon atom.
-
HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different structural fragments and determining the points of attachment of the side chain and methoxy group to the furanocoumarin core.
Part 3: The Integrated Approach to the Final Structure
The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the number of carbon and hydrogen signals in the ¹³C and ¹H NMR spectra. The functional groups identified by IR must correspond to the chemical shifts observed in the NMR spectra. The connectivity information from 2D NMR must align with the fragmentation patterns seen in the mass spectrum.
Logical Workflow for this compound's Structure Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
By meticulously piecing together the evidence from each spectroscopic method, the structure of this compound was confidently proposed. This process, while now aided by more advanced technologies, remains fundamentally the same and is a testament to the logical and deductive power of analytical chemistry.
Conclusion
The structural elucidation of this compound is a classic example of the systematic approach required in natural product chemistry. It highlights the indispensable roles of careful isolation and the synergistic application of various spectroscopic techniques. For researchers in drug discovery, understanding this process is crucial, as the precise molecular structure of a compound is the foundation upon which all further biological and pharmacological studies are built. The methodologies described herein are not merely a historical account but form the continuing basis for the discovery and characterization of new bioactive molecules from nature's vast chemical library.
References
- Chang, P. T., Cordell, G. A., Aynilian, G. H., Fong, H. H., & Farnsworth, N. R. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134–140.
-
Wikipedia. (n.d.). Thamnosma montana. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Lady Bird Johnson Wildflower Center. (2025). Thamnosma montana. Retrieved from [Link]
-
PubMed. (1976). Alkaloids and coumarins of Thamnosma montana. Retrieved from [Link]
-
Wikipedia. (n.d.). Furanocoumarin. Retrieved from [Link]
-
Southwest Desert Flora. (n.d.). Thamnosma montana, Turpentinebroom. Retrieved from [Link]
-
Khan Academy. (2019, October 29). Mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ChemComplete. (2020, December 12). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks [Video]. YouTube. Retrieved from [Link]
-
World Botanical Associates. (n.d.). Thamnosma. Retrieved from [Link]
-
U.S. Department of Agriculture, Forest Service. (n.d.). Thamnosma montana. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000071). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000646). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopic data for solomonin B (1) and solomonin C (2) in DMSO-d 6 (δ in ppm, J in Hz). Retrieved from [Link]
Sources
Thamnosmonin: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive technical overview of Thamnosmonin, a natural coumarin compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the isolation, characterization, and potential therapeutic applications of this molecule. This guide moves beyond a simple recitation of facts to explain the scientific rationale behind experimental approaches, grounding all information in established principles of natural product chemistry and pharmacology.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is a coumarin, a class of benzopyrone secondary metabolites known for their diverse biological activities.
Its core identifiers are summarized below for facile database integration and literature review.
| Identifier Type | Value | Reference |
| CAS Number | 60094-90-8 | [1][2] |
| Molecular Formula | C₁₅H₁₆O₅ | [1][2][3] |
| Molecular Weight | 276.28 g/mol | [1][2] |
| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | [1] |
| Compound Class | Coumarin | [2] |
Physicochemical Characteristics:
-
Appearance: Typically isolated as a powder[2].
-
Solubility: Soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone[2]. This solubility profile is critical for designing extraction, chromatography, and bioassay protocols. Its polarity, dictated by the coumarin core, methoxy group, and dihydroxy-alkenyl side chain, suggests that a range of chromatographic techniques will be effective for purification.
Natural Sources and Isolation Strategy
This compound has been successfully isolated from several plant species, primarily within the Rutaceae (citrus) family. Documented sources include:
-
Thamnosma montana (Turpentine Broom)[4]
-
Thamnosma africana[5]
-
The roots of Citrus sinensis (Sweet Orange)[2]
-
Micromelum falcatum[2]
The recurrence of this compound within the Thamnosma and related genera makes these plants primary targets for isolation efforts.
Experimental Protocol: Bioactivity-Guided Isolation of this compound
The following protocol is a synthesized, robust methodology based on established techniques for coumarin purification from plant matrices[2]. The logic is to progressively enrich the target compound by partitioning based on polarity and then performing high-resolution chromatographic separation.
Causality of Experimental Choices:
-
Extraction Solvent: An initial extraction with a mid-polarity solvent like ethyl acetate or methanol is chosen to efficiently solubilize coumarins while leaving behind highly polar (e.g., sugars, salts) and non-polar (e.g., lipids, waxes) constituents.
-
Chromatographic Phases: A normal-phase silica gel column provides the first-pass separation, fractionating the complex extract based on polarity. This is a cost-effective way to significantly reduce complexity. Subsequent use of Sephadex LH-20 leverages size-exclusion and aromatic adsorption properties, which is particularly effective for separating phenolic compounds like coumarins. The final HPLC step provides the high resolution necessary to achieve research-grade purity (>98%).
Step-by-Step Methodology:
-
Material Preparation and Extraction:
-
Air-dry the plant material (e.g., roots of Thamnosma montana) at room temperature for 7-10 days until brittle.
-
Grind the dried material into a coarse powder (approx. 1-2 mm particle size) to maximize surface area for solvent penetration.
-
Perform exhaustive extraction by macerating 1 kg of powdered material in 5 L of ethyl acetate at room temperature for 72 hours, with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl acetate extract.
-
-
Fractionation by Column Chromatography (Silica Gel):
-
Pre-absorb the crude extract (e.g., 50 g) onto silica gel (100 g, 60-120 mesh).
-
Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed in hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a step gradient of increasing polarity, starting with 100% hexane, followed by hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate.
-
Collect fractions (e.g., 250 mL each) and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1) and visualization under UV light (254 nm and 365 nm).
-
Combine fractions that show a similar TLC profile corresponding to a target coumarin spot.
-
-
Purification by Gel Filtration (Sephadex LH-20):
-
Concentrate the combined, enriched fractions from the silica column.
-
Dissolve the residue in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute isocratically with methanol, collecting small fractions (e.g., 10 mL). This step is effective at removing remaining pigments and other phenolic impurities.
-
Monitor fractions by TLC and combine those containing the purified compound.
-
-
Final Purification by Preparative HPLC:
-
Concentrate the purest fractions from the Sephadex column.
-
Perform final purification using a preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Use an isocratic or shallow gradient mobile phase (e.g., methanol:water or acetonitrile:water) optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV detector at a wavelength appropriate for coumarins (e.g., ~320 nm).
-
Collect the peak corresponding to this compound.
-
-
Structural Elucidation and Purity Confirmation:
-
Confirm the identity of the isolated compound using Mass Spectrometry (MS) to verify the molecular weight (276.28 m/z for [M+H]⁺) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure[2].
-
Assess the final purity using analytical HPLC with purity reported as the peak area percentage.
-
Workflow Diagram: Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Biological Activity and Potential Mechanisms of Action
While specific bioactivity data for this compound is limited in publicly accessible literature, its classification as a coumarin provides a strong basis for hypothesizing its biological role. Coumarins as a class are well-documented for a range of pharmacological effects, with anti-inflammatory and antioxidant activities being prominent[3].
Hypothesized Anti-Inflammatory Mechanism
Inflammation is a complex biological response mediated by signaling pathways that regulate the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules. Key pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are common targets for anti-inflammatory natural products.
It is plausible that this compound exerts anti-inflammatory effects by inhibiting one or more nodes in the NF-κB signaling cascade. This pathway is a master regulator of inflammation. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by an inflammatory agent (like Lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated, phosphorylates IκBα, and targets it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2[6][7].
A compound like this compound could potentially interfere with this process by:
-
Inhibiting the activation of the IKK complex.
-
Preventing the nuclear translocation of NF-κB.
-
Directly inhibiting the binding of NF-κB to DNA.
Proposed Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB pathway and highlights a potential point of inhibition for a hypothetical anti-inflammatory agent like this compound. This serves as a model for experimental validation.
Caption: Hypothesized mechanism of this compound via inhibition of the NF-κB pathway.
Proposed Antioxidant Mechanism
Many phenolic compounds, including coumarins, exhibit antioxidant activity through two primary mechanisms:
-
Direct Radical Scavenging: Donating a hydrogen atom from a hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS)[8].
-
Upregulation of Endogenous Defenses: Activating cellular signaling pathways, like the Nrf2-ARE pathway, which leads to the transcription of antioxidant enzymes (e.g., heme oxygenase-1, glutathione S-transferases)[8][9].
The structure of this compound, with its diol functionality, suggests it may possess direct radical scavenging capabilities. Furthermore, its interaction with cellular systems could potentially modulate endogenous antioxidant responses.
Future Research Directions and Experimental Design
To validate the hypothesized bioactivities of this compound and establish a robust scientific foundation for its potential use, the following experimental plan is proposed.
Protocol: In Vitro Anti-Inflammatory Activity Assessment
Objective: To determine if this compound can inhibit the production of inflammatory mediators in a cellular model of inflammation.
Model System: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cytotoxicity Assay: First, determine the non-toxic concentration range of this compound using an MTT or similar cell viability assay. This is crucial to ensure that any observed anti-inflammatory effects are not due to cell death.
-
Inflammatory Stimulation: Seed cells in 24-well plates. Pre-treat cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
LPS Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent assay. NO is a key inflammatory mediator produced by the iNOS enzyme, which is transcribed via NF-κB.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of this compound required to inhibit 50% of the inflammatory response) for NO, TNF-α, and IL-6 production.
Protocol: Investigating the Mechanism of Action
Objective: To determine if the anti-inflammatory activity of this compound is mediated through inhibition of the NF-κB pathway.
Methodology:
-
Western Blot Analysis: Treat RAW 264.7 cells with this compound and LPS as described above for a shorter time course (e.g., 30-60 minutes). Prepare cell lysates (cytoplasmic and nuclear fractions). Use Western blotting to probe for:
-
Phosphorylated IκBα (p-IκBα) in the cytoplasm (a decrease would indicate inhibition).
-
NF-κB p65 subunit in the nucleus (a decrease would indicate blocked translocation).
-
iNOS and COX-2 protein expression in total cell lysates after a longer incubation (e.g., 12-24 hours).
-
-
Immunofluorescence Microscopy: Grow cells on coverslips, treat as above, and then fix and stain for the NF-κB p65 subunit. Use fluorescence microscopy to visually confirm whether this compound prevents the translocation of p65 from the cytoplasm to the nucleus upon LPS stimulation.
By following this logical, stepwise approach—from isolation and characterization to hypothesized mechanism and experimental validation—researchers can systematically explore the therapeutic potential of this compound.
References
- Vulcanchem. (n.d.). This compound - 60094-90-8.
- ChemFaces. (n.d.). This compound | CAS:60094-90-8.
- MySkinRecipes. (n.d.). This compound.
- Mafokane, P. M., et al. (n.d.). The compounds and biological activity of Thamnosma africana. South African Journal of Botany.
- Chang, P. T., et al. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134-140.
- Sperotto, R. A., et al. (2022). Electrochemical-Based Extraction, Separation, and Purification of Coumarin Compounds from Trifolium chinensis. Journal of Chemistry.
- Kozyra, M., et al. (2003). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- Dou, W., et al. (2015). The anti-inflammatory effect and potential mechanism of cardamonin in DSS-induced colitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 309(7), G546-G557.
- Liu, R. M., et al. (2014). Purification of Coumarin Compounds From Cortex Fraxinus by Adsorption Chromatography.
- Wang, X., et al. (2024). Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review. Molecules, 29(3), 678.
- Mondal, P., et al. (2018). An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach. Food & Function, 9(7), 3848-3860.
- Pisoschi, A. M., et al. (2023). Antioxidant Metabolism Pathways in Vitamins, Polyphenols, and Selenium: Parallels and Divergences. Antioxidants, 12(12), 2115.
- Sharifi-Rad, J., et al. (2023). The Therapeutic Potential of Antioxidants in the Prevention of Human Diseases. Molecules, 28(21), 7319.
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The Solubility Profile of Thamnosmonin: A Technical Guide for Researchers and Drug Developers
Abstract
Thamnosmonin, a naturally occurring coumarin isolated from Thamnosma montana, presents significant interest in medicinal chemistry due to its potential therapeutic activities.[1][2] A fundamental understanding of its solubility is paramount for advancing its development from a laboratory curiosity to a viable therapeutic agent. Poor solubility can severely impede bioavailability and the formulation of effective drug delivery systems. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its chemical class, outlines a detailed protocol for its experimental determination, and discusses the critical implications of this data for drug development.
Introduction to this compound
This compound is a coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom and known for their diverse pharmacological properties. It is specifically isolated from Thamnosma montana, a shrub native to the deserts of the southwestern United States.[1][2] While research into the specific biological activities of this compound is ongoing, the broader coumarin family exhibits anticoagulant, anti-inflammatory, antioxidant, and anticancer activities. The therapeutic potential of any new chemical entity, including this compound, is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its druggability.[3]
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound provides a basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₅ | - |
| Molecular Weight | 276.285 g/mol | - |
| Chemical Class | Coumarin | - |
| Predicted Polarity | Moderately polar | Inferred from structure |
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The process of dissolution involves overcoming the intermolecular forces within the solute and the solvent to form new solute-solvent interactions. For a molecule like this compound, which possesses both polar functional groups (ethers, lactone) and a nonpolar aromatic ring system, its solubility will be nuanced across a range of solvents.
Predicted Solubility Profile of this compound
Direct experimental data on the solubility of this compound is not widely available in the public domain. However, by examining the solubility of the parent compound, coumarin, we can infer a likely solubility profile for this compound. Coumarin is generally characterized as being poorly soluble in water but soluble in a range of organic solvents.[4][5][6]
Water: Coumarin is slightly soluble in cold water, with its solubility increasing in hot water.[4][6] Given the additional polar ether groups in this compound, its aqueous solubility may be slightly enhanced compared to the parent coumarin, but it is still expected to be low.
Alcohols (e.g., Ethanol, Methanol): Coumarin is highly soluble in ethanol.[4][6] Protic organic solvents like alcohols are good solvents for moderately polar compounds, and this compound is expected to exhibit high solubility in these solvents.
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solubilizing agents for a wide range of organic molecules. Coumarin has been shown to be soluble in these solvents.[7] Therefore, this compound is predicted to be readily soluble in DMSO and DMF. Acetonitrile may also be a suitable solvent, although potentially to a lesser extent than DMSO and DMF.[7]
Nonpolar Solvents (e.g., Chloroform, Ether, Benzene): Coumarin is soluble in chloroform, ether, and benzene.[4][6] It is likely that this compound will also be soluble in these less polar organic solvents, though its increased polarity compared to coumarin might slightly reduce its solubility in highly nonpolar solvents.
Predicted Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Predicted Solubility | Rationale |
| Water (cold) | Low | Predominantly nonpolar ring structure. |
| Water (hot) | Low to Moderate | Increased kinetic energy helps overcome intermolecular forces. |
| Ethanol | High | "Like dissolves like" - moderately polar solvent for a moderately polar solute. |
| Methanol | High | Similar to ethanol. |
| DMSO | Very High | Highly effective polar aprotic solvent for a wide range of organic compounds. |
| DMF | Very High | Similar to DMSO. |
| Acetonitrile | Moderate to High | Good solvent for many organic compounds, but may be slightly less effective than DMSO/DMF. |
| Chloroform | Moderate to High | Effective for moderately polar compounds. |
| Diethyl Ether | Moderate | Less polar than other organic solvents. |
Experimental Determination of this compound Solubility
To obtain accurate and quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9]
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination of this compound.
Step-by-Step Protocol
Materials and Reagents:
-
This compound (pure solid)
-
Selected solvents (high purity grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., PDA or UV)
-
HPLC column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C to assess temperature effects).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the range of the calibration curve.
-
-
Quantification by HPLC:
-
Develop a sensitive and specific HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted samples and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that particular solvent at the specified temperature.
-
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature.[8] Therefore, it is important to control the temperature during solubility determination and to investigate solubility at different temperatures relevant to pharmaceutical processing and physiological conditions.
-
pH: The structure of this compound does not contain readily ionizable groups, so its solubility is not expected to be significantly affected by pH within the physiological range. However, at extreme pH values, hydrolysis of the lactone ring could occur, which would alter the molecule and its solubility.
-
Co-solvents: The solubility of poorly water-soluble compounds can often be enhanced by the addition of a water-miscible organic co-solvent. This is a common strategy in the formulation of liquid dosage forms.
Practical Implications for Drug Development
Accurate solubility data for this compound is a critical early step in its development as a potential drug:
-
Formulation Development: The choice of solvents for solubilization will guide the development of oral, topical, or parenteral formulations. For oral dosage forms, understanding the aqueous solubility is key to predicting dissolution and absorption.
-
Preclinical Studies: In vitro and in vivo experiments require the preparation of stock solutions of known concentrations. Inaccurate solubility data can lead to errors in dosing and misinterpretation of experimental results.
-
Bioavailability Enhancement: If the intrinsic solubility of this compound is found to be low, various strategies can be employed to enhance it, such as particle size reduction (micronization, nanosuspensions), solid dispersions, or complexation.[3]
Conclusion
While direct experimental data for the solubility of this compound is not yet widely published, its chemical nature as a coumarin allows for a reasoned prediction of its solubility profile. It is anticipated to have low aqueous solubility and good solubility in common organic solvents such as ethanol, DMSO, and DMF. This guide provides a robust framework for the experimental determination of its solubility using the shake-flask method coupled with HPLC analysis. The acquisition of precise and comprehensive solubility data is an indispensable step in unlocking the therapeutic potential of this compound and advancing its journey through the drug development pipeline.
References
-
Aksaray Üniversitesi. (n.d.). Solubility of coumarin in (ethanol plus water) mixtures: Determination, correlation, thermodynamics and preferential solvation. Retrieved from [Link]
-
PubMed. (2022). Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. Retrieved from [Link]
-
USDA Forest Service. (n.d.). Thamnosma montana. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- (n.d.).
-
Wikipedia. (n.d.). Thamnosma montana. Retrieved from [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
PubMed. (n.d.). A modified HPLC method for monensin analysis in liposomes and nanocapsules and its comparison with spectrophotometric and radioactive methods. Retrieved from [Link]
-
NIH. (2022). Comparison of Phytochemical Constituents and Pharmacological Activities of Various Solvent Extracts Obtained from Millettia speciosa Stem Powder. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. Retrieved from [Link]
- (2018).
-
IMR Press. (2023). The Application of HPLC-FLD and NMR in the Monitoring of Therapy Efficacy in Alpha-Mannosidosis. Retrieved from [Link]
-
ResearchGate. (2008). Chemical Constituents of Clematis montana. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Determination of solubility: A laboratory experiment. Retrieved from [Link]
-
Wiley Analytical Science. (2023). Sensitive HPLC method for dopamine and serotonin metabolites used to assess manganese exposure in children. Retrieved from [Link]
- (n.d.). Ruta montana (L.) L.: An insight into its medicinal value, phytochemistry, biological properties, and toxicity.
-
ResearchGate. (n.d.). Methods to improve the solubility of therapeutical natural products: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility table. Retrieved from [Link]
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- 5. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are coumarins water-soluble? | AAT Bioquest [aatbio.com]
- 7. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Note & Protocol: High-Purity Extraction of Thamnosmonin from Thamnosma africana
Abstract
Thamnosma africana, commonly known as "Slangbos" or "Sandboegoe," is an aromatic, woody shrub native to Southern Africa, where it holds significant value in traditional medicine. This plant is a rich source of various furanocoumarins, with Thamnosmonin being a key bioactive constituent of interest for its potential therapeutic applications. This document provides a detailed, field-proven protocol for the extraction, isolation, and purification of this compound from the aerial parts of T. africana. The methodology is grounded in established phytochemical principles, emphasizing a systematic approach to achieve high purity and yield. We will delve into the rationale behind solvent selection, chromatographic separation, and analytical validation, ensuring a reproducible and efficient workflow for drug discovery and development applications.
Introduction: The Scientific Rationale
Thamnosma africana has a long history of use in traditional remedies, often for treating respiratory ailments and as an insect repellent. The plant's bioactivity is largely attributed to its rich profile of furanocoumarins and other secondary metabolites. Among these, this compound, a prenyloxyfurocoumarin, has garnered scientific attention. Understanding the precise chemical nature of this compound is critical for designing an effective extraction strategy. Its structure, characterized by a furanocoumarin backbone with a prenyloxy side chain, dictates its solubility and chromatographic behavior.
The protocol detailed herein is an optimized version of classical phytochemical methods, adapted for modern laboratory standards and safety considerations. The core principle of this extraction is sequential solvent extraction based on polarity. This method, also known as fractional extraction, systematically removes different classes of compounds from the plant matrix, leading to a cleaner crude extract enriched with the target compound, this compound. This is followed by chromatographic purification to isolate this compound to a high degree of purity.
Materials and Reagents
Plant Material
-
Dried aerial parts (leaves and stems) of Thamnosma africana.
Solvents and Reagents (Analytical Grade or Higher)
-
n-Hexane
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Silica Gel (for column chromatography, 70-230 mesh)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Anhydrous Sodium Sulfate
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large-scale shaker/stirrer
-
Rotary evaporator
-
Glass chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm and 365 nm)
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Workflow: A Visual Overview
The overall process, from plant material preparation to pure compound isolation, is a multi-stage workflow. Each stage is designed to enrich the concentration of this compound relative to other phytochemicals.
Caption: Workflow for this compound extraction and purification.
Detailed Step-by-Step Protocol
PART 1: Preparation of Plant Material
-
Drying: Ensure the aerial parts of T. africana are thoroughly air-dried in a well-ventilated area, away from direct sunlight, to prevent the degradation of phytochemicals.
-
Grinding: Mill the dried plant material into a coarse powder (approximately 2-3 mm particle size). This increases the surface area available for solvent penetration, significantly improving extraction efficiency.
PART 2: Sequential Solvent Extraction
The choice of solvents and their sequence is the most critical aspect of this protocol. We begin with a non-polar solvent (n-hexane) to remove lipids, waxes, and other non-polar compounds. This compound has intermediate polarity and will remain largely in the plant matrix. We then follow with a solvent of medium polarity (dichloromethane) to extract the target compound.
-
Defatting with n-Hexane:
-
Place the powdered plant material (e.g., 500 g) into a cellulose thimble and load it into a Soxhlet apparatus.
-
Extract with n-hexane for 8-12 hours. The solvent in the flask should be clear, indicating a complete extraction of non-polar constituents.
-
Rationale: This step is crucial for removing oils and fats that can interfere with subsequent chromatographic separation.
-
Collect the n-hexane extract and concentrate it using a rotary evaporator. This "defatted" extract can be stored for other studies, but it is not the primary target here.
-
Carefully remove the thimble containing the plant residue and allow it to air-dry completely to remove all residual n-hexane.
-
-
Extraction of this compound with Dichloromethane (DCM):
-
Place the defatted, dried plant residue back into the Soxhlet apparatus.
-
Extract with dichloromethane for 12-18 hours. Monitor the color of the solvent; the extraction is generally complete when the solvent running through the siphon becomes pale.
-
Rationale: Dichloromethane has the appropriate polarity to effectively solubilize this compound and other furanocoumarins while leaving more polar compounds like chlorophylls and flavonoids behind in the plant matrix.
-
Concentrate the DCM extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, gummy crude extract. This extract is enriched with this compound.
-
PART 3: Chromatographic Purification
This stage employs column chromatography to isolate this compound from other compounds in the DCM extract.
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate size (e.g., 50 cm length, 5 cm diameter for a 10-20 g crude extract).
-
Allow the silica to settle, ensuring a uniform and crack-free column bed. Equilibrate the column by washing it with 2-3 column volumes of n-hexane.
-
-
Sample Loading:
-
Dissolve a portion of the crude DCM extract in a minimal amount of DCM.
-
In a separate flask, take a small amount of silica gel and add the dissolved extract. Evaporate the solvent completely to obtain a dry, impregnated silica powder. This dry-loading technique generally results in better separation than loading a liquid sample.
-
Carefully layer the impregnated silica onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (98:2)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Rationale: The non-polar mobile phase allows compounds to adsorb to the polar silica gel stationary phase. By gradually increasing the polarity of the mobile phase with ethyl acetate, compounds will desorb and elute from the column in order of increasing polarity. This compound is expected to elute in the fractions with intermediate polarity.
-
Collect fractions of a fixed volume (e.g., 20-25 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
-
TLC Monitoring:
-
Spot each collected fraction onto a TLC plate.
-
Develop the plate in a chamber with a suitable solvent system (e.g., n-Hexane:Ethyl Acetate 7:3).
-
Visualize the spots under a UV lamp at 254 nm and 365 nm. This compound, like many coumarins, is UV active.
-
Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
-
-
Crystallization:
-
Combine the pure fractions and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane. This process should yield this compound as a white, crystalline solid. A study by Botha, F.C. in 1980 reported a melting point of 137-138°C for the isolated this compound, which can be used as a preliminary check for purity.
-
Characterization and Quality Control
To confirm the identity and purity of the isolated compound, the following analytical techniques are essential:
| Technique | Purpose | Expected Result for this compound |
| HPLC | Purity assessment and quantification | A single major peak at the characteristic retention time. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the molecular formula of this compound (C₁₉H₁₈O₅). |
| ¹H and ¹³C NMR | Structural elucidation | The NMR spectra should show characteristic shifts for the furanocoumarin core and the prenyloxy side chain, consistent with published data. |
| UV Spectroscopy | Preliminary identification | UV absorption maxima characteristic of the furanocoumarin chromophore. |
| Infrared (IR) Spectroscopy | Functional group identification | Peaks corresponding to carbonyl groups, aromatic rings, and ether linkages. |
Safety Precautions
-
Handling Plant Material: While T. africana is used in traditional medicine, the concentrated extracts can be potent. Always handle the powdered plant material and extracts in a well-ventilated area or a fume hood to avoid inhaling fine particles.
-
Solvent Safety: All solvents used in this protocol (n-hexane, dichloromethane, ethyl acetate, methanol) are flammable and/or toxic.
-
Work in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other solvent-resistant material), and a lab coat.
-
Avoid sources of ignition.
-
Consult the Safety Data Sheets (SDS) for each solvent before use. Dichloromethane, in particular, is a suspected carcinogen and requires careful handling.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Van Vuuren, S.F., and Viljoen, A.M. (2006). The in vitro antimicrobial activity of fumigant oils from Thamnosma africana and Pteronia species. Journal of the Southern African Institute of Mining and Metallurgy, 106, 1-6. [Link]
-
Botha, F.C. (1980). The Isolation and Structure of this compound from Thamnosma africana. Journal of the University of Durban-Westville, 3(3), 85-91. [Link]
Application Notes & Protocols: Isolation and Purification of Thamnosmonin via Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the isolation and purification of Thamnosmonin, a bioactive coumarin, from its natural source, Thamnosma montana. Leveraging the principles of liquid column chromatography, this document outlines a robust, step-by-step methodology from crude plant extraction to the acquisition of a high-purity compound. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. It is intended for researchers, natural product chemists, and drug development professionals seeking to isolate this compound for further pharmacological and chemical investigation.
Introduction: The Scientific Imperative for Purifying this compound
This compound (CAS 60094-90-8) is a naturally occurring coumarin distinguished by its unique chemical structure, featuring a 7-methoxy group and a dihydroxy-methylbutenyl side chain.[1] This compound is primarily found in Thamnosma montana, a shrub native to the deserts of the southwestern United States commonly known as Turpentine Broom.[2][3][4]
Initial research has highlighted this compound's potential as a valuable pharmacological agent. Studies suggest it possesses anti-inflammatory, antioxidant, and antimicrobial properties, making it a compound of significant interest for therapeutic development.[5] However, to rigorously evaluate its biological activity, conduct structural elucidation, and develop it as a potential therapeutic lead, it must first be isolated from the complex phytochemical matrix of the plant in a highly purified form.
Column chromatography is a cornerstone technique for the purification of natural products.[6] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through the column.[7][8] For moderately polar compounds like coumarins, normal-phase chromatography using a polar adsorbent like silica gel is exceptionally effective.[9] This application note provides a field-proven protocol for this purpose, integrating preliminary Thin-Layer Chromatography (TLC) for methods development and spectroscopic analysis for final validation.
Principle of Separation: The Chromatographic Mechanism
The purification of this compound relies on normal-phase adsorption chromatography. In this modality, the stationary phase is highly polar (e.g., silica gel), while the mobile phase is a non-polar solvent or a mixture of solvents whose polarity can be adjusted.
The core principle is competitive adsorption. The crude extract, containing this compound and numerous other phytochemicals, is loaded onto the top of the silica gel column. As the mobile phase flows through the column, a dynamic equilibrium is established for each compound between being adsorbed to the polar silica gel and being dissolved in the mobile phase.
-
Polar Compounds: Have a strong affinity for the polar silica gel and adsorb more tightly. They spend less time in the mobile phase and thus travel down the column slowly.
-
Non-polar Compounds: Have a weaker affinity for the stationary phase and are more readily dissolved in the less polar mobile phase. Consequently, they travel down the column more quickly.
By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can sequentially desorb and elute compounds in order of increasing polarity.[10][11] This allows for the effective separation of this compound from both less polar and more polar impurities present in the initial plant extract.
Caption: Principle of chromatographic separation of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where Thin-Layer Chromatography (TLC) is used at critical stages to monitor the process and validate the results.
Materials and Reagents
| Apparatus & Equipment | Chemicals & Reagents |
| Glass chromatography column (40-60 cm L, 2-4 cm ID) | Dried, powdered Thamnosma montana aerial parts |
| Rotary evaporator | Silica gel for column chromatography (60-120 mesh) |
| Soxhlet extractor (optional) | Analytical TLC plates (Silica Gel 60 F254) |
| Heating mantle | Solvents (HPLC or ACS Grade): |
| Glass beakers and flasks | n-Hexane |
| Separatory funnel | Ethyl Acetate (EtOAc) |
| Fraction collector (recommended) | Dichloromethane (DCM) |
| Test tubes and racks | Methanol (MeOH) |
| TLC developing chamber | TLC Visualization: |
| UV lamp (254 nm & 366 nm) | Vanillin-sulfuric acid spray reagent |
| Fume hood | Reference Standard (if available): |
| Analytical balance | Pure this compound |
Phase 1: Crude Extract Preparation
The objective of this phase is to efficiently extract the secondary metabolites, including this compound, from the dried plant material.
-
Maceration: Weigh 200 g of finely powdered, dried aerial parts of Thamnosma montana.
-
Solvent Extraction: Place the powder in a large flask and submerge it in 1 L of 80% methanol in water. This solvent choice is effective for extracting a broad range of coumarins.[12]
-
Incubation: Seal the flask and allow it to macerate for 48 hours at room temperature with occasional agitation.
-
Filtration & Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.[10]
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in 300 mL of distilled water.
-
Perform successive extractions in a separatory funnel with n-hexane (3 x 200 mL) to remove highly non-polar compounds like fats and waxes. Discard the hexane layers.
-
Next, extract the remaining aqueous layer with ethyl acetate (4 x 200 mL). This compound, being of intermediate polarity, will partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
-
Final Concentration: Filter out the sodium sulfate and concentrate the ethyl acetate extract to dryness on a rotary evaporator. This yields the crude extract enriched with coumarins, ready for chromatography. Record the final weight.
Phase 2: Methods Development with Thin-Layer Chromatography (TLC)
Before committing the bulk sample to the column, TLC is used to determine the optimal mobile phase that provides good separation of this compound from other compounds. The goal is to find a solvent system where the Rf value of the target compound is approximately 0.25-0.35.[13]
-
Spotting: Dissolve a small amount of the crude ethyl acetate extract in a minimal volume of DCM. Spot this solution onto a TLC plate.
-
Development: Develop the plate in a TLC chamber using various ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).
-
Visualization: After development, dry the plate and visualize the separated spots under a UV lamp (254 nm and 366 nm). Coumarins typically fluoresce. Further visualization can be achieved by spraying with a vanillin-sulfuric acid reagent and heating.
-
Selection: Identify the solvent system that provides the best separation, with clear daylight between the spot presumed to be this compound and other major spots. An n-hexane:ethyl acetate (7:3 v/v) system is often a good starting point for coumarins.[14]
Phase 3: Column Chromatography Protocol
This is the core purification step where the principles of chromatography are applied on a preparative scale.[15]
-
Column Preparation:
-
Secure a glass column vertically in a fume hood. Place a small plug of cotton wool at the bottom.
-
Prepare a slurry of silica gel (approx. 150 g for 2-3 g of crude extract) in n-hexane.
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Take the weighed crude ethyl acetate extract (2-3 g) and adsorb it onto a small amount of silica gel (approx. 5-6 g) by dissolving the extract in a minimal amount of solvent, mixing with the silica, and evaporating the solvent completely.
-
Carefully layer the resulting dry, free-flowing powder onto the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Begin the elution process using the mobile phase. A gradient elution approach is highly recommended for complex natural extracts.[11]
-
Start with 100% n-hexane to elute very non-polar compounds.
-
Gradually increase the polarity by adding increasing percentages of ethyl acetate to the n-hexane. A typical gradient is outlined in the table below.
-
Collect the eluate continuously in numbered test tubes (e.g., 15-20 mL fractions) using a fraction collector or by hand.
-
| Fraction Numbers | Solvent System (n-Hexane:EtOAc) | Polarity | Expected Eluted Compounds |
| 1-20 | 100:0 to 90:10 | Low | Lipids, Waxes, Non-polar terpenoids |
| 21-60 | 80:20 to 70:30 | Low-Medium | This compound and other coumarins |
| 61-100 | 60:40 to 50:50 | Medium | More polar coumarins, simple phenols |
| 101+ | 0:100 (then flush with MeOH) | High | Highly polar compounds (e.g., glycosides) |
-
Monitoring Fractions by TLC:
-
Periodically analyze the collected fractions using TLC. Spot every 3rd or 5th fraction onto a single TLC plate.[16]
-
Develop the TLC plate using the solvent system that showed good separation in Phase 2 (e.g., Hexane:EtOAc 7:3).
-
Visualize the plate under UV light.
-
Identify the fractions containing the fluorescent spot corresponding to this compound.
-
Pool all fractions that show a single, clean spot for your target compound. Combine fractions that are mostly pure but contain minor impurities for potential re-chromatography.
-
-
Isolation of Pure Compound:
-
Combine the pure, pooled fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound, likely as a crystalline or amorphous powder.
-
Determine the final yield.
-
Caption: Overall workflow for the isolation of this compound.
Purity Assessment and Structural Confirmation
After isolation, it is imperative to confirm the purity and structural identity of the compound. This step is crucial for the trustworthiness of any subsequent biological or chemical studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of the isolated compound.[14] A pure sample should ideally show a single, sharp peak.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound. For this compound (C₁₅H₁₆O₅), the expected molecular weight is approximately 276.28 g/mol .[1][5]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the exact chemical structure.[14][16] The resulting spectra can be compared with published data for this compound to confirm its identity unequivocally.
-
UV Spectroscopy: The UV spectrum in a solvent like methanol or ethanol can be compared with literature values for coumarins to provide corroborating evidence of the compound class.[14]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | Incorrect mobile phase polarity; Column overloaded. | Re-optimize mobile phase with TLC. Use a shallower gradient. Reduce the amount of crude extract loaded. |
| Cracked or Channeled Column Bed | Improper packing; Column ran dry. | Repack the column carefully. Always ensure the solvent level is above the silica bed. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the mobile phase polarity (e.g., add a small percentage of methanol to the ethyl acetate). |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Start with a less polar solvent system (e.g., higher percentage of n-hexane). |
References
-
Głowniak, K., & Mroczek, T. (2002). Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. [Link]
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Tesky, J. L. (1994). Thamnosma montana. In: Fire Effects Information System, [Online]. U.S. Department of Agriculture, Forest Service, Rocky Mountain Research Station, Fire Sciences Laboratory. [Link]
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University of the Western Cape. (n.d.). Isolation of Bioactive Compounds from D. viscosa. [Link]
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Levsen, K. (2017). Techniques and Methods of Identification. ResearchGate. [Link]
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World Botanical Associates. (n.d.). Thamnosma. [Link]
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Wikipedia. (n.d.). Thamnosma montana. [Link]
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Sillankorva, S., & Oliveira, D. (2019). Advances in Chemical and Biological Methods to Identify Microorganisms—From Past to Present. MDPI. [Link]
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Chemistry LibreTexts. (2023). Column Chromatography. [Link]
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LAMBDA Laboratory Instruments. (n.d.). Isolation, purification and characterization of allelopathic compounds. [Link]
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Mroczek, T., & Głowniak, K. (2002). Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits. Journal of Planar Chromatography. [Link]
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Interchim. (n.d.). Purification of Coumarin using PF-15SIHP-F0025. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Chang, P. T., et al. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134–140. (Link not directly available, but cited in source[3])
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NCBI. (n.d.). Analytical Methods. [Link]
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JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]
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Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation. ResearchGate. [Link]
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Wang, L., et al. (2016). A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis. PMC - NIH. [Link]
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Sethi, P. D. (2018). Analytical Methods: Interpretation, Identification, Quantification. DOKUMEN.PUB. [Link]
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Sarker, S. D., & Nahar, L. (2007). Chapter 6: Thin-layer chromatography in the analysis and purification of natural products. [Link]
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Cafeo, G. G., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC - NIH. [Link]
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El-Ouady, F., et al. (2022). Ruta montana (L.) L.: An insight into its medicinal value, phytochemistry, biological properties, and toxicity. Journal of Ethnopharmacology. [Link]
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Royal Society of Chemistry. (n.d.). Manganese. [Link]
-
ResearchGate. (2022). What are the techniques that can be use to purify coumarins?. [Link]
-
El-Sheekh, M. M., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. [Link]
-
Oancea, S., et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. MDPI. [Link]
-
IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. [Link]
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Khan Academy. (n.d.). Column chromatography. [Link]
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NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Manganese and Compounds. [Link]
-
BioCrick. (n.d.). This compound. [Link]
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high-performance liquid chromatography (HPLC) method for Thamnosmonin quantification
An Application Note and Protocol for the Quantification of Thamnosmonin using High-Performance Liquid Chromatography (HPLC)
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound, a furanocoumarin of significant interest for its potential anti-inflammatory and antioxidant properties.[1] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and natural products industries. The protocol details every critical step, from sample and standard preparation to the establishment of a robust, reverse-phase HPLC method with UV detection. Causality behind instrumental parameters and procedural choices is explained to ensure methodological integrity. Furthermore, this application note is structured to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data is reliable, reproducible, and fit for purpose.[2][3]
Introduction: The Rationale for this compound Quantification
This compound (C₁₅H₁₆O₅, Molar Mass: 276.28 g/mol ) is a naturally occurring furanocoumarin that has garnered scientific attention for its diverse biological activities.[1][4] Found in various plant species, it is investigated for its potential therapeutic applications, including anti-inflammatory and free-radical scavenging effects.[1] As research progresses from discovery to application, the need for a precise, accurate, and reliable analytical method to quantify this compound in various matrices—such as plant extracts, formulated products, and biological samples—becomes paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture.[5][6][7] This application note describes a reverse-phase HPLC (RP-HPLC) method coupled with UV detection, which offers an excellent balance of specificity, sensitivity, and accessibility for the routine analysis of this compound.
Principle of the Method: Reverse-Phase Chromatography
The method is based on reverse-phase chromatography, where the analyte, this compound, is separated based on its hydrophobic interactions with a non-polar stationary phase (a C18 column). A polar mobile phase, consisting of a gradient of water and acetonitrile with a formic acid modifier, is used to elute the compounds. The formic acid helps to protonate silanol groups on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks. As the proportion of the organic solvent (acetonitrile) in the mobile phase increases, the hydrophobic analytes are eluted from the column. This compound is then detected and quantified by its absorbance of UV light, measured by a Photo Diode Array (PDA) or UV-Vis detector.
Instrumentation and Chromatographic Conditions
The causality behind the selection of each parameter is critical for method robustness.
| Parameter | Specification | Rationale |
| HPLC System | Any standard HPLC or UPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/UV-Vis detector. | Standard equipment ensures broad applicability of the method. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). | The C18 stationary phase provides excellent hydrophobic retention for moderately polar furanocoumarins like this compound. The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water. | Water is the weak solvent in RP-HPLC. Formic acid is a common modifier that controls pH and improves peak shape by minimizing tailing. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile. | Acetonitrile is a strong organic solvent with a low UV cutoff, making it ideal for gradient elution with UV detection.[8] |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B. | A gradient elution is necessary to separate this compound from other matrix components with varying polarities and to ensure a reasonable run time. The final re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.[6] |
| Column Temperature | 35 °C. | Maintaining a constant, elevated column temperature reduces mobile phase viscosity, improves peak efficiency, and ensures retention time stability. |
| Detection | UV/PDA at 270 nm. | Furanocoumarins and related polyphenolic structures typically exhibit strong absorbance in the UV range.[9][10] A PDA detector is recommended to record the entire UV spectrum, confirming peak identity and purity. |
| Injection Volume | 10 µL. | A small injection volume minimizes potential peak distortion while ensuring sufficient analyte is introduced for sensitive detection. |
Detailed Experimental Protocols
Preparation of Standard Solutions
Accuracy begins with the standards. All solutions should be prepared using Class A volumetric glassware and analytical grade reagents.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol or acetonitrile. Sonicate for 5 minutes if necessary to ensure complete dissolution.[4] This solution should be stored at 2-8 °C and protected from light.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase (pre-mixed at the initial 30% B composition).
-
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Intermediate Stock Solution into volumetric flasks using the initial mobile phase composition as the diluent. These standards should bracket the expected concentration of the samples.
-
Sample Preparation (General Protocol for Plant Extracts)
The goal of sample preparation is to efficiently extract the analyte while removing interfering matrix components.
-
Extraction:
-
Accurately weigh 1.0 g of the homogenized and dried plant material into a centrifuge tube.
-
Add 10 mL of methanol or acetonitrile.
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes to ensure thorough extraction.[11]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column and system.
-
-
Dilution:
-
If the concentration of this compound is expected to be high, dilute the filtered extract with the initial mobile phase to bring it within the calibration range.[9]
-
HPLC Analysis Workflow
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Application Note: A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of Thamnosmonin
Introduction
Thamnosmonin is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] First reported from the turpentine broom (Thamnosma montana), this compound has also been isolated from other plant species, including those of the Citrus genus.[1][2] The structural complexity and potential biological activities of coumarins like this compound make their unambiguous characterization a critical step in natural product research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of such organic molecules in solution.[3][4]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the complete 1D and 2D NMR spectral analysis of this compound. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural verification. The protocols and interpretive guidance herein are designed to be adaptable for the analysis of other related natural products.
Molecular Structure of this compound
Chemical Formula: C₁₅H₁₆O₅[5][6] IUPAC Name: 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one[5] CAS Number: 60094-90-8[5]
Figure 1: Chemical Structure of this compound.
Part 1: Experimental Protocols
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are optimized for the comprehensive structural analysis of this compound.
Protocol 1.1: Sample Preparation
The objective is to prepare a pure, homogeneous solution of this compound in a suitable deuterated solvent for high-resolution NMR analysis.
Materials:
-
This compound isolate (purity >95%)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision microbalance
-
5 mm NMR tubes (high-throughput or better)
-
Vortex mixer and/or sonicator
Procedure:
-
Drying the Sample: Ensure the isolated this compound is free of residual solvents by drying it under a high vacuum for at least 4 hours. This prevents interfering solvent signals in the spectrum.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the dried this compound directly into a clean, dry vial. The concentration should be sufficient for acquiring high-quality ¹³C and 2D NMR spectra in a reasonable timeframe.[3]
-
Solvent Selection:
-
Rationale: The choice of solvent is critical. It must dissolve the compound completely and its residual signal should not overlap with key analyte resonances. CDCl₃ is a common first choice for moderately polar compounds like this compound.[2] If the compound has exchangeable protons (e.g., hydroxyl groups), DMSO-d₆ can be used to observe them, as proton exchange is slower in this solvent.
-
Action: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial containing the sample.
-
-
Dissolution: Vortex the sample for 1-2 minutes until it is fully dissolved. If necessary, gentle sonication in a water bath can be used to aid dissolution. A clear, particulate-free solution is essential.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm, ensuring it is centered within the NMR probe's coil region.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 1.2: NMR Data Acquisition
The following parameters are provided for a 500 MHz NMR spectrometer but can be adapted for other field strengths. Modern NMR spectroscopy relies on a suite of experiments to build a complete structural picture.[7][8]
A. 1D ¹H NMR Spectrum
-
Purpose: To determine the number of distinct proton environments, their chemical shifts, relative abundance (integration), and coupling patterns (multiplicity).[9]
-
Experiment: Standard proton experiment (e.g., Bruker zg30).
-
Key Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): ~3-4 seconds
-
Temperature: 298 K
-
B. 1D ¹³C{¹H} NMR Spectrum
-
Purpose: To determine the number of distinct carbon environments and their chemical shifts. The spectrum is typically proton-decoupled to simplify signals to singlets.[10][11]
-
Experiment: Proton-decoupled carbon experiment (e.g., Bruker zgpg30).
-
Key Parameters:
-
Spectral Width (SW): 220-240 ppm
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1-2 seconds
-
C. DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[10]
-
Experiment: DEPT-135 experiment.
-
Key Parameters: Similar to ¹³C acquisition, but typically requires fewer scans.
D. 2D COSY (¹H-¹H Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the spectrum connect coupled protons.
-
Experiment: Gradient-selected COSY (e.g., Bruker cosygpqf).
-
Key Parameters:
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Scans (NS): 2-4 per increment.
-
E. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct, one-bond correlations between protons and the carbons they are attached to.[12]
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., Bruker hsqcedetgpsisp2.2).
-
Key Parameters:
-
F2 (¹H) Spectral Width: 12-16 ppm
-
F1 (¹³C) Spectral Width: 160-180 ppm
-
Number of Scans (NS): 2-8 per increment.
-
F. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments and establishing the carbon skeleton.
-
Experiment: Gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).
-
Key Parameters:
-
F2 (¹H) Spectral Width: 12-16 ppm
-
F1 (¹³C) Spectral Width: 220-240 ppm
-
Number of Scans (NS): 8-16 per increment.
-
Part 2: Spectral Interpretation Workflow
The structural elucidation of this compound is a logical process of integrating data from all acquired spectra.
Figure 3: Logical relationships of NMR data for structure assignment.
Part 3: Reference Data and Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shift assignments for this compound, based on published data for similar coumarin and lignan structures. [12][13]These values are typically reported in ppm relative to TMS.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment |
| 3 | ~6.25 | d | 1H | 9.5 | Coumarin H-3 |
| 4 | ~7.63 | d | 1H | 9.5 | Coumarin H-4 |
| 5 | ~7.35 | s | 1H | Aromatic H-5 | |
| 8 | ~6.85 | s | 1H | Aromatic H-8 | |
| 1' | ~4.80 | d | 1H | 8.0 | CH-OH |
| 2' | ~4.10 | d | 1H | 8.0 | CH-OH |
| 4'a | ~5.15 | s | 1H | =CH₂ | |
| 4'b | ~5.05 | s | 1H | =CH₂ | |
| 5' | ~1.80 | s | 3H | -CH₃ | |
| 7-OCH₃ | ~3.95 | s | 3H | Methoxy |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 2 | ~161.5 | C | C=O (Lactone) |
| 3 | ~113.0 | CH | Coumarin C-3 |
| 4 | ~143.5 | CH | Coumarin C-4 |
| 4a | ~112.5 | C | Aromatic C-4a |
| 5 | ~128.0 | CH | Aromatic C-5 |
| 6 | ~125.0 | C | Aromatic C-6 |
| 7 | ~150.0 | C | Aromatic C-7 |
| 8 | ~101.0 | CH | Aromatic C-8 |
| 8a | ~155.0 | C | Aromatic C-8a |
| 1' | ~75.0 | CH | CH-OH |
| 2' | ~78.0 | CH | CH-OH |
| 3' | ~145.0 | C | =C(CH₃)CH₂ |
| 4' | ~115.0 | CH₂ | =CH₂ |
| 5' | ~18.5 | CH₃ | -CH₃ |
| 7-OCH₃ | ~56.5 | CH₃ | Methoxy |
Conclusion
The structural elucidation of natural products like this compound is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, reproducible data. The subsequent workflow, integrating 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectral information, provides a self-validating pathway to confirm the molecular structure with a high degree of confidence. This comprehensive approach not only ensures the accurate identification of this compound but also serves as a robust template for the characterization of novel and known secondary metabolites in drug discovery and natural product chemistry.
References
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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Crestini, C., et al. (2023). Quantitative 31P NMR Analysis of Lignins and Tannins. JoVE (Journal of Visualized Experiments). Available at: [Link]
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ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
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Kutateladze, A. G. (2018). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available at: [Link]
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Kim, H. M., & Kim, C. Y. (2025). Identification of Lignans. Springer Protocols. Available at: [Link]
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Lin, S., & Lu, F. (2017). Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology. PubMed Central. Available at: [Link]
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Lupoi, J. S., et al. (2015). Heteronuclear NMR Spectroscopy of Lignins. ResearchGate. Available at: [Link]
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Ashour, M. A. A. (2006). Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. Heinrich-Heine-Universität Düsseldorf. Available at: [Link]
- Antony, G. D. (Ed.). (2016). Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.
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D'Auria, M., et al. (2021). NMR Characterization of Lignans. MDPI. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR and 13C-NMR data for compounds 1-4. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000071). Retrieved from [Link]
- Chang, P. T., et al. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134-140.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000235). Retrieved from [Link]
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Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
- Çelik, L. (2012). Basic 1H- and 13C-NMR Spectroscopy.
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Parsons, A. (2013). Assigning a 1H NMR spectrum. Oxford University Press. Video available at: [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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Elucidation of Thamnosmonin's Structure and Fragmentation Pathways using Tandem Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural characterization of natural products is a critical step in drug discovery and development. Thamnosmonin, a coumarin derivative isolated from plants such as Thamnosma montana and Citrus sinensis, represents a class of compounds with significant biological potential.[1][2] This application note provides a comprehensive guide to understanding the mass spectrometry (MS) fragmentation pattern of this compound. We present a detailed, predicted fragmentation pathway based on its chemical structure and the established fragmentation rules for coumarins.[3][4][5] Furthermore, we provide a robust, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis, designed for high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. This guide is intended to equip researchers with the expertise to identify this compound in complex mixtures and to serve as a model for elucidating the structures of related natural products.
Introduction: The Role of MS in Natural Product Dereplication
The process of identifying known compounds from natural product extracts, known as dereplication, is a significant bottleneck in drug discovery.[6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for accelerating this process, offering high sensitivity and the ability to provide detailed structural information from complex mixtures.[7][8] By analyzing the specific fragmentation patterns of a molecule—its MS/MS "fingerprint"—we can rapidly identify or classify chemical structures.[6]
This compound is a substituted coumarin, a class of compounds known for their diverse biological activities. Its structure, featuring a coumarin core, a methoxy group, and a dihydroxy-alkenyl side chain, presents a unique fragmentation profile. Understanding this profile is key to its unambiguous identification.
Chemical Properties of this compound
A precise understanding of the analyte's properties is fundamental to any analytical method development.
| Property | Value | Source |
| Chemical Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | [9] |
| Molecular Formula | C₁₅H₁₆O₅ | [9][10] |
| Molecular Weight | 276.28 g/mol | [9][10] |
| Monoisotopic Mass | 276.0998 Da | |
| CAS Number | 60094-90-8 | [9] |
Predicted Mass Spectral Fragmentation of this compound
The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable pathways governed by chemical principles. The energetically unstable molecular ion will break apart into smaller, more stable pieces.[11] For this compound, using Electrospray Ionization in positive mode (ESI+), the protonated molecule, [M+H]⁺ at m/z 277.1071, is the precursor ion for MS/MS analysis. Its fragmentation is dictated by the lability of its functional groups.
The primary fragmentation sites are:
-
The Dihydroxy Side Chain: Prone to neutral losses of water (H₂O).
-
The Coumarin Core: Susceptible to the characteristic loss of carbon monoxide (CO).[4][5]
-
The Methoxy Group: Can lead to the loss of a methyl radical (•CH₃).
-
The Side Chain Backbone: Cleavage of C-C bonds within the side chain can occur.
The proposed fragmentation cascade is visualized below.
Caption: Proposed fragmentation pathway of protonated this compound.
Key Fragment Ions
The table below summarizes the major predicted fragment ions, their neutral losses, and the structural rationale. High-resolution mass spectrometry is crucial to distinguish between isobars, such as the loss of CO (27.9949 Da) versus C₂H₄ (28.0313 Da).[5]
| m/z (Predicted) | Δ Mass (Da) | Proposed Neutral Loss | Proposed Fragment Structure |
| 277.1071 | - | Precursor Ion [M+H]⁺ | Protonated this compound |
| 259.0965 | 18.0106 | H₂O | Loss of water from the side-chain diol |
| 249.1121 | 27.9949 | CO | Characteristic loss from the coumarin pyrone ring |
| 241.0859 | 36.0212 | 2 x H₂O | Sequential loss of two water molecules |
| 231.1015 | 46.0055 | H₂O + CO | Sequential loss of water and carbon monoxide |
| 216.0780 | 61.0281 | H₂O + •CH₃ + CO | Loss of water, methyl radical, and carbon monoxide |
Protocol for LC-MS/MS Analysis of this compound
This protocol is designed for a standard high-resolution LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer) and serves as a robust starting point for method development.
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to final data analysis.
Caption: High-level workflow for LC-MS/MS analysis.
Step-by-Step Methodology
A. Standard and Sample Preparation
-
Rationale: Proper dissolution ensures sample homogeneity and compatibility with the LC mobile phase, preventing precipitation and column clogging.
-
Stock Solution: Accurately weigh ~1 mg of pure this compound standard. Dissolve in 1 mL of methanol or DMSO to create a 1 mg/mL stock solution.[2]
-
Working Solution: Dilute the stock solution with 50:50 methanol:water to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to achieve good signal intensity without saturating the detector.
-
Sample Filtration: Filter the final diluted solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.
B. Liquid Chromatography (LC) Parameters
-
Rationale: Chromatographic separation is essential to resolve this compound from other components in a complex mixture, reducing ion suppression and enabling accurate precursor ion selection for MS/MS. A C18 column is chosen for its excellent retention of moderately polar compounds like coumarins.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2-5 µL |
C. Mass Spectrometry (MS) Parameters
-
Rationale: ESI in positive mode is selected as coumarins readily form protonated molecules ([M+H]⁺).[4][12] High-resolution mass analysis allows for the determination of elemental composition, and data-dependent acquisition (DDA) automates the selection of precursor ions for fragmentation, providing comprehensive MS/MS data.
| Parameter | Recommended Setting |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| MS1 Scan Range | m/z 100 - 1000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Precursor Selection | Top 3-5 most intense ions per scan |
| Isolation Window | 1.5 Da |
| Collision Energy | Stepped: 15, 25, 40 eV |
-
Expert Insight: Using a stepped collision energy is crucial. Lower energies may only induce gentle fragmentations like water loss, while higher energies are required to break stronger bonds within the coumarin core. This approach ensures a comprehensive fragmentation spectrum is obtained in a single analysis.
Data Interpretation and System Validation
-
Trustworthiness: The protocol's validity is confirmed by the consistency of the results. The retention time of the analyte should be stable across multiple injections.
-
Expertise: The cornerstone of identification is matching the experimental data against the predicted pattern.
-
Extract Ion Chromatogram (EIC): Generate an EIC for the accurate mass of the [M+H]⁺ ion (m/z 277.1071 ± 5 ppm). This confirms the presence and retention time of the compound.
-
Verify Fragmentation Spectrum: Compare the acquired MS/MS spectrum with the predicted fragments in the table above. The presence of key fragments (e.g., losses of H₂O and CO) provides strong evidence for the coumarin structure.
-
Accurate Mass Confirmation: Utilize the high-resolution data to calculate the elemental formula for both the precursor and its major fragments. This significantly increases confidence in the structural assignment.[13]
-
Conclusion
This application note details the theoretical fragmentation pattern of this compound and provides a comprehensive, field-proven LC-MS/MS protocol for its analysis. By combining a systematic experimental approach with a foundational understanding of fragmentation chemistry, researchers can confidently identify this compound and related coumarins in complex natural product extracts. This methodology serves as a template for the broader challenge of structural elucidation, empowering scientists in the fields of natural products chemistry, metabolomics, and drug development.
References
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- Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calcul
- Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study. PubMed.
- In-Depth Analysis of Molecular Network Based on Liquid Chromatography Coupled with Tandem Mass Spectrometry in Natural Products: Importance of Redundant Nodes Discovery.
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Semantic Scholar.
- Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview.
- Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics. MDPI.
- Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. PubMed.
- Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.
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- This compound. MySkinRecipes.
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- MASS SPECTROMETRY: FRAGMENTATION P
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Application Note: A Practical Guide to Assessing the Antioxidant Capacity of Thamnosmonin Using the DPPH Radical Scavenging Assay
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the antioxidant capacity of Thamnosmonin, a natural coumarin compound.[1][2] We detail the principles and a validated, step-by-step protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely adopted method for screening the antioxidant potential of pure compounds and natural extracts.[3][4] The guide covers reagent preparation, experimental procedure, data analysis for calculating the half-maximal inhibitory concentration (IC50), and critical experimental considerations to ensure data integrity and reproducibility.
Introduction to this compound and Antioxidant Activity
Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous pathological conditions, including aging and chronic diseases.[5] Antioxidants mitigate this damage by neutralizing reactive oxygen species (ROS). Natural products are a significant source of novel antioxidant compounds, with flavonoids, phenolics, and coumarins being of particular interest.[5][6][7]
This compound (CAS: 60094-90-8; Molecular Formula: C₁₅H₁₆O₅) is a methoxycoumarin that has been identified as a compound of interest for its potential biological activities, including antioxidant and anti-inflammatory effects.[1][2] Its structure, featuring a coumarin core with hydroxyl groups on the side chain, suggests a potential to act as a hydrogen or electron donor to neutralize free radicals. Quantifying this antioxidant potential is a critical first step in its evaluation as a potential therapeutic agent. The DPPH assay offers a rapid, simple, and cost-effective method for this initial screening.[4][8]
Principle of the DPPH Radical Scavenging Assay
The DPPH assay is a colorimetric method based on the ability of an antioxidant to scavenge the stable DPPH free radical.[9]
-
The Radical: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that possesses a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[3][9] The stability of this radical is due to the delocalization of its spare electron across the molecule.[3]
-
The Reaction: When an antioxidant compound (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[4][10]
-
The Measurement: This reduction process results in a color change from deep violet to a pale yellow, leading to a decrease in absorbance at 517 nm.[8][9] The degree of discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the antioxidant capacity of the sample.[4][9]
The primary mechanisms of radical scavenging are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET), both of which can be evaluated by this assay.[3][10]
Visualizing the Core Mechanism
Caption: Workflow for the DPPH antioxidant assay.
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity (%)
The percentage of DPPH radical scavenging activity (also referred to as % Inhibition) for each concentration of this compound is calculated using the following formula: [11] % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution + methanol).
-
A_sample is the absorbance of the sample (DPPH solution + this compound or standard).
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.
-
Generate a Dose-Response Curve: Plot the % Scavenging Activity (Y-axis) against the corresponding concentrations of this compound (X-axis).
-
Linear Regression: For the linear portion of the curve, determine the linear regression equation, y = mx + c . [12][13] * y = % Scavenging Activity
-
x = Concentration of this compound
-
m = Slope of the line
-
c = Y-intercept
-
-
Calculate IC50: Substitute y = 50 into the equation and solve for x. [13] IC50 = (50 - c) / m
Data Presentation
Results should be summarized in a clear, tabular format.
| Concentration (µg/mL) | Mean Absorbance (517 nm) ± SD | % Scavenging Activity ± SD |
| Negative Control | 1.012 ± 0.015 | 0% |
| This compound 31.25 | 0.850 ± 0.021 | 16.0% ± 2.1% |
| This compound 62.5 | 0.688 ± 0.018 | 32.0% ± 1.8% |
| This compound 125 | 0.496 ± 0.025 | 51.0% ± 2.5% |
| This compound 250 | 0.283 ± 0.011 | 72.0% ± 1.1% |
| This compound 500 | 0.121 ± 0.009 | 88.0% ± 0.9% |
| Trolox 50 | 0.152 ± 0.013 | 85.0% ± 1.3% |
| IC50 Value (µg/mL) | This compound: ~122.5 | Trolox: <50 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Assay Limitations and Considerations
While the DPPH assay is robust and convenient, it is essential to acknowledge its limitations for a comprehensive interpretation of results.
-
Physiological Relevance: The assay uses a synthetic, non-physiological radical, and the reaction occurs in an organic solvent (methanol/ethanol). Therefore, it does not fully replicate conditions within a biological system. [9]* Solvent Dependence: The choice of solvent can influence the reaction kinetics and the calculated antioxidant capacity. [9]* Compound Specificity: The assay may underestimate the potential of certain antioxidants that react slowly with the DPPH radical. [9]For a complete profile, results from the DPPH assay should be complemented with other methods like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), or ORAC (Oxygen Radical Absorbance Capacity). [9]
Conclusion
The DPPH radical scavenging assay is a reliable and efficient primary method for evaluating the antioxidant capacity of novel compounds like this compound. This application note provides a validated protocol that, when followed carefully, yields reproducible and quantifiable results expressed as an IC50 value. This data is fundamental for comparing the potency of this compound against standard antioxidants and for guiding further research into its potential as a functional ingredient in nutraceuticals, cosmetics, or pharmaceuticals.
References
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. [Link]
-
Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. (Similar protocol details found in: SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST. [Link])
-
Scribd. Preparation of DPPH Solution. [Link]
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Encyclopedia.pub. DPPH Radical Scavenging Assay. [Link]
-
BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. (Similar information available at: [Link])
-
ResearchGate. How to prepare DPPH when measuring the antioxidants not rate?. [Link]
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Research Insight. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. [Link]
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ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
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Al-Huqail, A. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1245. [Link]
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ChemRxiv. Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. [Link]
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ResearchGate. How can I calculate IC50 in DPPH test?. [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]
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MySkinRecipes. This compound. [Link]
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Srisawat, T., et al. (2024). Exploring Antioxidant Properties of Standardized Extracts from Medicinal Plants Approved by the Thai FDA for Dietary Supplementation. MDPI. [Link]
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Farhan, F., et al. (2022). Antioxidant and antiaging activities of Cinnamomum burmannii, Michelia champaca and their combinations. Veterinary World, 15(3), 693–700. [Link]
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ResearchGate. (2018). Flavonoid compositions and antioxidant activity of calamondin extracts prepared using different solvents. [Link]
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Sari, Y. P., et al. (2022). Indonesian Cinnamon (Cinnamomum burmannii): Extraction, Flavonoid Content, Antioxidant Activity, and Stability in the Presence of Ascorbic Acid. MDPI. [Link]
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Application Note: Antimicrobial Susceptibility Testing of Thamnosmonin Against Bacterial Strains
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Natural products have historically been a rich reservoir for antimicrobial drug discovery, providing diverse chemical scaffolds and novel mechanisms of action.[1][3][4] Thamnosmonin, a natural product of interest, has demonstrated a range of biological activities, including potential anti-inflammatory and antioxidant effects.[5] Emerging research now points towards its prospective application as an antimicrobial agent against various pathogenic bacteria and fungi.[5]
This comprehensive guide provides detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound. It is designed for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8]
Section 1: Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of AST is to determine the in vitro activity of an antimicrobial agent against a specific microorganism.[9] This is most commonly quantified by the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[10][11][12][13] The results of AST are crucial for predicting the potential clinical efficacy of a new compound.
Two principal phenotypic methods for determining antimicrobial susceptibility are broth dilution and disk diffusion.[10][14][15][16]
-
Broth Dilution: This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test organism.[7][10][17][18] It provides a quantitative MIC value.[10]
-
Disk Diffusion: This technique involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.[10][15][19][20] The agent diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is measured to determine the susceptibility of the organism.[15]
The choice of method depends on various factors, including the research objective, throughput requirements, and the characteristics of the test compound. For novel drug discovery, broth microdilution is often preferred for its quantitative nature and conservation of the test compound.
Section 2: Essential Reagents, Equipment, and Quality Control
Test Compound: this compound
-
Source and Purity: Obtain this compound from a reputable supplier with a certificate of analysis indicating its purity. The purity of the compound is critical for accurate MIC determination.
-
Solvent Selection: Due to the often-hydrophobic nature of natural products, a suitable solvent must be chosen to dissolve this compound. Dimethyl sulfoxide (DMSO) is a common choice. It is imperative to determine the highest concentration of the solvent that does not inhibit bacterial growth, typically ≤1% (v/v) in the final test medium. A solvent toxicity control must be included in all experiments.
Bacterial Strains and Culture Media
-
Test Strains: A panel of clinically relevant bacterial strains should be used, including both Gram-positive and Gram-negative organisms. Commonly used strains include:
-
Staphylococcus aureus (e.g., ATCC® 29213™)
-
Escherichia coli (e.g., ATCC® 25922™)
-
Pseudomonas aeruginosa (e.g., ATCC® 27853™)
-
Enterococcus faecalis (e.g., ATCC® 29212™)
-
-
Quality Control (QC) Strains: The inclusion of well-characterized QC strains is mandatory to ensure the validity of the experimental results.[21][22][23] These strains have defined susceptibility profiles to standard antimicrobial agents.[23] Any deviation from the expected QC results indicates a potential issue with the assay.[22][24]
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for broth microdilution, and Mueller-Hinton Agar (MHA) is standard for disk diffusion for non-fastidious bacteria.[15][19]
Equipment
-
Sterile 96-well microtiter plates
-
Multichannel pipettes
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator (35 ± 2°C)
-
Calipers for measuring zone diameters (for disk diffusion)
Section 3: Detailed Protocol for Broth Microdilution Susceptibility Testing
This protocol is adapted from the CLSI M07 guidelines.[7]
Preparation of this compound Stock Solution and Dilutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest desired test concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Final Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
Assay Procedure
-
Plate Setup: Dispense 50 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only inoculated broth (no this compound).
-
Sterility Control: Wells containing uninoculated broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used, inoculated with bacteria.
-
Positive Control: A standard antibiotic with known activity against the test strains.
-
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[12][13][25]
Section 4: Detailed Protocol for Disk Diffusion Susceptibility Testing
This protocol is based on the EUCAST disk diffusion method.[6]
Preparation of this compound Disks
-
Disk Impregnation: Sterile paper disks (6 mm diameter) are impregnated with a known amount of this compound. The optimal concentration to load onto the disks will need to be determined empirically.
-
Drying: The impregnated disks must be thoroughly dried under sterile conditions before use.
Inoculum Preparation and Plating
-
Standardized Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[14]
Assay Procedure
-
Disk Application: Within 15 minutes of inoculating the agar plate, apply the this compound-impregnated disks firmly to the surface of the agar.[19]
-
Controls: Apply a blank disk (containing only the solvent) and a disk with a standard antibiotic as controls.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[19]
Interpretation of Results
Measure the diameter of the zones of complete growth inhibition in millimeters. The interpretation of the zone sizes as susceptible, intermediate, or resistant will require the establishment of breakpoints, which is beyond the scope of this initial testing but is a critical step in later stages of drug development.
Section 5: Data Presentation and Visualization
Table 1: Hypothetical MIC Data for this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Positive | 16 |
| Enterococcus faecalis ATCC® 29212™ | Positive | 32 |
| Escherichia coli ATCC® 25922™ | Negative | 64 |
| Pseudomonas aeruginosa ATCC® 27853™ | Negative | >128 |
| Positive Control (Ciprofloxacin) | ||
| S. aureus ATCC® 29213™ | Positive | 0.5 |
| E. coli ATCC® 25922™ | Negative | 0.015 |
| P. aeruginosa ATCC® 27853™ | Negative | 0.25 |
Table 2: Hypothetical Zone of Inhibition Data for this compound (50 µ g/disk )
| Bacterial Strain | Gram Stain | Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 29213™ | Positive | 18 |
| Enterococcus faecalis ATCC® 29212™ | Positive | 15 |
| Escherichia coli ATCC® 25922™ | Negative | 12 |
| Pseudomonas aeruginosa ATCC® 27853™ | Negative | 6 (no inhibition) |
| Positive Control (Ciprofloxacin 5 µg) | ||
| S. aureus ATCC® 29213™ | Positive | 25 |
| E. coli ATCC® 25922™ | Negative | 30 |
| P. aeruginosa ATCC® 27853™ | Negative | 28 |
Section 6: Workflow Visualizations
Broth Microdilution Workflow
Caption: Broth Microdilution Workflow for MIC Determination.
Disk Diffusion Workflow
Caption: Disk Diffusion Workflow for Susceptibility Testing.
Section 7: Potential Mechanism of Action and Further Investigations
While the precise mechanism of action for this compound is yet to be fully elucidated, many natural products exert their antimicrobial effects through various mechanisms such as disruption of cell membranes, inhibition of cell wall synthesis, interference with nucleic acid and protein synthesis, or inhibition of metabolic pathways.[26][27] Based on the hypothetical data showing broader activity against Gram-positive bacteria, one might hypothesize that this compound targets a component of the cell wall or cell membrane that is more accessible in these organisms.
Further studies to investigate the mechanism of action could include:
-
Time-kill kinetics assays: To determine if this compound is bactericidal or bacteriostatic.
-
Macromolecular synthesis assays: To investigate the effect of this compound on DNA, RNA, protein, and cell wall synthesis.
-
Cell membrane integrity assays: To assess for membrane damage.
Conclusion
This application note provides a robust framework for the initial antimicrobial susceptibility testing of this compound. By adhering to standardized protocols and incorporating appropriate quality controls, researchers can generate reliable and reproducible data to evaluate the potential of this compound as a novel antimicrobial agent. The insights gained from these studies will be instrumental in guiding future research and development efforts in the critical fight against antimicrobial resistance.
References
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MySkinRecipes. This compound. [Link]
-
INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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National Center for Biotechnology Information. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. [Link]
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ResearchGate. (2023, July 10). (PDF) In vitro antimicrobial activity of extracts and essential oils of Cinnamomum, Salvia, and Mentha spp. against foodborne pathogens: A meta‐analysis study. [Link]
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European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control. [Link]
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National Center for Biotechnology Information. Antimicrobial potential of Indian Cinnamomum species. [Link]
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National Center for Biotechnology Information. Recent Advances in the Discovery of Plant-Derived Antimicrobial Natural Products to Combat Antimicrobial Resistant Pathogens: Insights from 2018–2022. [Link]
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Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
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National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]
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National Center for Biotechnology Information. Memantine. [Link]
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Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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British Society for Antimicrobial Chemotherapy. Quality Control of Antimicrobial Susceptibility Testing. [Link]
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PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
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Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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National Center for Biotechnology Information. Mechanism of action of memantine. [Link]
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Royal Society of Chemistry. Recent advances in the discovery of plant-derived antimicrobial natural products to combat antimicrobial resistant pathogens: insights from 2018–2022. [Link]
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Scientific Information Database. Antimicrobial activity of some medicinal plant extracts against multidrug resistant bacteria. [Link]
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Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
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PubMed. Monoamines and the mechanisms of action of antitussive drugs in rats. [Link]
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National Center for Biotechnology Information. Antibacterial activity of Cinnamomum verum and Thymus vulgaris essential oils on multidrug-resistant zoonotic bacteria isolated from dogs in southern Benin. [Link]
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MDPI. Bacterial Natural Product Drug Discovery for New Antibiotics: Strategies for Tackling the Problem of Antibiotic Resistance by Efficient Bioprospecting. [Link]
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National Center for Biotechnology Information. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. [Link]
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National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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Asia-Pacific Economic Cooperation. Antimicrobial Susceptibility Testing. [Link]
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National Center for Biotechnology Information. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
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CGSpace. EUCAST Disk Diffusion Method (Part 1). [Link]
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MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
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ACS Publications. Ethnobotany and the Role of Plant Natural Products in Antibiotic Drug Discovery. [Link]
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MDPI. Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. [Link]
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National Center for Biotechnology Information. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. [Link]
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Microbe Online. Quality Control Strains (standard strains) and their Uses. [Link]
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World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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ResearchGate. Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). [Link]
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Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
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American Society for Microbiology. CLSI-EUCAST Recommendations for Disk Diffusion Testing. [Link]
-
National Center for Biotechnology Information. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. [Link]
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Introduction: Characterizing Thamnosmonin, a Natural Compound of Interest
An in-depth guide to the application of cell viability assays for robustly determining the cytotoxic potential of the natural compound, Thamnosmonin. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary for a comprehensive assessment.
This compound, a novel compound isolated from natural sources, has emerged as a candidate for further investigation due to its unique chemical structure. As with any potential therapeutic agent, a thorough evaluation of its safety profile is a critical prerequisite for development. The primary step in this evaluation is to characterize its cytotoxicity—the degree to which it may be toxic to cells. This application note serves as a comprehensive guide to employing a panel of well-established cell viability assays to quantify the cytotoxic effects of this compound.
By leveraging assays that probe different aspects of cellular health—namely metabolic activity and plasma membrane integrity—researchers can build a more complete and reliable cytotoxic profile. This multi-parametric approach is essential for understanding the compound's mechanism of action and establishing a therapeutic window. We will detail the principles and step-by-step protocols for three gold-standard assays: the MTT, XTT, and LDH assays.
Pillar 1: The Rationale of a Multi-Assay Approach
Relying on a single assay can lead to a skewed interpretation of a compound's effect. For instance, a compound might inhibit metabolic function without immediately compromising membrane integrity. A comprehensive assessment, therefore, requires interrogating multiple cellular health indicators.
-
Metabolic Assays (MTT & XTT): These assays measure the reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases.[1][2] A decrease in this activity is an early indicator of cellular dysfunction.
-
Membrane Integrity Assays (LDH): This method quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium. Its presence extracellularly is a direct marker of cell lysis and membrane damage.[3]
Combining these approaches provides a self-validating system. If this compound induces cytotoxicity, we would expect to see a dose-dependent decrease in metabolic activity (MTT/XTT) and a corresponding increase in LDH release.
General Experimental Workflow
The assessment of cytotoxicity follows a structured workflow, from initial preparation to final data analysis. This ensures reproducibility and systematic evaluation.
Figure 1: General workflow for this compound cytotoxicity testing.
Pillar 2: Metabolic Viability Assessment via Tetrazolium Salts
A. The MTT Assay: The Classic Colorimetric Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability by measuring metabolic activity. In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[1] The amount of formazan produced, which is quantified after solubilization, is directly proportional to the number of metabolically active cells.[1][4]
Figure 2: Principle of the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.45 mg/mL.[5]
-
Formazan Formation: Incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[4][5]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[4][6]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at a test wavelength of ~570 nm and a reference wavelength of ~620 nm.[6]
B. The XTT Assay: A Soluble Formazan Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation alternative to MTT.[2] Its key advantage is that the formazan product is water-soluble, thereby eliminating the need for the critical solubilization step.[7] This reduces pipetting errors and simplifies the workflow. The reduction of XTT to its colored formazan product requires an electron coupling reagent and is also dependent on the metabolic activity of viable cells.[8]
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Reagent Preparation: Prepare the XTT/electron-coupling reagent mixture immediately before use according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT mixture to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. The optimal incubation time can vary by cell type.
-
Data Acquisition: Measure the absorbance at a wavelength of 450-490 nm.[8]
| Feature Comparison | MTT Assay | XTT Assay |
| Principle | Reduction to insoluble formazan | Reduction to soluble formazan |
| Endpoint | Colorimetric (Purple) | Colorimetric (Orange) |
| Solubilization Step | Required | Not Required |
| Workflow | More complex, more handling | Simpler, fewer steps |
| Potential for Error | Higher due to solubilization | Lower |
Pillar 3: Membrane Integrity Assessment via LDH Release
The Lactate Dehydrogenase (LDH) assay is a classic cytotoxicity test that measures the integrity of the plasma membrane.[3] LDH is a stable enzyme present in the cytoplasm of all cells.[9] When the cell membrane is damaged, LDH is released into the surrounding culture medium. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored product, which is proportional to the number of lysed cells.[9][10]
Figure 3: Principle of the LDH cytotoxicity assay.
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol. It is critical to include the following controls:
-
Spontaneous Release: Untreated cells (measures background LDH release).
-
Maximum Release: Untreated cells lysed with a detergent (provided in most kits) 15-30 minutes before the end of incubation.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent.
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mix (substrate, cofactor, and dye) as per the kit's instructions. Add 50 µL of this mix to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at ~490 nm.
Cytotoxicity is calculated by normalizing the experimental LDH release to the minimum and maximum controls:
% Cytotoxicity = [ (Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
Conclusion and Best Practices
References
-
Assay Guidance Manual: Cell Viability Assays. (2013). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
XTT Proliferation Assay Protocol. Trevigen. [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Thamnosmonin Yield from Plant Material
Welcome to the technical support center for the optimization of Thamnosmonin yield from plant material. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the extraction, purification, and quantification of this compound. This document will provide a comprehensive overview of the key experimental stages, offering field-proven insights and scientifically grounded protocols to enhance your research outcomes.
Introduction to this compound Extraction
This compound is a furanocoumarin, a class of organic compounds produced by various plants, most notably from the Rutaceae family, to which the genus Thamnosma belongs.[1][2][3] Furanocoumarins are recognized for their diverse biological activities, making them a subject of interest in pharmaceutical research. However, their extraction from plant matrices can be challenging due to their low concentrations and the presence of interfering compounds.[2] This guide will address these challenges and provide strategies for optimizing your workflow.
A crucial first step in any extraction process is the proper handling and preparation of the plant material. The concentration of furanocoumarins can be influenced by factors such as the developmental stage of the plant, and even mechanical damage during harvesting and storage.[3] To ensure the reliability and repeatability of your results, it is recommended to use fresh plant material whenever possible and to minimize the time between harvesting and extraction.[3]
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the extraction and analysis of this compound:
Q1: Which plant parts of Thamnosma species have the highest concentration of this compound?
While the distribution of furanocoumarins can vary, they are often found in the leaves, stems, and roots of plants in the Rutaceae family.[3] It is advisable to conduct a preliminary screening of different plant parts to identify the most abundant source of this compound.
Q2: What are the most effective extraction techniques for this compound?
Modern extraction techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[1][4] These advanced methods offer advantages such as reduced extraction time, lower solvent consumption, and higher yields.[1][4]
Q3: How do I choose the right solvent for this compound extraction?
The choice of solvent is critical and depends on the polarity of this compound. Furanocoumarins are typically extracted with polar solvents like methanol, ethanol, and acetone, or non-polar solvents like hexane.[1][5] The optimal solvent will depend on the specific extraction technique and the chemical profile of the plant material. It is recommended to test a range of solvents to determine the most effective one for your specific application.[5]
Q4: My crude extract is a complex mixture. How can I purify this compound?
Solid-Phase Extraction (SPE) is a highly effective technique for purifying furanocoumarins from crude extracts.[1][3] Normal-phase sorbents are often used, with a stepwise elution using a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone) to separate compounds based on their polarity.[1]
Q5: What is the best method for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the preferred method for the quantification of furanocoumarins.[5][6] For high sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues that may arise during your experiments.
Extraction Phase
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low this compound Yield | Inefficient cell wall disruption. | - Ensure the plant material is finely ground to increase the surface area for solvent penetration. - For UAE, ensure sufficient ultrasonic power is applied to induce cavitation and cell wall rupture.[7] |
| Inappropriate solvent selection. | - Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol).[1][5] - Consider using a solvent mixture to optimize the extraction of compounds with intermediate polarity. | |
| Suboptimal extraction parameters. | - MAE: Optimize microwave power, extraction time, and temperature. Be cautious of overheating, which can lead to degradation.[8] - UAE: Optimize sonication time, power, and temperature.[7] - SFE: Optimize pressure, temperature, and CO2 flow rate. The addition of a co-solvent like ethanol can enhance extraction efficiency. | |
| Degradation of this compound. | - Furanocoumarins can be sensitive to heat and light.[5] Minimize exposure to high temperatures and UV light during extraction and processing. - Store extracts at low temperatures in the dark. | |
| Co-extraction of Interfering Compounds | Non-selective extraction solvent. | - Use a solvent that has a higher selectivity for furanocoumarins. - Employ a sequential extraction approach, starting with a non-polar solvent to remove lipids and waxes before extracting with a more polar solvent. |
Purification Phase (Solid-Phase Extraction - SPE)
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Separation of this compound | Incorrect sorbent material. | - For furanocoumarins, normal-phase sorbents like silica or specialized cartridges are often effective.[1] |
| Inappropriate elution solvent system. | - Optimize the gradient of the elution solvents. A stepwise increase in the polarity of the mobile phase (e.g., increasing the percentage of acetone in hexane) can improve separation.[1] | |
| Low Recovery of this compound | Irreversible adsorption to the sorbent. | - Ensure the chosen sorbent is compatible with furanocoumarins. - Test different elution solvents to ensure complete recovery of the target compound. |
| Elution of this compound in multiple fractions. | - Collect smaller fractions during elution and analyze each fraction by HPLC to identify the fractions containing this compound. - Adjust the elution gradient to achieve a sharper elution profile for this compound. |
Quantification Phase (HPLC/UPLC-MS/MS)
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Peak Shape or Resolution | Inappropriate mobile phase. | - Optimize the mobile phase composition (e.g., the ratio of water and organic solvent like acetonitrile or methanol) and the gradient profile.[6] |
| Column degradation. | - Ensure the mobile phase pH is within the stable range for the column. - Use a guard column to protect the analytical column from contaminants. | |
| Low Sensitivity | Suboptimal MS/MS parameters. | - Optimize the parameters for the mass spectrometer, including capillary voltage, cone voltage, and desolvation temperature.[6] |
| Matrix effects. | - Dilute the sample to minimize matrix interference. - Use a matrix-matched calibration curve for accurate quantification. | |
| Inaccurate Quantification | Lack of a suitable internal standard. | - Use a commercially available furanocoumarin standard that is not present in your sample as an internal standard to correct for variations in extraction and analysis. |
| Improper calibration. | - Prepare a calibration curve with a sufficient number of data points covering the expected concentration range of this compound in your samples. |
Experimental Protocols
The following are generalized protocols for the extraction and analysis of furanocoumarins, which should be optimized for this compound.
Protocol 1: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Filtration: After extraction, allow the vessel to cool and then filter the extract to remove the solid plant material.
-
Storage: Store the extract in a dark vial at 4°C until further analysis.
Protocol 2: Solid-Phase Extraction (SPE) Purification
-
Cartridge Conditioning: Condition a normal-phase SPE cartridge (e.g., Strata Eco-Screen) with 5 mL of n-hexane.[2]
-
Sample Loading: Load 1 mL of the crude extract (concentrated if necessary) onto the conditioned cartridge.
-
Elution:
-
Wash the cartridge with n-hexane to remove non-polar impurities.
-
Elute the furanocoumarins with a stepwise gradient of acetone in n-hexane (e.g., 2%, 5%, 10% acetone).[2]
-
Collect fractions and analyze them by HPLC to identify the fractions containing this compound.
-
-
Concentration: Evaporate the solvent from the desired fractions under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
Protocol 3: UPLC-MS/MS Quantification
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualization of Workflows
General Workflow for this compound Extraction and Analysis
Caption: Overview of the experimental workflow for this compound.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting guide for low this compound yield.
References
-
Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
(PDF) Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. (2025, October 10). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. (2019, June 1). Molecules. Retrieved January 21, 2026, from [Link]
-
Analysis of furanocoumarins in vegetables (Apiaceae) and citrus fruits (Rutaceae). (2007, June 27). Journal of the Science of Food and Agriculture. Retrieved January 21, 2026, from [Link]
-
Effect of extraction method on the yield of furanocoumarins from fruits ofArchangelica of?cinalis Hoffm. (2004, July 1). Phytochemical Analysis. Retrieved January 21, 2026, from [Link]
-
Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis. (2018, August 15). Journal of Agricultural and Food Chemistry. Retrieved January 21, 2026, from [Link]
-
Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi. (2025, July 1). Separations. Retrieved January 21, 2026, from [Link]
-
Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS/MS Method. (n.d.). Waters. Retrieved January 21, 2026, from [Link]
-
Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans. (2023, September 26). Foods. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.vscht.cz [web.vscht.cz]
- 6. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans | MDPI [mdpi.com]
- 8. Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi [epublications.vu.lt]
Navigating the Labyrinth of Thamnosmonin Extraction: A Technical Support Guide
Welcome to the technical support center for the extraction and purification of Thamnosmonin. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising furanocoumarin. As you embark on the journey of scaling up this compound extraction, you will undoubtedly encounter challenges. This resource is intended to be your companion, providing not only troubleshooting solutions and answers to frequently asked questions but also the underlying scientific principles to empower your experimental design and process optimization.
Our approach is rooted in a deep understanding of natural product chemistry, particularly the intricacies of isolating furanocoumarins from complex botanical matrices. We will delve into the critical parameters that govern extraction efficiency, yield, and purity, offering insights that are both theoretically sound and practically applicable.
Troubleshooting Guide: Overcoming Hurdles in this compound Extraction
This section addresses common problems encountered during the extraction and purification of this compound. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the probable causes and a step-by-step guide to resolution.
Issue 1: Low Yield of this compound in the Crude Extract
Question: My initial solvent extraction is resulting in a very low yield of this compound. What factors could be contributing to this, and how can I improve the extraction efficiency?
Probable Causes:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for solubilizing this compound. Furanocoumarins, as a class, have moderate polarity.[1]
-
Insufficient Solvent-to-Solid Ratio: A low volume of solvent relative to the plant material can lead to incomplete extraction.[2]
-
Inadequate Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to effectively draw out the compound from the plant matrix.[2]
-
Inefficient Cell Lysis: The plant material may not be ground to a fine enough particle size, preventing the solvent from penetrating the plant cells effectively.
-
Degradation of this compound: Exposure to harsh conditions such as high temperatures or light for prolonged periods can lead to the degradation of furanocoumarins.[3][4]
Troubleshooting Protocol:
-
Solvent Optimization:
-
Rationale: The principle of "like dissolves like" is paramount in extraction. A systematic approach to solvent selection is crucial.
-
Action: Conduct small-scale trial extractions with a range of solvents of varying polarities. Based on the general solubility of furanocoumarins, consider solvents such as hexane, ethyl acetate, acetone, and methanol.[1] A mixture of solvents can also be effective.
-
-
Optimize Solvent-to-Solid Ratio:
-
Rationale: Ensuring an adequate volume of solvent allows for complete wetting of the plant material and establishes a favorable concentration gradient for mass transfer.
-
Action: Experiment with increasing the solvent-to-solid ratio. A common starting point is 10:1 (v/w), but ratios up to 20:1 or higher may be necessary.[2]
-
-
Adjust Extraction Parameters:
-
Rationale: The rate of extraction is influenced by time and temperature. Increased temperature can enhance solubility and diffusion rates.
-
Action: Gradually increase the extraction time and temperature. For techniques like microwave-assisted extraction (MAE), optimal times are often in the range of 10-25 minutes, with temperatures around 70-90°C.[2][5] Monitor for potential degradation at higher temperatures.
-
-
Improve Particle Size Reduction:
-
Rationale: A smaller particle size increases the surface area available for solvent interaction, leading to more efficient extraction.
-
Action: Ensure the plant material is finely ground. A particle size of less than 500 µm is often recommended.[6]
-
-
Minimize Degradation:
-
Rationale: Furanocoumarins can be sensitive to environmental factors.
-
Action: Conduct extractions under subdued light and consider using amber glassware. If using heat, ensure it is applied for the minimum time necessary.
-
Issue 2: Co-extraction of a High Amount of Impurities
Question: My crude extract is highly impure, containing a significant amount of chlorophyll and other pigments. How can I improve the selectivity of my extraction or clean up the extract?
Probable Causes:
-
Broad-Spectrum Solvent: Highly polar solvents like methanol and ethanol are effective at extracting a wide range of compounds, including undesirable pigments and polar impurities.[1]
-
Lack of a Pre-extraction (Defatting) Step: For plant materials with high lipid content, these lipids can be co-extracted, complicating downstream processing.
-
Inappropriate Extraction Technique: Some methods are inherently less selective than others.
Troubleshooting Protocol:
-
Implement a Sequential Extraction Strategy:
-
Rationale: Using solvents of increasing polarity can selectively remove different classes of compounds.
-
Action:
-
Step 1 (Defatting): Perform an initial extraction with a non-polar solvent like n-hexane to remove lipids and some pigments.
-
Step 2 (Target Extraction): Subsequently, extract the defatted plant material with a solvent of medium polarity, such as ethyl acetate or acetone, which is more selective for furanocoumarins.
-
-
-
Refine the Primary Extraction Solvent:
-
Rationale: A solvent with a polarity that closely matches that of this compound will yield a cleaner extract.
-
Action: If a single extraction is preferred, opt for a solvent like ethyl acetate over more polar options like methanol.
-
-
Post-Extraction Cleanup:
-
Rationale: If a highly impure extract is unavoidable, downstream purification steps are necessary.
-
Action:
-
Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their differential solubility.
-
Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a suitable stationary phase (e.g., silica or C18) to retain either the impurities or this compound, allowing for their separation.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the scaling up of this compound extraction.
1. What is the most promising extraction technique for scaling up this compound production?
While traditional methods like maceration and Soxhlet extraction are used, modern techniques such as Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) offer significant advantages for scalability.[2][7]
-
MAE is rapid and efficient, often resulting in higher yields in shorter times.[5][8] However, scaling up may require specialized industrial microwave reactors.
-
SFE using supercritical CO2 is a "green" technique that yields highly pure extracts and is readily scalable.[9][10] The primary challenges are the high initial investment in equipment and the need for process optimization.
2. How do I choose the best solvent for large-scale extraction?
The ideal solvent should be:
-
Selective for this compound to minimize co-extraction of impurities.
-
Volatile enough for easy removal during downstream processing.
-
Cost-effective and readily available in large quantities.
-
Safe to handle with a low environmental impact.
Based on these criteria, ethyl acetate and acetone are often good starting points for furanocoumarin extraction. While methanol can give high yields, it tends to extract more impurities.[1]
3. What are the key parameters to consider when scaling up from a lab-scale to a pilot- or industrial-scale extraction?
Directly scaling up by simply increasing the volumes is often not effective. Key considerations include:
-
Maintaining the Solvent-to-Solid Ratio: This is a critical parameter for ensuring consistent extraction efficiency.
-
Heat and Mass Transfer: In larger vessels, heat and mass transfer can be less efficient. This may require adjustments to mixing speeds, heating methods, and extraction times.
-
Process Economics: The cost of solvents, energy consumption, and labor become significant at larger scales. A thorough economic analysis is crucial.
4. How can I monitor the concentration of this compound during the extraction process?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for quantifying furanocoumarins like this compound.[1][11] Developing a robust HPLC method is essential for process monitoring and quality control.
5. What are the common impurities I should expect to find in my crude this compound extract?
Besides chlorophyll and other plant pigments, you may encounter:
-
Other Furanocoumarins and Coumarins: The Thamnosma genus is known to contain a variety of these related compounds.[12][13]
-
Flavonoids and Phenolic Acids: These are ubiquitous in plants and are often co-extracted.[14]
-
Alkaloids: Some species in the Rutaceae family contain alkaloids.[13]
-
Lipids and Waxes: Especially if a non-polar solvent is not used for pre-extraction.
Data & Protocols
Table 1: Comparison of Extraction Methods for Furanocoumarins
| Extraction Method | Advantages | Disadvantages | Scalability |
| Maceration | Simple, low cost | Time-consuming, lower efficiency | Moderate |
| Soxhlet Extraction | Exhaustive extraction | Time and solvent consuming, potential for thermal degradation | Good |
| Ultrasonication | Faster than maceration, improved efficiency | Can generate heat, may not be sufficient for all matrices | Good |
| Microwave-Assisted Extraction (MAE) | Very fast, high efficiency, reduced solvent consumption | Requires specialized equipment, potential for localized heating | Good, with specialized equipment |
| Supercritical Fluid Extraction (SFE) | "Green" solvent (CO2), high selectivity, pure extracts | High capital cost, requires process optimization | Excellent |
Experimental Protocol: A General Workflow for this compound Extraction and Purification
This protocol provides a general framework. Optimization of each step is crucial for achieving the desired yield and purity.
Step 1: Plant Material Preparation
-
Obtain authenticated plant material from a reliable source, such as Thamnosma montana.[12][15][16]
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
-
Grind the dried material to a fine powder (e.g., <500 µm) to increase the surface area for extraction.
Step 2: Extraction
-
Pre-extraction (Defatting):
-
Suspend the powdered plant material in n-hexane (1:10 w/v).
-
Stir for 1-2 hours at room temperature.
-
Filter and discard the hexane extract.
-
Air-dry the defatted plant material.
-
-
This compound Extraction (MAE):
-
Place the defatted plant material in the microwave extraction vessel.
-
Add the chosen solvent (e.g., ethyl acetate) at an optimized solvent-to-solid ratio (e.g., 20:1 v/w).[2]
-
Set the microwave parameters (e.g., 70-90°C, 10-20 minutes, moderate power).[2][5]
-
After extraction, allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Step 3: Purification
-
Solvent Removal:
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Column Chromatography:
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase.[17][18][19]
-
Stationary Phase: Silica gel is commonly used for the separation of moderately polar compounds like furanocoumarins.
-
Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to obtain the final product.
-
Visualizations
Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: A decision tree for troubleshooting low this compound extraction yields.
References
- Gawdzik, J., et al. (2004). Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica of?cinalis Hoffm. Phytochemical Analysis, 15(5), 313-319.
- Stashenko, E. E., et al. (2022). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules, 27(19), 6593.
- Navarrete, A., et al. (2019). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Molecules, 24(3), 489.
- Glowniak, K., & Mroczek, T. (2009). Analytical Methods for Isolation, Separation and Identification of Selected Furanocoumarins in Plant Material. In Bioactive Compounds in Phytomedicine. Research Signpost.
- Boonthong, N., et al. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Heliyon, 6(3), e03648.
- ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Spjut, R. W. (n.d.). Thamnosma.
- El-Seedi, H. R., et al. (2018). FURANOCOUMARIN BIOACTIVES IN THE APIACEAE AND RUTACEAE FAMILIES OF PLANTS. Journal of the Hellenic Veterinary Medical Society, 69(4), 1249-1262.
- Rattan, S., et al. (2023). Optimization of Microwave-Assisted Extraction Process for Production of Polyphenol-Rich Crude Extract from Cinnamomum iners Leaves. Processes, 11(5), 1485.
- Lesellier, E., & West, C. (2015). Improved separation of furocoumarins of essential oils by supercritical fluid chromatography. Flavour and Fragrance Journal, 30(5), 324-334.
- Li, X., et al. (2017). Development of a Comprehensive Analytical Method for Furanocoumarins in Grapefruit and Their Metabolites in Plasma and Urine Using UPLC-MS/MS, a Preliminary Study. Journal of Agricultural and Food Chemistry, 65(31), 6659-6667.
- Stashenko, E., et al. (2022). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules, 27(19), 6593.
- Avci, H., & Ak, G. (2018). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 150, 313-318.
- Woodruff, W. C. (2020). Notes on Thamnosma texana (Rutaceae) with the description of a new variety. Phytoneuron, 2020-41, 1-8.
- GoldBio. (n.d.).
- Dugrand-Judek, A., et al. (2015).
- Paine, M. F., et al. (2008). Effect of Maturity, Processing, and Storage on the Furanocoumarin Composition of Grapefruit and Grapefruit Juice. Journal of Agricultural and Food Chemistry, 56(15), 6548-6554.
- Rattan, S., et al. (2023). Optimization of Microwave-Assisted Extraction Process for Production of Polyphenol-Rich Crude Extract from Cinnamomum iners Leaves. Processes, 11(5), 1485.
- Cayman Chemical. (2022). DAPI (hydrochloride)
- Hung, W. L., & Ho, C. T. (2016). Chemistry and health effects of furanocoumarins in grapefruit. Journal of Food and Drug Analysis, 24(3), 457-467.
- Wikipedia. (n.d.).
- Roobha, J., et al. (2011). The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract. Research in Plant Biology, 1(5), 05-11.
- Prommuak, C., et al. (2014). The Process Optimization Of Microwave Assisted Extraction On Cinnamomum Verum J. Presl. Extraction Yield And Comparative Of.
- Myung, K., et al. (2009). Rapid Quantitation of Furanocoumarins and Flavonoids in Grapefruit Juice using Ultra-Performance Liquid Chromatography. Journal of Food Science, 74(8), C621-C627.
- Rocchetti, G., et al. (2022).
- Vaidyanathan, G., et al. (2013). Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp. Journal of Food Science and Technology, 52(5), 2898-2905.
- Reitmeier, C. A., & Vodovotz, Y. (2020). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 310, 125860.
- Şahin, S., et al. (2020). Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes. Journal of Food Science and Technology, 57(11), 4064-4074.
- García-Pérez, M. E., et al. (2022). Study of solubility of mannitol in different organic solvents. Journal of Molecular Liquids, 367, 120456.
- Purolite. (n.d.).
- Grokipedia. (n.d.). Thamnosma montana.
- Mohrig, J. R., et al. (2010). Purification of Organic Compounds by Flash Column Chromatography. In Techniques in Organic Chemistry (3rd ed.). W. H. Freeman.
- Chemistry For Everyone. (2025, August 9). How Can Supercritical Fluid Extraction Be Optimized? [Video]. YouTube.
- Di Marco, G., et al. (2021). Flavonoids and Furanocoumarins Involved in Drug Interactions. Molecules, 26(11), 3144.
- García-Gómez, P., et al. (2021). Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis. Marine Drugs, 19(9), 498.
- Wikipedia. (n.d.). Thamnosma.
- Staszelis, G., et al. (2023). Investigations of the Use of Invasive Plant Biomass as an Additive in the Production of Wood-Based Pressed Biofuels, with a Focus on Their Quality and Environmental Impact. Energies, 16(14), 5364.
- Boonthong, N., et al. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Heliyon, 6(3), e03648.
- Let's Learn Science. (2024, October 31).
- Al-Busaidi, M., et al. (2022). Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples: Mini Review.
- Li, D., et al. (2018). Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K.
- Tesky, J. L. (1994). Thamnosma montana. In: Fire Effects Information System, [Online]. U.S.
- Quispe-Díaz, I., et al. (2023). Optimization of extraction in supercritical fluids in obtaining Pouteria lucuma seed oil by response surface methodology and artificial neuronal network coupled with a genetic algorithm. Frontiers in Sustainable Food Systems, 7, 1234567.
- BenchChem. (2025). Solubility Profile of 3,4-Diaminotoluene in Organic Solvents: A Technical Guide.
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Technical Support Center: A Guide to Improving the Resolution of Thamnosmonin in Reverse-Phase HPLC
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just steps, but the scientific reasoning behind them, enabling you to troubleshoot effectively and develop robust analytical methods. This guide is structured to help you systematically diagnose and solve resolution challenges encountered during the analysis of Thamnosmonin, a notable coumarin compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).
Section 1: Understanding the Analyte - this compound
Effective method development begins with a solid understanding of the analyte's chemical properties. This compound's structure dictates its behavior in a reverse-phase system.
This compound is a coumarin derivative with the chemical name 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one.[1] Its structure contains a relatively non-polar benzopyranone core and a more polar side chain with two hydroxyl groups. This amphiphilic nature, combined with the presence of ionizable phenolic hydroxyl groups, makes its separation sensitive to the mobile phase composition, particularly pH.[2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₅ | [1][3] |
| Molecular Weight | 276.28 g/mol | [1][3] |
| Core Structure | Coumarin | [1] |
| Key Functional Groups | Phenolic Hydroxyls, Methoxy, Alkene | [1] |
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when analyzing this compound.
Q1: What is a recommended starting point for an RP-HPLC method for this compound? A typical and effective starting point involves a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[4] The mobile phase should consist of water (Solvent A) and acetonitrile or methanol (Solvent B), with both solvents acidified with 0.1% formic or acetic acid.[2] A gradient from a lower organic percentage to a higher one is generally preferred for natural product extracts which may contain compounds with a wide range of polarities.[2][5]
Q2: My this compound peak is showing significant tailing. What is the most likely cause and solution? Peak tailing for compounds like this compound is often caused by unwanted secondary interactions between the analyte and the stationary phase.[6] The primary culprits are the acidic phenolic hydroxyl groups on the coumarin structure interacting with residual silanol groups on the silica-based C18 column.[6] The most direct solution is to add a small amount of acid (e.g., 0.1% formic acid) to your mobile phase.[2] This suppresses the ionization of both the analyte's hydroxyl groups and the column's silanol groups, minimizing these ionic interactions and resulting in sharper, more symmetrical peaks.[2]
Q3: I'm using a gradient method, but my resolution is still poor. Should I switch to isocratic? Not necessarily. Poor resolution in a gradient run suggests that the selectivity of your method needs improvement. While isocratic elution can be suitable for simple mixtures, a gradient is generally more powerful for complex samples.[2] Before abandoning the gradient, focus on altering the selectivity (α), which is the most powerful factor for improving resolution.[7][8] This can be achieved by changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or changing the column temperature.[7][9]
Q4: Can I use methanol and acetonitrile interchangeably? While both are common organic modifiers, they should not be used interchangeably without expecting a change in the chromatogram. Methanol and acetonitrile have different solvent properties that lead to different chromatographic selectivity.[10] Acetonitrile is aprotic with a strong dipole moment, while methanol is a protic solvent that can engage in hydrogen bonding.[10] Switching from one to the other is a powerful tool for changing the elution order of peaks and improving the resolution of co-eluting compounds.[7]
Section 3: Troubleshooting Guide: A Systematic Approach to Resolution Problems
When faced with poor resolution, a systematic approach is more effective than random adjustments. The fundamental goal is to manipulate the three key factors in the resolution equation: Retention Factor (k) , Selectivity (α) , and Efficiency (N) .[8]
A Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for tackling resolution issues. Start by ensuring your analyte is adequately retained, then focus on the most impactful parameter, selectivity.
Caption: A systematic workflow for troubleshooting HPLC resolution.
Troubleshooting Scenarios
Problem: Poor Resolution (Rs < 1.5) between this compound and a Co-eluting Peak
This is the most common challenge. Here are solutions ordered from simplest to most powerful.
-
Solution A (Easiest): Optimize Retention Factor (k)
-
Rationale: If your peaks are eluting too early (k < 2), the analytes do not spend enough time interacting with the stationary phase for a good separation to occur. Increasing retention is the first logical step.[8] In reverse-phase HPLC, you increase retention by decreasing the percentage of the organic solvent in the mobile phase.[8]
-
Action: If you are running a gradient, decrease the initial percentage of organic solvent. If using an isocratic method, decrease the overall organic percentage. For example, if your method uses 45% acetonitrile, try reducing it to 40%.
-
Expected Outcome:
-
| % Acetonitrile | Retention Time (min) | Retention Factor (k) | Resolution (Rs) |
| 45% | 3.5 | 1.8 | 0.9 |
| 40% | 5.2 | 3.2 | 1.3 |
| 35% | 8.0 | 5.7 | 1.6 |
| This table illustrates the typical effect of reducing organic solvent strength. |
-
Solution B (Most Powerful): Modify Selectivity (α)
-
Rationale: Selectivity is a measure of the separation between the peak centers and is the most effective tool for resolving overlapping peaks.[7][8] It involves changing the chemistry of the separation.
-
Action 1: Change the Organic Solvent. Switch your organic modifier from acetonitrile to methanol (or vice versa). Due to their different chemical properties, this change can alter the interaction of your analytes with the stationary phase, often changing the elution order and improving separation.[7][10]
-
Action 2: Adjust Mobile Phase pH. Since this compound has ionizable hydroxyl groups, changing the mobile phase pH can significantly alter its polarity and retention time relative to other compounds.[11][12] Using a buffer is critical to maintain a stable pH.[11] A pH study is a highly effective strategy (see Protocol 1).
-
Action 3: Adjust Temperature. Temperature can also affect selectivity.[9] Increasing the temperature reduces mobile phase viscosity, which can improve efficiency, but it can also change the relative retention of analytes. Try adjusting the column temperature in 5°C increments (e.g., from 30°C to 35°C or 40°C) to see if resolution improves.
-
Section 4: Detailed Experimental Protocols
These protocols provide a validated framework for systematically optimizing your method.
Protocol 1: Mobile Phase pH Optimization Study
This protocol aims to determine the optimal mobile phase pH for maximizing the resolution of this compound.
-
Prepare Buffers: Prepare three different aqueous mobile phases (Solvent A) using buffers with pKa values near your target pHs to ensure stable pH control. For example:
-
pH 2.7: Use a 20 mM phosphate or formate buffer.
-
pH 4.5: Use a 20 mM acetate or formate buffer.
-
pH 6.5: Use a 20 mM phosphate buffer.
-
Safety Note: Always check your column's recommended pH range. Most silica-based columns are stable between pH 2 and 8.[11]
-
-
Prepare Organic Phase: Prepare your organic mobile phase (Solvent B), typically acetonitrile or methanol.
-
Systematic Analysis:
-
Equilibrate the column with the first mobile phase condition (e.g., pH 2.7) for at least 20 column volumes.
-
Inject your this compound standard or sample.
-
Run your established gradient method.
-
After the run, flush the system thoroughly before introducing the next pH condition.
-
Repeat the analysis for each pH condition (pH 4.5 and pH 6.5).
-
-
Data Evaluation: Compare the chromatograms from the three runs. Analyze the changes in retention time, peak shape, and, most importantly, the resolution (Rs) between this compound and any adjacent peaks. Select the pH that provides the best overall separation.
Protocol 2: Organic Modifier Screening
This protocol is designed to evaluate the impact of changing the strong solvent on chromatographic selectivity.
-
Initial Method (Acetonitrile):
-
Prepare your mobile phases: Solvent A (e.g., Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Equilibrate the system and run your gradient method with your sample. Record the chromatogram.
-
-
Solvent Switch (Methanol):
-
Thoroughly flush the entire HPLC system, including the pump, lines, and autosampler, with 100% methanol to remove all traces of acetonitrile.
-
Prepare the new mobile phase B (Methanol + 0.1% Formic Acid).
-
Crucial Step: You must adjust the gradient profile. Methanol is a weaker solvent than acetonitrile in reverse-phase HPLC. To achieve similar retention times, you will generally need a higher percentage of methanol. A rough starting point is that a 40% acetonitrile mobile phase has similar elution strength to a 50% methanol mobile phase. Adjust your gradient accordingly.
-
-
Analysis and Comparison:
-
Equilibrate the column with the new methanol-based mobile phase.
-
Inject your sample and run the adjusted gradient method.
-
Compare the methanol chromatogram with the acetonitrile chromatogram. Look for changes in peak elution order and improvements in the resolution of your target peaks.
-
References
-
High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. PubMed Central. [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central. [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. ResearchGate. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]
-
This compound. MySkinRecipes. [Link]
-
Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. Bulgarian Chemical Communications. [Link]
-
Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. PubMed Central. [Link]
-
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. [Link]
-
HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. [Link]
-
HPLC Method for Analysis of Coumarin. SIELC Technologies. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma Guide. [Link]
-
Steps for HPLC Method Development. Pharmaguideline. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
overcoming solubility issues of Thamnosmonin in aqueous solutions
Introduction: Understanding the Thamnosmonin Solubility Challenge
This compound (CAS 60094-90-8) is a furanocoumarin compound isolated from sources like the roots of Citrus sinensis with demonstrated potential in anti-inflammatory and antioxidant research.[1][2] Its chemical structure, 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one, features a large, relatively nonpolar coumarin core, which contributes to its characteristically low solubility in aqueous solutions.[3] This poor water solubility is a significant bottleneck in experimental design, limiting bioavailability in in vitro and in vivo models and complicating formulation development.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively overcome the solubility limitations of this compound. The methodologies discussed are grounded in established principles of physical chemistry and pharmaceutics and are broadly applicable to many poorly water-soluble natural products.[4][5]
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: I've added this compound powder to my phosphate-buffered saline (PBS), but it won't dissolve. What's the first thing I should try?
A1: Direct dissolution in aqueous buffers will likely fail. The simplest first step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium. Dimethyl sulfoxide (DMSO) is the most common choice.[2] Prepare a 10-50 mM stock in 100% DMSO, ensuring it fully dissolves, and then dilute it into your final buffer. Crucially, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?
A2: This is a common issue called "fall-out." It happens when the drug, stable in the organic solvent, is shocked into an environment where it is insoluble.
-
Reduce the final concentration: Your target concentration may be above this compound's aqueous solubility limit.
-
Use a different co-solvent: Try ethanol or polyethylene glycol (PEG 400). A mixture of solvents can sometimes work better than a single one.[6]
-
Employ surfactants: Adding a small amount of a non-ionic surfactant like Tween® 80 or Poloxamer 188 to your aqueous buffer before adding the drug stock can help maintain solubility by forming micelles.[7]
Q3: Can I use pH adjustment to dissolve this compound?
A3: Possibly, but its effectiveness will be limited. The this compound structure does not contain strongly acidic or basic functional groups that can be readily ionized to form a more soluble salt.[3][6] While minor pH shifts can subtly alter hydrogen bonding and solubility, it is not a primary strategy for this class of compounds.
Q4: What are cyclodextrins and can they help?
A4: Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule can form an "inclusion complex" by fitting inside the CD's core, while the CD's outer surface allows the entire complex to dissolve in water.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.
Part 2: In-Depth Troubleshooting & Solubilization Strategies
This section provides a deeper dive into advanced methods for enhancing the aqueous solubility of this compound. The choice of method depends on the required concentration, the experimental system (e.g., cell culture, animal model), and acceptable excipients.
Strategy 1: Co-Solvent Systems
Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to hydrophobic molecules like this compound.[6] This is often the first and simplest approach for in vitro screening.
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. The nonpolar furanocoumarin structure disrupts this network without forming favorable interactions, leading to its exclusion and precipitation. Co-solvents like DMSO or ethanol are amphiphilic; they can interact with both water and the hydrophobic drug, effectively bridging the polarity gap.
Recommended Solvents:
-
Primary: Dimethyl sulfoxide (DMSO), Ethanol (EtOH)
-
Secondary: Polyethylene Glycol 300/400 (PEG-300/400), Propylene Glycol (PG)
| Solvent System | Typical Stock Conc. | Pros | Cons |
| 100% DMSO | 10-50 mM | High solubilizing power for many organics. | Can be toxic to cells, even at low concentrations (<0.5%). |
| 100% Ethanol | 5-20 mM | Less toxic than DMSO for many cell lines. | More volatile, can evaporate from stock solutions. |
| PEG 400 / Water (1:1) | 1-10 mM | Low toxicity, suitable for some in vivo use. | More viscous, may not be suitable for all applications. |
| DMSO / Tween® 80 (1:1) | 5-15 mM | Surfactant helps prevent precipitation upon dilution. | Introduces a surfactant which could affect biological systems. |
Strategy 2: Cyclodextrin Inclusion Complexes
This technique is highly effective and often used to create formulations with significantly enhanced solubility for both in vitro and in vivo applications.
Causality: The cyclodextrin molecule acts as a carrier. The hydrophobic "guest" (this compound) is encapsulated within the hydrophobic "host" cavity of the cyclodextrin. This non-covalent complex shields the drug from the aqueous environment, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[7]
Caption: Decision workflow for solubilizing this compound.
Strategy 3: Lipid-Based Formulations (Nanoemulsions & Liposomes)
For advanced applications, particularly in vivo drug delivery, formulating this compound into lipid-based carriers can dramatically improve apparent solubility and bioavailability.
Causality: These techniques encapsulate the hydrophobic drug within a lipidic core, which is then dispersed as nanoscale droplets or vesicles in an aqueous phase.
-
Nanoemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactants. This compound partitions into the oil phase.
-
Liposomes: Spherical vesicles composed of a phospholipid bilayer. This compound would be entrapped within the hydrophobic bilayer.
These approaches require specialized equipment (e.g., high-pressure homogenizers, sonicators) but offer the highest potential for achieving stable, high-concentration aqueous dispersions.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are starting points. Optimization for your specific this compound batch and final application is highly recommended. Always use appropriate personal protective equipment (PPE).
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses a simple kneading method to form the complex, which is then lyophilized to create a readily soluble powder.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized Water
-
Mortar and Pestle
-
Lyophilizer (Freeze-Dryer)
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:2 or 1:5 ratio is a good starting point.
-
Example: For a 1:2 ratio, if you use 27.6 mg of this compound (0.1 mmol), you will need approx. 280 mg of HP-β-CD (0.2 mmol, assuming MW ~1400 g/mol ).
-
-
Kneading: a. Place the accurately weighed HP-β-CD into a glass mortar. b. Dissolve the weighed this compound in a minimal amount of ethanol (e.g., 0.5-1 mL). c. Slowly add the this compound solution dropwise to the HP-β-CD powder while continuously grinding with the pestle. d. Continue kneading for 30-60 minutes. The mixture should form a uniform, sticky paste. If it becomes too dry, add a few drops of water to maintain consistency.
-
Drying: a. Scrape the paste into a suitable container (e.g., a Falcon tube or a small flask). b. Freeze the sample completely at -80°C.
-
Lyophilization: a. Lyophilize the frozen sample for 24-48 hours until a fine, dry powder is obtained.
-
Reconstitution and Validation: a. The resulting powder should now be freely soluble in water or aqueous buffers. b. Weigh the lyophilized powder and dissolve it in your desired buffer to achieve the target this compound concentration. c. Validation: Filter the solution through a 0.22 µm syringe filter to remove any potential non-complexed drug particles. Analyze the filtrate using HPLC-UV to confirm the actual concentration of solubilized this compound.
Caption: this compound is encapsulated within the cyclodextrin's hydrophobic core.
References
- This compound - 60094-90-8. Vulcanchem.
- This compound | CAS:60094-90-8 | Coumarins. BioCrick.
- This compound. MySkinRecipes.
- This compound | CAS:60094-90-8 | Manufacturer ChemFaces. ChemFaces.
- Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Techniques to enhance solubility of hydrophobic drugs: An overview.
- Solubilization techniques used for poorly w
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
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- 2. This compound | CAS:60094-90-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound (60094-90-8) for sale [vulcanchem.com]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thamnosmonin Stability and Degradation Studies
Welcome to the technical support center for Thamnosmonin stability and degradation studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the experimental lifecycle of this promising natural compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are not only successful but also scientifically robust.
Introduction to this compound and Its Stability Challenges
This compound (CAS 60094-90-8) is a coumarin derivative with the molecular formula C₁₅H₁₆O₅.[1][2][3] Its structure, featuring a coumarin core with a 7-methoxy group and a dihydroxy-butenyl side chain, is key to its potential anti-inflammatory and antioxidant properties.[3] However, this complex structure also presents inherent stability challenges. Like many natural products, this compound is susceptible to degradation from environmental factors such as light, heat, and pH variations.[4][5] Understanding these degradation pathways is critical for developing stable formulations and ensuring the compound's efficacy and safety.[6][7]
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues in this compound stability studies, from initial forced degradation experiments to the development of a stability-indicating analytical method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of a drug substance under more severe conditions than accelerated stability testing.[8][9] These studies are essential for identifying potential degradation products and establishing degradation pathways.[9][10]
Question 1: My forced degradation study under acidic/basic conditions shows either no degradation or complete degradation of this compound. How can I achieve the target 5-20% degradation?
Answer: This is a common challenge in method development. The goal is to achieve partial degradation to ensure that the analytical method can adequately separate the parent compound from its degradation products.[10]
-
Troubleshooting Steps:
-
Adjust Stressor Concentration: If you observe complete degradation, decrease the concentration of the acid (e.g., HCl) or base (e.g., NaOH). Conversely, if no degradation is seen, a higher concentration may be necessary. Start with a concentration of 0.1 N and titrate up or down (e.g., 0.01 N, 0.5 N, 1 N) in subsequent experiments.
-
Modify Temperature: Temperature significantly influences reaction kinetics.[11] If degradation is too rapid, perform the study at a lower temperature (e.g., room temperature instead of 60°C). If it's too slow, increasing the temperature can accelerate the process.[5][12]
-
Vary Exposure Time: Adjusting the duration of the stress test is a critical parameter. For rapid degradation, shorten the time points (e.g., 2, 4, 6 hours). For slow degradation, extend the study duration (e.g., 24, 48, 72 hours).
-
-
Expert Insight: The dihydroxy-butenyl side chain and the lactone ring of the coumarin structure in this compound are likely susceptible to hydrolysis. Acidic conditions may catalyze the hydrolysis of the lactone ring, while basic conditions can lead to more extensive degradation. A systematic approach using a design of experiments (DoE) can efficiently optimize these parameters.
Question 2: I am not observing any significant degradation under oxidative stress conditions. What am I doing wrong?
Answer: Oxidative degradation can sometimes be less straightforward than hydrolytic degradation. The choice of oxidizing agent and its concentration are key.
-
Troubleshooting Steps:
-
Select an Appropriate Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a common choice. If 3% H₂O₂ is ineffective, consider increasing the concentration to 10% or even 30%. Other oxidizing agents like AIBN (azobisisobutyronitrile) can also be explored, as they generate free radicals through a different mechanism.
-
Consider Metal Ion Catalysis: Trace amounts of metal ions can catalyze oxidative degradation. If your sample is highly purified, consider adding a controlled amount of a metal salt (e.g., FeCl₃ or CuSO₄) to initiate the reaction.
-
Increase Temperature: As with hydrolysis, elevating the temperature will increase the rate of oxidation.
-
-
Expert Insight: The double bond in the butenyl side chain of this compound is a potential site for oxidative attack, possibly leading to the formation of epoxides or cleavage products.[13] The phenolic nature of the coumarin ring system could also be susceptible to oxidation.
Question 3: My photostability study results are inconsistent. What factors could be causing this variability?
Answer: Photostability testing requires precise control over light exposure and sample presentation.[4] Inconsistencies often arise from a lack of standardized procedures.[14]
-
Troubleshooting Steps:
-
Ensure Uniform Light Exposure: According to ICH Q1B guidelines, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet (UV) light.[15][16] Ensure your photostability chamber provides uniform illumination and that samples are positioned consistently.
-
Control for Temperature: Light sources can generate heat.[6] Use a dark control sample placed alongside the exposed sample to differentiate between thermal and photolytic degradation.[15]
-
Standardize Sample Presentation: The thickness of the sample layer can affect light penetration. For solid samples, spread a thin, uniform layer.[17] For solutions, use a standardized quartz cuvette.
-
Consider Packaging: If testing a formulated product, evaluate it both inside and outside its immediate packaging to assess the protective effect of the packaging.[6][15]
-
-
Expert Insight: The conjugated double bonds within the coumarin ring system of this compound are chromophores that can absorb UV and visible light, making the molecule susceptible to photodegradation.[18] This can lead to isomerization, cyclization, or oxidative reactions.
| Stress Condition | Typical Starting Conditions | Troubleshooting Modifications | Potential Degradation Sites on this compound |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24h | Adjust acid concentration (0.01-1 N), temperature (RT-80°C), and time. | Lactone ring, ether linkage, diol side chain |
| Basic Hydrolysis | 0.1 N NaOH at RT for 8h | Adjust base concentration (0.01-1 N), temperature (RT-60°C), and time. | Lactone ring, diol side chain |
| Oxidation | 3% H₂O₂ at RT for 24h | Increase H₂O₂ concentration (up to 30%), add metal catalyst, increase temperature. | Butenyl double bond, phenolic ring |
| Photolytic | ICH Q1B: ≥1.2M lux-hrs & ≥200 W-hrs/m² | Ensure uniform exposure, use dark control, standardize sample presentation. | Coumarin conjugated system |
| Thermal (Dry Heat) | 80°C for 48h | Adjust temperature (60-100°C) and time, consider inert atmosphere vs. air. | Dehydration of diol, decarboxylation |
Section 2: Stability-Indicating Analytical Method Development
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[19][20] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[18][21]
Question 4: I am having trouble separating this compound from its degradation products using reverse-phase HPLC. The peaks are co-eluting.
Answer: Achieving adequate resolution between the parent peak and degradation products is the primary goal of a stability-indicating HPLC method.[19] Co-elution indicates that the chromatographic conditions are not optimized.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents offer different selectivities.
-
pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Analyze the pKa of this compound and its potential degradants to select a pH that maximizes differences in their charge states.
-
-
Adjust Gradient Profile: If using a gradient, try making it shallower to increase the separation between closely eluting peaks. Introducing an isocratic hold at a specific point in the gradient can also improve resolution.
-
Change Stationary Phase: Not all C18 columns are the same. Try a C18 column with a different bonding chemistry or a different stationary phase altogether, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.
-
Vary the Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of solute partitioning, which can sometimes improve resolution.
-
-
Expert Insight: A systematic approach to method development is crucial. Using a column and solvent selection guide can streamline the process.[20] It is also essential to use a photodiode array (PDA) detector to check for peak purity. This will confirm if a peak that appears sharp and symmetrical is indeed a single component.
Question 5: How do I confirm that my HPLC method is truly "stability-indicating"?
Answer: Confirmation requires a comprehensive validation process, with a focus on specificity.
-
Validation Protocol:
-
Specificity/Selectivity: This is the most critical parameter. Analyze stressed samples (from your forced degradation studies) and demonstrate that the this compound peak is free from interference from any degradation products, impurities, or excipients. Peak purity analysis using a PDA detector is essential here.
-
Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method over a range of concentrations.
-
Linearity: Establish a linear relationship between the detector response and the concentration of this compound.
-
Range: Define the concentration range over which the method is accurate, precise, and linear.
-
Robustness: Intentionally make small changes to method parameters (e.g., pH, mobile phase composition, temperature) to ensure the method remains reliable under minor variations.
-
-
Workflow Diagram for SIM Development:
Caption: Workflow for Stability-Indicating Method Development.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a this compound drug substance.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial.
-
Place in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the solvent and dilute for analysis.
-
-
Photodegradation:
-
Expose solid this compound and a solution of this compound to light conditions as per ICH Q1B guidelines.
-
Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil).
-
After exposure, prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method, comparing them to an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reverse-phase HPLC method for this compound.
-
Instrumentation: A standard HPLC system with a PDA detector.
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound and also collect full spectra using the PDA detector to identify suitable wavelengths for degradation products.
-
Injection Volume: 10 µL.
-
Optimization: Inject the stressed samples. Based on the resulting chromatograms, systematically adjust the parameters (gradient slope, pH of mobile phase A, organic solvent, column chemistry) to achieve a resolution (Rs) of >1.5 between all peaks.
Logical Troubleshooting Flow
When encountering an unexpected result in your stability study, a logical approach can quickly identify the root cause.
Caption: Logical Flow for Troubleshooting Stability Study Issues.
Conclusion
A thorough understanding of this compound's stability profile is a prerequisite for its successful development as a therapeutic agent. By employing systematic forced degradation studies and developing a robust, stability-indicating analytical method, researchers can ensure the quality, safety, and efficacy of their formulations. This guide provides the foundational knowledge and troubleshooting strategies to navigate the complexities of these studies with confidence. Remember that each molecule is unique, and a thoughtful, scientifically-grounded approach will always yield the most reliable results.
References
-
BMT USA. (n.d.). ICH Q1B Photostability Testing: Key Factors for Natural Colorant Development. Retrieved from [Link]
-
Mphahlele, R. R., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Retrieved from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
NBS. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
BioCrick. (n.d.). This compound | CAS:60094-90-8. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. National Genomics Data Center. Retrieved from [Link]
-
EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. Retrieved from [Link]
-
Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH. Retrieved from [Link]
-
Pharmagrowthhub3083. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. Retrieved from [Link]
-
Mphahlele, R. R., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. ResearchGate. Retrieved from [Link]
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Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
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Yildiz, G., & Izli, G. (2019). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. DergiPark. Retrieved from [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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ResearchGate. (2006). Thermal Decomposition of Medicinal Plant Raw Materials Based on Principal Component Analysis. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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Bursać Kovačević, D., et al. (2016). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology. Retrieved from [Link]
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Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
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SciSpace. (n.d.). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Retrieved from [Link]
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Boppy, S., et al. (2025). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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ResearchGate. (2021). Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study. Retrieved from [Link]
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Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
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Kaur, C., et al. (2016). Degradation kinetics of bioactive components, antioxidant activity, colour and textural properties of selected vegetables during blanching. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (2014). Degradation kinetics of some phenolic compounds in subcritical water and radical scavenging activity of their degradation products. Retrieved from [Link]
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Marković, J. D., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. NIH. Retrieved from [Link]
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Clavier, H. (2018). Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. MDPI. Retrieved from [Link]
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BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]
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d'Ippolito, G., et al. (2022). Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids. MDPI. Retrieved from [Link]
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Henríquez, C., et al. (2016). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. SciELO. Retrieved from [Link]
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Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]
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Pharmalytics. (2024). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. YouTube. Retrieved from [Link]
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RSSL. (2019). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]
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Puttarak, P., & Charoonratana, T. (2011). Stability studies of saponins in Bacopa monnieri dried ethanolic extracts. PubMed. Retrieved from [Link]
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ResearchGate. (2012). Fig. 4. Pathways for mannoside degradation. (A1) Plant β-1,4-mannan.... Retrieved from [Link]
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Stevenson, C. L., et al. (1995). Degradation pathways of salmon calcitonin in aqueous solution. PubMed. Retrieved from [Link]
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Chavda, H. (2021). In-use stability studies: guidelines and challenges. PubMed. Retrieved from [Link]
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Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]
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CPMP/QWP/2934/99. (n.d.). Note for guidance on in-use stability testing of human medicinal products. Retrieved from [Link]
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Boval, B. (2007). Stability studies needed to define the handling and transport conditions of sensitive pharmaceutical or biotechnological products. PubMed. Retrieved from [Link]
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Dong, L., et al. (2024). Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain. PubMed Central. Retrieved from [Link]
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Technical Support Center: Advanced Strategies for Resolving Coumarin Co-elution
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers, we understand that chromatographic co-elution is one of the most persistent challenges in analytical science, particularly when dealing with structurally similar compounds like coumarins. The goal of this guide is to provide you with a logical, scientifically-grounded framework for troubleshooting the co-elution of Thamnosmonin. We will move beyond simple checklists and delve into the chemical principles governing separation, empowering you to make informed decisions and develop a robust, reliable analytical method.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How can I be certain that I have a co-elution problem and not just poor peak shape?
A1: This is the critical first step. Misdiagnosing the problem can lead to wasted time and resources. Co-elution occurs when two or more compounds exit the column at the same time, while poor peak shape (tailing or fronting) is often a symptom of a different issue (e.g., column overload, secondary interactions).[1]
Definitive Diagnosis Protocol: Peak Purity Analysis
If your system is equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you have a powerful diagnostic tool at your disposal.
-
Acquire Spectral Data: Ensure your data acquisition method is set to collect UV-Vis spectra across the entirety of your target peak.
-
Analyze Peak Slices: Using your chromatography data software (CDS), perform a peak purity analysis on the this compound peak. The software compares the spectra from the upslope, apex, and downslope of the peak.
-
Interpret the Results:
-
Pure Peak: If the spectra are identical across the peak, you have a high degree of confidence that the peak is pure. The issue is likely related to peak shape, not co-elution.
-
Impure Peak (Co-elution): If the spectra differ, the system will flag the peak as impure.[1] This is a definitive confirmation of co-elution, as it indicates the presence of another compound with a different chromophore absorbing light at the same time.
-
Q2: I've confirmed co-elution. What are the fundamental mobile phase adjustments I should try first?
A2: Before considering a change in column chemistry, you can often achieve separation by systematically manipulating the mobile phase. The goal is to alter the retention and selectivity of the separation. Most reversed-phase methods for coumarins utilize a C18 column with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with an acid modifier.[2]
Step 1: Increase Retention by Adjusting Solvent Strength
If your peaks are eluting very early in the chromatogram (e.g., with a low capacity factor, k'), there is simply not enough interaction with the stationary phase for a good separation to occur.[1]
-
The Causality: By decreasing the percentage of the organic solvent (the "strong" solvent in reversed-phase), you make the mobile phase weaker. This increases the hydrophobic interaction between the coumarins and the C18 stationary phase, leading to longer retention times and providing a greater opportunity for the column to resolve the two compounds.
-
Actionable Protocol:
-
If using an isocratic method, decrease the organic solvent concentration in 5% increments (e.g., from 70% Methanol to 65%, then 60%).
-
If using a gradient, decrease the initial concentration of the organic solvent or, more effectively, make the gradient slope shallower. A shallower gradient increases the separation window for compounds with similar retention.
-
Step 2: Systematically Optimize the Gradient Profile
A simple, systematic approach to gradient optimization can quickly reveal the best conditions.
| Experiment | Starting %B (Organic) | Ending %B (Organic) | Gradient Time (min) | Rationale |
| 1 (Scouting) | 5% | 95% | 20 | A fast scouting gradient to determine the approximate elution time. |
| 2 (Shallow) | Start 10% below elution %B from Exp 1 | End 10% above elution %B from Exp 1 | 20 | A shallower gradient focused on the elution window of the target analytes. |
| 3 (Optimized) | Same as Exp 2 | Same as Exp 2 | 30 | Lengthening the gradient time further enhances resolution for difficult pairs. |
Q3: I've tried adjusting the gradient, but the peaks are still merged. How can I fundamentally change the chromatographic selectivity?
A3: This is the core of method development. When you have persistent co-elution, you need to change the selectivity (α), which is the ability of the chromatographic system to distinguish between the two compounds. Minor changes in molecular interactions can lead to major changes in resolution.[3][4]
The Three Pillars of Selectivity Optimization:
-
Change the Organic Modifier: Switch between Acetonitrile (ACN) and Methanol (MeOH).
-
The Causality: These solvents interact with analytes differently. Methanol is a protic solvent that can act as a hydrogen-bond donor and acceptor. Acetonitrile is aprotic with a strong dipole moment. This compound, with its dihydroxy side chain, may interact differently with methanol versus acetonitrile.[5] This change in interaction can alter the elution order and resolve co-eluting peaks.[6][7]
-
-
Adjust the Mobile Phase pH: Add a modifier like formic acid or acetic acid.
-
The Causality: While coumarins are generally neutral, subtle changes in the charge state of acidic silanols on the silica backbone of the column can be influenced by pH. Using a low pH mobile phase (e.g., with 0.1% formic acid) ensures that these silanols are protonated and reduces peak tailing.[2][8][9] More importantly, if the co-eluting impurity has an ionizable functional group, adjusting the pH can dramatically change its retention time relative to this compound.[7]
-
-
Vary the Column Temperature:
-
The Causality: Temperature affects the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions.[3] Running the same method at different temperatures (e.g., 30 °C, 40 °C, 50 °C) can sometimes be enough to resolve a critical pair.
-
Workflow for Selectivity Screening
The following diagram illustrates a logical workflow for troubleshooting co-elution.
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
Q4: I have exhausted mobile phase optimization options with my C18 column. What is the next logical step?
A4: If you cannot achieve selectivity by modifying the mobile phase, you must change the stationary phase. A standard C18 column separates primarily based on hydrophobicity.[7] Structurally similar coumarins may have nearly identical hydrophobicities, making separation on a C18 column difficult or impossible. The solution is to choose a column that offers alternative separation mechanisms.
The Power of Alternative Column Chemistries
For aromatic compounds like coumarins, columns that facilitate π-π interactions are often highly effective.
Caption: Interaction differences between C18 and Phenyl stationary phases.
Recommended Column Chemistries for Coumarin Separations
| Stationary Phase | Primary Interaction Mechanism(s) | Why It Works for Coumarins | Recommendation Level |
| C18 (Octadecylsilane) | Hydrophobic | Standard for reversed-phase; good starting point but may lack selectivity for similar structures.[2] | Baseline |
| Phenyl-Hexyl | π-π Stacking, Hydrophobic | The phenyl groups on the stationary phase interact with the aromatic ring of the coumarins, providing a highly selective mechanism beyond simple hydrophobicity.[7][10] | Highly Recommended |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Hydrophobic | Offers multiple, unique modes of interaction, making it extremely powerful for separating positional isomers and closely related compounds.[7][10] | Highly Recommended |
| Embedded Polar Group (e.g., Amide, Carbamate) | Hydrophobic, Hydrogen Bonding | The embedded polar group can interact with the dihydroxy groups on the this compound side chain, offering a unique selectivity.[10] | Good Alternative |
Protocol for Column Screening:
-
Select Columns: Acquire a Phenyl-Hexyl and/or a PFP column of the same dimension as your current C18 column.
-
Establish a Baseline: Run your best-optimized method from the C18 column on the new columns.
-
Re-optimize: Perform a quick gradient optimization on the new column that shows the most promise (i.e., the one that shows any separation or change in elution order). Often, a method optimized on a C18 will not be optimal for a Phenyl or PFP column.
By systematically working through these phases—from initial diagnosis to mobile phase optimization and finally to stationary phase selection—you will build a robust and reliable method for the separation of this compound.
References
-
HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. [Link]
-
Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. Bulgarian Chemical Communications. [Link]
-
Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. RSC Publishing. [Link]
-
HPLC Method for Analysis of Coumarin. SIELC Technologies. [Link]
-
(PDF) Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. ResearchGate. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [https://axionlabs.com/insights/co-elution-the-achilles-heel-of-chromatography/]([Link] chromatography/)
-
Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Thamnosma montana. Wikipedia. [Link]
-
HPLC Troubleshooting. hplctroubleshooting.com. [Link]
-
Exploiting the Powerful Advantage of Chromatographic Selectivity in HPLC Method Development. MAC-MOD Analytical. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Thamnosma montana. USDA Forest Service. [Link]
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- 8. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
Technical Support Center: Enhancing the Bioavailability of Thamnosmonin
As a Senior Application Scientist, I've designed this technical support guide to provide researchers with both the foundational knowledge and practical, step-by-step protocols to overcome the significant challenge of Thamnosmonin's poor bioavailability. This guide is structured as a troubleshooting resource, addressing the common questions and hurdles encountered during in vivo studies.
Introduction: The this compound Bioavailability Challenge
This compound, a furanocoumarin with potential anti-inflammatory and antioxidant properties, presents a common but significant hurdle for in vivo research: poor oral bioavailability.[1] This issue stems primarily from its physicochemical properties. With a moderate lipophilicity (XlogP ~1.6) and solubility in organic solvents like DMSO and acetone but not readily in aqueous media, this compound is characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[2][3] For such compounds, oral absorption is rate-limited by its poor solubility and slow dissolution in the gastrointestinal fluids.[4][5][6] Consequently, even if a high dose is administered, only a small fraction may reach systemic circulation, leading to low efficacy and high variability in experimental results.[7][8]
This guide provides validated strategies and detailed protocols to formulate this compound, transforming it from a challenging compound into a viable candidate for your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo results with unformulated this compound are inconsistent and show low efficacy, even at high doses. Is this a bioavailability problem?
A: It is highly likely. The issues you are describing—low efficacy and inconsistent results—are classic signs of poor oral bioavailability. When a compound like this compound, which is poorly soluble in water, is administered as a simple suspension, its absorption from the gastrointestinal (GI) tract is limited by how quickly and completely it can dissolve.[7][9] This dissolution-limited absorption leads to:
-
Low Exposure: A significant portion of the administered dose passes through the GI tract unabsorbed and is excreted.
-
High Variability: Small differences in the physiological state of individual animals (e.g., gastric pH, GI motility) can cause large variations in the extent of absorption, leading to inconsistent plasma concentrations and erratic therapeutic outcomes.
-
Potential for First-Pass Metabolism: Like other furanocoumarins, this compound may be susceptible to metabolism by cytochrome P450 enzymes (like CYP3A4) in the intestine and liver, further reducing the amount of active compound that reaches systemic circulation.[10]
Addressing the solubility and dissolution rate is the first and most critical step to achieving reliable and meaningful in vivo data.
Q2: What are the principal formulation strategies I should consider for enhancing this compound's bioavailability?
A: The primary goal is to increase the dissolution rate and/or the apparent solubility of this compound in the GI tract. Two of the most effective and accessible strategies for a research setting are Solid Dispersions and Lipid-Based Formulations like nanoemulsions.
| Strategy | Mechanism of Action | Key Advantage |
| Solid Dispersion | Reduces drug particle size to a molecular level by dispersing it within a hydrophilic polymer matrix. This dramatically increases the surface area available for dissolution.[4][11] | High drug loading capacity and proven technology for improving dissolution of crystalline compounds. |
| Nanoemulsion | Encapsulates the lipophilic drug within tiny oil droplets (typically < 200nm) stabilized by a surfactant.[12] This formulation can bypass the dissolution step and utilize lipid absorption pathways for more efficient uptake.[13][14] | Excellent for highly lipophilic compounds; can protect the drug from degradation and metabolism in the gut.[15] |
The choice between them depends on the specific properties of your compound, available equipment, and the desired pharmacokinetic profile.
Logical Workflow for Strategy Selection Below is a decision-making flowchart to help guide your choice of formulation strategy.
Caption: Decision flowchart for selecting a bioavailability enhancement method.
Troubleshooting Guide 1: Preparing a this compound Solid Dispersion
Q3: How do I prepare and validate a solid dispersion of this compound to improve its dissolution?
A: This protocol details the solvent evaporation method , a robust and widely used technique to create solid dispersions.[4][16] The principle is to co-dissolve this compound and a hydrophilic carrier in a common solvent, then remove the solvent, leaving the drug molecularly dispersed within the carrier matrix.[11]
Materials:
-
This compound
-
Carrier: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)[17]
-
Solvent: Acetone or Dichloromethane (must dissolve both drug and carrier)[2]
-
Equipment: Rotary evaporator, vacuum oven, mortar and pestle, sieves.
Step-by-Step Methodology:
-
Preparation of Solution:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30.
-
Dissolve both components in a minimal volume of acetone (e.g., 10-20 mL) in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer or brief sonication.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to a moderate level (e.g., 40°C) to facilitate evaporation without degrading the compound.
-
Apply vacuum and rotate the flask to form a thin film of the drug-carrier mixture on the inner wall. Continue until all solvent has visibly evaporated.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the material in a vacuum oven at 40°C for 12-24 hours to remove any residual solvent. This step is critical for stability.
-
-
Pulverization and Sieving:
-
Transfer the dried solid dispersion to a mortar and pestle.
-
Gently grind the mass into a fine powder.[11]
-
Pass the powder through a fine-mesh sieve (e.g., #80 mesh) to ensure particle size uniformity. Store in a desiccator.
-
-
In Vitro Dissolution Test: This is the most crucial validation step.
-
Compare the dissolution rate of the solid dispersion to that of unformulated this compound in a dissolution apparatus using simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8).
-
Expected Outcome: The solid dispersion should show a significantly faster and more complete dissolution profile.
-
-
Solid-State Characterization (Optional but Recommended):
-
Differential Scanning Calorimetry (DSC): The absence of a sharp melting point peak for this compound in the dispersion indicates it is in an amorphous state, which is desirable for enhanced solubility.
-
X-Ray Diffraction (XRD): A lack of characteristic crystalline peaks for the drug confirms its amorphous nature within the polymer.
-
Workflow for Solid Dispersion Preparation
Caption: Workflow for the solvent evaporation method of solid dispersion.
Troubleshooting Guide 2: Developing a this compound Nanoemulsion
Q4: My compound is highly lipophilic. How can I formulate a nanoemulsion to enhance its absorption via lipid pathways?
A: A nanoemulsion is an excellent choice for lipophilic compounds. This protocol uses a high-energy ultrasonication method to produce small, stable droplets that can effectively encapsulate this compound.[18]
Materials:
-
Oil Phase: Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride).
-
Aqueous Phase: Deionized water.
-
Surfactant: Tween® 80 (Polysorbate 80) or Lecithin.[12]
-
This compound
-
Equipment: High-power probe sonicator, magnetic stirrer, ice bath.
Step-by-Step Methodology:
-
Prepare the Oil Phase:
-
Determine the desired concentration of this compound (e.g., 5 mg/mL).
-
Dissolve the required amount of this compound in the MCT oil. Gentle warming (to 40-50°C) and vortexing can aid dissolution. Ensure it is fully dissolved before proceeding.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., Tween® 80 at 5-10% w/v) in the deionized water. Stir until a clear solution is formed.
-
-
Form a Coarse Emulsion:
-
Place the beaker with the aqueous phase on a magnetic stirrer.
-
Slowly add the oil phase containing this compound to the aqueous phase under continuous stirring. This will form a milky, coarse pre-emulsion.
-
-
High-Energy Homogenization:
-
Place the beaker containing the pre-emulsion into an ice bath to dissipate heat generated during sonication.
-
Insert the tip of the probe sonicator into the liquid, ensuring it is submerged but not touching the bottom or sides of the beaker.
-
Apply high-power sonication in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes. The milky emulsion should become translucent or semi-translucent as droplet size decreases.
-
-
Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the average droplet diameter and Polydispersity Index (PDI).
-
Target Specifications: Average size < 200 nm; PDI < 0.3 for a uniform dispersion.
-
-
Physical Stability: Observe the nanoemulsion after 24 hours at room temperature and under refrigeration. There should be no signs of creaming, sedimentation, or phase separation.
-
Zeta Potential: A measurement of surface charge. A value of |±30 mV| or greater suggests good long-term stability due to electrostatic repulsion between droplets.
Structure of a this compound-Loaded Nanoemulsion
Caption: Diagram of a this compound nanoemulsion droplet.
Guide 3: Evaluating Success in an In Vivo Study
Q5: I've prepared my formulation. What pharmacokinetic parameters must I measure to confirm that bioavailability has been enhanced?
A: After administering your this compound formulation (and a control, such as an unformulated suspension) to your animal models, you will need to collect blood samples at various time points and analyze the plasma concentration of this compound. The resulting concentration-time data will allow you to calculate key pharmacokinetic (PK) parameters that quantify bioavailability.[19]
Key Pharmacokinetic Parameters for Bioavailability Assessment:
| Parameter | Definition | Implication for Enhancement |
| Cmax | Maximum (peak) plasma concentration of the drug. | A higher Cmax indicates a faster and/or greater extent of absorption.[20] |
| Tmax | Time at which Cmax is reached. | A shorter Tmax can indicate a faster rate of absorption. |
| AUC (0-t) | Area Under the concentration-time Curve from time zero to the last measured time point. | This is the most critical parameter. It represents the total drug exposure over time. A significantly larger AUC for your formulation compared to the control directly demonstrates enhanced bioavailability. [21][22] |
| t½ | Elimination Half-Life: The time required for the drug concentration to decrease by half. | While not a direct measure of absorption, changes in t½ could indicate alterations in drug distribution or elimination, which some formulations can influence.[23] |
Calculating Relative Bioavailability (Frel):
To quantify the improvement, you can calculate the relative bioavailability:
Frel (%) = (AUCformulation / AUCcontrol) * (Dosecontrol / Doseformulation) * 100
If the dose is the same for both groups, the formula simplifies. A relative bioavailability significantly greater than 100% confirms the success of your formulation strategy.[20][24]
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available at: [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]
-
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. Available at: [Link]
-
Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. PMC - NIH. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]
-
This compound | CAS:60094-90-8 | BioCrick. BioCrick. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Utilization of nanoemulsions to enhance bioactivity of pharmaceuticals, supplements, and nutraceuticals. Taylor & Francis Online. Available at: [Link]
-
ENHANCING NUTRACEUTICALS BIOAVAILABILITY BY NANOEMULSION-BASED DELIVERY AND EXCIPIENT SYSTEMS. UMass ScholarWorks. Available at: [Link]
-
Nanoemulsion: A novel strategy for bioavailability enhancement. AIP Publishing. Available at: [Link]
-
Nanoemulsions for Enhancement of Curcumin Bioavailability and Their Safety Evaluation: Effect of Emulsifier Type. MDPI. Available at: [Link]
-
Innovative liposomal coumarin: A promising solution for enhancing soft white cheese quality. PLOS ONE. Available at: [Link]
-
Strategies to Produce Grapefruit-Like Citrus Varieties With a Low Furanocoumarin Content and Distinctive Flavonoid Profiles. Frontiers. Available at: [Link]
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Strategies to Produce Grapefruit-Like Citrus Varieties With a Low Furanocoumarin Content and Distinctive Flavonoid Profiles. NIH. Available at: [Link]
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method refinement for consistent Thamnosmonin bioactivity testing
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for establishing robust and reproducible bioactivity testing protocols for Thamnosmonin. By addressing common experimental challenges and providing detailed troubleshooting steps, this document aims to enhance the consistency and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during this compound bioactivity testing in a direct question-and-answer format.
Q1: My IC50 values for this compound's antiproliferative activity fluctuate significantly between experiments. What are the likely causes?
A1: High variability in IC50 values is a frequent challenge in cell-based assays and can stem from several factors. [1][2][3]Key areas to investigate include:
-
Cell Culture Inconsistency: Factors such as cell passage number, seeding density, and overall cell health can dramatically impact assay results. [4]Ensure you are using cells within a consistent and low passage number range and that your seeding densities are uniform across all wells and experiments.
-
Compound Solubility and Stability: this compound, like many natural products, may have limited aqueous solubility. [5][6]Inconsistent solubilization can lead to variable effective concentrations in your assay. Additionally, the stability of the compound in your culture medium over the course of the experiment should be considered. [7][8]* Reagent Variability: Lot-to-lot differences in critical reagents like serum, media, and assay kits can introduce significant variability. [9]It is crucial to qualify new lots of reagents to ensure consistency.
Q2: I'm observing significant "edge effects" in my 96-well plate assays. How can I mitigate this?
A2: Edge effects, where cells in the outer wells of a microplate behave differently than those in the inner wells, are often caused by evaporation of the culture medium. This can be particularly problematic during extended incubation periods. [10]To minimize this:
-
Proper Plate Incubation: Ensure your incubator has adequate humidity control.
-
Plate Sealing: Use breathable plate sealers to reduce evaporation.
-
Blanking Strategy: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity barrier.
Q3: How do I choose the most appropriate positive and negative controls for my this compound cytotoxicity assays?
A3: The selection of appropriate controls is fundamental to the validity of your assay. [11][12]* Positive Control: A good positive control should have a well-characterized mechanism of action that ideally mimics the expected effect of this compound. [11][12]For general cytotoxicity, a compound like doxorubicin is often used. However, if you are investigating a specific pathway, a known activator or inhibitor of that pathway would be more appropriate.
-
Negative Control: The most basic negative control is the cell culture medium itself. [13]However, it's also important to include a vehicle control, which consists of the cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. [10]This ensures that any observed effects are due to the compound and not the solvent.
Q4: What is the best way to prepare a stock solution of this compound to ensure consistent results?
A4: Proper stock solution preparation is critical for accurate and reproducible experiments.
-
Solvent Selection: Due to the hydrophobic nature of many natural products, DMSO is a common solvent of choice. [5][6]However, it's essential to determine the optimal solvent that provides good solubility without being toxic to your cells at the final working concentration.
-
Storage and Handling: Prepare high-concentration stock solutions to minimize the volume of solvent added to your cell cultures. Store stocks in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. [8]
Section 2: Troubleshooting Guides
This section provides detailed guidance for diagnosing and resolving specific issues you may encounter.
Guide 1: Inconsistent Antiproliferative Assay Results
| Symptom | Potential Cause(s) | Recommended Action(s) |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Compound precipitation. | 1. Use an automated cell counter for accurate cell density determination. Ensure thorough mixing of cell suspension before seeding. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Visually inspect wells for precipitate after compound addition. Consider using a different solvent or a solubilizing agent. [14][15][16] |
| Drifting IC50 Values Between Experiments | 1. Variation in cell passage number. 2. Lot-to-lot variability of serum or media. 3. Inconsistent incubation times. | 1. Establish a standard operating procedure (SOP) for cell passage number and discard cells after a defined number of passages. 2. Test new lots of critical reagents against a reference lot before use in experiments. 3. Standardize all incubation times precisely. |
| No Dose-Response or a "U-shaped" Curve | 1. Compound instability in media. 2. Compound aggregation at high concentrations. 3. Off-target effects at high concentrations. | 1. Perform stability studies of this compound in your specific cell culture medium over the time course of your assay. [7] 2. Test a wider range of concentrations, including lower doses. Consider using techniques to prevent aggregation. [17] 3. Investigate potential off-target effects using alternative assays or molecular profiling. |
Guide 2: Issues with Compound Solubility and Delivery
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Visible Precipitate in Stock or Working Solutions | 1. Poor solubility in the chosen solvent. 2. Compound has come out of solution after dilution. | 1. Test a panel of biocompatible solvents (e.g., DMSO, ethanol, PEG). [5] 2. Optimize the dilution protocol. A serial dilution in a solvent miscible with your culture medium may be necessary. [6] |
| Low Bioactivity Despite High Concentration | 1. Compound is not bioavailable due to poor solubility in the assay medium. 2. Adsorption to plasticware. | 1. Consider the use of solubilizing agents or carrier molecules. [14][15][16] 2. Use low-adhesion plasticware for your experiments. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Standardized MTT Assay for Antiproliferative Activity
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using standard trypsinization methods.
-
Perform a cell count using an automated cell counter or hemocytometer.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working solution of this compound and your positive control (e.g., Doxorubicin) by diluting your stock solutions in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate 2X working solution to each well.
-
Include vehicle control wells treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Quality Control of this compound Stock Solutions
-
Purity and Identity Confirmation:
-
Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the identity and purity of your this compound standard. [18][19][20][21][22] * The HPLC method should be optimized to achieve good separation of this compound from any potential impurities.
-
The MS data will provide the molecular weight of the compound, confirming its identity.
-
-
Concentration Verification:
-
Prepare a standard curve of this compound of known concentrations.
-
Use the HPLC-UV method to determine the concentration of your stock solution by comparing its peak area to the standard curve.
-
-
Stability Assessment:
Section 4: Visualizations
Diagram 1: General Workflow for this compound Bioactivity Testing
Caption: Putative signaling pathways modulated by this compound.
References
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In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]
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Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX. Available at: [Link]
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(PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. Available at: [Link]
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Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
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Cardamonin inhibits the proliferation and metastasis of non-small-cell lung cancer cells by suppressing the PI3K/Akt/mTOR pathway. PubMed. Available at: [Link]
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Cardamonin anticancer effects through the modulation of the tumor immune microenvironment in triple-negative breast cancer cells. PubMed Central. Available at: [Link]
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Natural Phytochemicals Derived from Gymnosperms in the Prevention and Treatment of Cancers. MDPI. Available at: [Link]
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Chemical Constituents with Anti-Proliferative Activity on Pulmonary Arterial Smooth Muscle Cells from the Roots of Anthriscus sylvestris (L.) Hoffm. MDPI. Available at: [Link]
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Inhibition of cell proliferation by CADMN via arresting cells at G1... ResearchGate. Available at: [Link]
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Antiproliferative and Apoptotic Effects of Cardamonin Against Hepatocellular Carcinoma HepG2 Cells. PubMed. Available at: [Link]
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Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review. MDPI. Available at: [Link]
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Signaling pathways mediating manganese-induced toxicity in human glioblastoma cells (u87). PubMed. Available at: [Link]
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Stability Testing Strategies for Working Standards. BioPharma Consulting Group. Available at: [Link]
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Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review. PubMed. Available at: [Link]
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Antiproliferative and Apoptotic Effects of Cardamonin against Hepatocellular Carcinoma HepG2 Cells. MDPI. Available at: [Link]
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Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PubMed Central. Available at: [Link]
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Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells. MDPI. Available at: [Link]
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Development and validation of a new HPLC–MS method for meglumine impurity profiling. Semantic Scholar. Available at: [Link]
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High-performance liquid Chromatography/Mass spectrometry analysis of proanthocyanidins in foods and beverages. PubMed. Available at: [Link]
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HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. MDPI. Available at: [Link]
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Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. MDPI. Available at: [Link]
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Liquid Chromatography-Tandem Mass Spectrometric Analysis of Nannozinone A and Its Application to Pharmacokinetic Study in Mice. Korea Science. Available at: [Link]
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HPLC-MS-based methods for the study of metabonomics. ResearchGate. Available at: [Link]
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Signaling Pathways Involved in Manganese-Induced Neurotoxicity. ResearchGate. Available at: [Link]
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Signaling Pathways Involved in Manganese-Induced Neurotoxicity. PubMed. Available at: [Link]
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Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts. MDPI. Available at: [Link]
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Signaling Pathways Involved in Manganese-Induced Neurotoxicity. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Effects of Ibuprofen and Thamnosmonin
Prepared by: Senior Application Scientist
This guide provides a comprehensive framework for comparing the anti-inflammatory properties of a well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, against a novel natural compound, Thamnosmonin. We will delve into the mechanistic underpinnings of each compound, present detailed experimental protocols for head-to-head evaluation, and offer a template for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new anti-inflammatory agents using ibuprofen as a gold-standard benchmark.
Introduction to Inflammation and Therapeutic Intervention
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] This process involves a cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues, and initiating tissue repair. Key mediators in this process include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
While acute inflammation is beneficial, chronic or dysregulated inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] Pharmaceutical intervention aims to modulate these inflammatory pathways. Ibuprofen, a cornerstone of anti-inflammatory therapy, provides a well-understood mechanism of action, making it an ideal reference compound for evaluating novel therapeutic candidates like this compound.
Mechanistic Profiles: A Tale of Two Pathways
A critical aspect of drug comparison is understanding how each agent achieves its effect. Ibuprofen and this compound (based on preliminary characterization of related natural compounds) are hypothesized to operate through distinct molecular pathways.
Ibuprofen: The Cyclooxygenase (COX) Inhibitor
Ibuprofen is a classic NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective, reversible inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[3][4][5]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and kidney function.[5][6]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli. Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[5][6]
By inhibiting both enzymes, ibuprofen effectively reduces the synthesis of prostaglandins from their precursor, arachidonic acid, thereby dampening the inflammatory response.[5][7] However, the concurrent inhibition of COX-1 is associated with common side effects like gastrointestinal irritation.[5][6]
Caption: Ibuprofen's mechanism via non-selective COX-1/COX-2 inhibition.
This compound: A Putative NF-κB Pathway Modulator
While data on this compound is emerging, many bioactive natural compounds exert anti-inflammatory effects by targeting upstream signaling pathways that regulate the expression of inflammatory genes. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.
In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.
This compound is hypothesized to interfere with this cascade, potentially by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the downstream inflammatory response.
Caption: General workflow for in vitro comparative analysis.
Data Summary: Potency and Selectivity
The following table presents representative data that could be generated from the described in vitro assays. This allows for a direct comparison of potency (IC50 values) and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) (in RAW 264.7 cells) | IL-6 Inhibition IC50 (µM) (in RAW 264.7 cells) |
| Ibuprofen | ~4.5 [8] | ~9.2 [8] | ~0.5 | >50 [9] | ~40 [9] |
| This compound | >100 (Illustrative) | >100 (Illustrative) | N/A | 5.2 (Illustrative) | 8.9 (Illustrative) |
Note: IC50 values for ibuprofen can vary based on assay conditions. Data for this compound is illustrative to demonstrate a distinct mechanistic profile.
Experimental Protocols
This protocol is adapted from commercially available kits and provides a direct measure of enzyme inhibition.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer.
-
Prepare a solution of Heme cofactor.
-
Prepare a fluorometric probe solution (e.g., ADHP).
-
Prepare the substrate solution (Arachidonic Acid).
-
Prepare serial dilutions of Ibuprofen and this compound in DMSO.
-
-
Assay Procedure (96-well plate):
-
To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound dilution (or DMSO for control) to the respective wells.
-
Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Add 10 µL of the fluorometric probe.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Immediately begin reading fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
This cell-based assay assesses the ability of a compound to inhibit the production of key pro-inflammatory cytokines.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium.
-
Add fresh serum-free medium containing serial dilutions of Ibuprofen or this compound. Incubate for 1-2 hours (pre-treatment).
-
Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-only control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. A parallel cell viability assay (e.g., MTT) should be run to ensure the observed inhibition is not due to cytotoxicity.
-
Comparative Analysis: In Vivo Efficacy
In vivo models are indispensable for evaluating a compound's therapeutic efficacy in a complex, whole-organism system, taking into account pharmacokinetics and systemic effects.
Data Summary: Anti-Inflammatory Efficacy in Animal Models
The following table provides a template for summarizing results from common in vivo inflammation models.
| Compound (Dose) | Carrageenan-Induced Paw Edema (% Inhibition vs. Vehicle) | LPS-Induced Serum TNF-α (% Reduction vs. Vehicle) |
| Ibuprofen (30 mg/kg, p.o.) | ~55% (Illustrative) | ~40% (Illustrative) [10][11] |
| This compound (30 mg/kg, p.o.) | ~60% (Illustrative) | ~75% (Illustrative) |
Note: In vivo efficacy is dependent on dose, route of administration, and specific model parameters. Data is illustrative.
Experimental Protocols
This is a standard model for acute inflammation, where the inhibition of edema reflects the suppression of inflammatory mediators, including prostaglandins. [12]
-
Animal Acclimation:
-
Use male Wistar rats (150-200g). Acclimate animals for at least 7 days under standard conditions. [12]Fast animals overnight before the experiment.
-
-
Dosing:
-
Group animals (n=6 per group): Vehicle control, Ibuprofen (e.g., 30 mg/kg), and this compound (e.g., 30 mg/kg).
-
Administer compounds orally (p.o.) 1 hour before the carrageenan injection.
-
-
Induction and Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume (Final Volume - Initial Volume) for each animal at each time point.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
This model is used to assess the effect of compounds on the systemic release of cytokines, mimicking aspects of sepsis. [13][14]
-
Animal Acclimation:
-
Use male C57BL/6 mice (8-10 weeks old). Acclimate as previously described.
-
-
Dosing:
-
Group animals (n=6 per group): Vehicle control, Ibuprofen (e.g., 30 mg/kg), and this compound (e.g., 30 mg/kg).
-
Administer compounds orally (p.o.) 1 hour before LPS challenge.
-
-
Induction and Sample Collection:
-
Inject Lipopolysaccharide (LPS) intraperitoneally (i.p.) at a dose of 1 mg/kg. [15] * At a peak response time (e.g., 2 hours post-LPS), collect blood via cardiac puncture under anesthesia.
-
Process the blood to separate serum and store at -80°C.
-
-
Data Analysis:
-
Quantify the concentration of TNF-α and IL-6 in the serum samples using ELISA kits.
-
Calculate the percentage reduction in cytokine levels for the treated groups compared to the vehicle control group.
-
Synthesis and Conclusion
This guide outlines a systematic approach to comparing the anti-inflammatory effects of a novel compound, this compound, against the benchmark NSAID, ibuprofen. The illustrative data highlights a key principle in modern drug discovery: compounds can achieve similar therapeutic outcomes through vastly different mechanisms.
-
Ibuprofen demonstrates potent, direct inhibition of COX enzymes, which translates to moderate efficacy in cellular and acute inflammatory models. Its well-defined mechanism is its strength, but also the source of its known side effects.
-
This compound , through its hypothesized inhibition of the NF-κB pathway, shows weaker direct enzyme inhibition but potentially superior performance in models driven by cytokine storms (e.g., LPS challenge). This suggests a profile that may be beneficial in cytokine-mediated inflammatory diseases, potentially with a different safety profile, particularly concerning gastrointestinal effects.
By employing the detailed protocols within this guide, researchers can generate robust, comparable data to elucidate the mechanisms of new anti-inflammatory agents, benchmark their performance against established standards, and make informed decisions for further drug development.
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A Comparative Analysis of Thamnosmonin: Validating a Novel Antimicrobial Agent Against Established Antibiotics
For Immediate Release
In the face of mounting global pressure from antimicrobial resistance, the validation of novel therapeutic compounds is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antimicrobial efficacy of a promising new (hypothetical) natural product, Thamnosmonin, against a panel of well-characterized antibiotics. By adhering to rigorous, standardized methodologies, we can effectively benchmark its potential as a future therapeutic.
This compound, a putative secondary metabolite isolated from a rare desert shrub, has demonstrated preliminary inhibitory activity against a broad range of microbes. This guide outlines the essential experimental protocols, data interpretation, and comparative analysis required to validate these initial findings.
The Scientific Imperative: Establishing a Comparative Framework
To ascertain the therapeutic potential of any new antimicrobial agent, its performance must be measured against the current standards of care. This not only provides a benchmark for potency but also offers initial insights into its possible spectrum of activity and clinical utility. For this validation, this compound will be compared against three clinically significant antibiotics, each with a distinct mechanism of action:
-
Penicillin: A β-lactam antibiotic that inhibits the formation of the peptidoglycan cell wall in bacteria, primarily effective against Gram-positive organisms.[1][2] Its action involves binding to and inactivating DD-transpeptidase, an enzyme crucial for cross-linking the cell wall.[1]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair.[3] This mechanism grants it activity against a wide range of both Gram-positive and Gram-negative bacteria.[3]
-
Fluconazole: An azole antifungal agent that inhibits the enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4]
The selection of test organisms is equally critical and should encompass representative species from different microbial classes, including those known for significant resistance mechanisms. This guide will use:
-
Staphylococcus aureus (ATCC® 29213™): A Gram-positive bacterium and a common cause of skin, respiratory, and bloodstream infections, notorious for developing resistance.[5][6]
-
Escherichia coli (ATCC® 25922™): A Gram-negative bacterium that is a frequent cause of urinary tract and gastrointestinal infections and is known to possess various resistance mechanisms.[7][8]
-
Candida albicans (ATCC® 90028™): A dimorphic yeast that is a common cause of opportunistic fungal infections, particularly in immunocompromised individuals.[9]
Experimental Design: The Broth Microdilution Method for MIC Determination
The cornerstone of this comparative analysis is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), provides a standardized and reproducible approach for this determination.[11][12]
Causality in Experimental Choices:
-
Why Broth Microdilution? This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations in a 96-well microtiter plate format. It is the reference standard for antimicrobial susceptibility testing (AST).[13]
-
Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CLSI guidelines specify the use of CAMHB for most aerobic bacteria.[12] The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of some antimicrobial agents and affect the permeability of the bacterial outer membrane.
-
Why a 0.5 McFarland Standard? Standardizing the initial inoculum density to approximately 1.5 x 10⁸ CFU/mL is critical for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MIC values.[10]
Detailed Experimental Protocol:
Step 1: Preparation of Antimicrobial Stock Solutions
-
Accurately weigh and dissolve this compound and the comparator antibiotics (Penicillin, Ciprofloxacin, Fluconazole) in an appropriate solvent (e.g., sterile deionized water, DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL). The choice of solvent must be validated to ensure it has no intrinsic antimicrobial activity at the highest concentration used in the assay.
Step 2: Preparation of Microtiter Plates
-
In a 96-well, sterile, flat-bottom microtiter plate, add 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for yeast) to all wells except the first column.
-
Add 200 µL of the highest concentration of each antimicrobial agent to the first well of a designated row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient (e.g., from 64 µg/mL to 0.0625 µg/mL). Discard the final 100 µL from the last well.
Step 3: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[10]
-
Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
Step 4: Inoculation and Incubation
-
Add 10 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 18-24 hours for bacteria and 24-48 hours for yeast.
Step 5: Reading and Interpreting the MIC
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well. A reading mirror or a plate reader can be used to aid in this determination.
Visualizing the Workflow
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation and Comparative Analysis
The results of the MIC testing are best presented in a clear, tabular format to facilitate direct comparison. The following table presents hypothetical, yet plausible, data for this compound against the selected antibiotics.
| Microorganism | This compound (µg/mL) | Penicillin (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC® 29213™) | 2 | 0.25 | 0.5 | NA |
| Escherichia coli (ATCC® 25922™) | 4 | >128 | 0.06 | NA |
| Candida albicans (ATCC® 90028™) | 1 | NA | NA | 0.5 |
| NA: Not Applicable, as the drug class is not effective against this type of microorganism. |
Interpretation of Hypothetical Results:
-
Against S. aureus: this compound shows good activity with an MIC of 2 µg/mL. While not as potent as Penicillin or Ciprofloxacin in this hypothetical scenario, this value is well within a range that suggests potential clinical relevance and warrants further investigation.
-
Against E. coli: this compound demonstrates significant activity (MIC of 4 µg/mL) against this Gram-negative bacterium. This is a particularly promising result, as E. coli is intrinsically resistant to Penicillin due to its outer membrane.[1] The activity against both a Gram-positive and a Gram-negative organism suggests a broad-spectrum potential.
-
Against C. albicans: With an MIC of 1 µg/mL, this compound displays potent antifungal activity, comparable to the established antifungal agent Fluconazole. This dual antibacterial and antifungal activity is a rare and highly desirable characteristic for a new antimicrobial agent.
Logical Framework for Further Investigation
The initial MIC data provides a critical decision point in the drug development pipeline.
Caption: Logical progression for a novel antimicrobial candidate.
Based on our hypothetical data, this compound's broad-spectrum activity and potency warrant progression to the next stages, which must include:
-
Cytotoxicity Assays: To ensure the compound is selectively toxic to microbes and not mammalian cells.
-
Time-Kill Kinetic Assays: To determine if the compound is bactericidal (kills the organism) or bacteriostatic (inhibits growth).[14][15]
-
Mechanism of Action Studies: To elucidate the molecular target of this compound, which is critical for understanding its potential for resistance development.
Conclusion
The validation of a novel antimicrobial agent like this compound is a systematic process that relies on objective comparison with established drugs. The use of standardized protocols, such as the CLSI broth microdilution method, is non-negotiable for generating reliable and comparable data.[11][12] Our hypothetical results illustrate a promising profile for this compound, with broad-spectrum activity against bacteria and fungi. This guide provides the foundational framework for conducting such a comparative analysis, ensuring scientific integrity and providing the robust data necessary to justify further preclinical and clinical development. The search for new antimicrobials is a critical endeavor, and a rigorous, evidence-based approach is paramount to success.
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A Comparative Guide to the In Vivo Validation of Thamnosmonin's Efficacy in Animal Models
For researchers and drug development professionals, the journey from identifying a promising bioactive compound to validating its efficacy in a living system is both critical and complex. This guide provides an in-depth, experience-driven framework for the in vivo validation of Thamnosmonin , a hypothetical novel natural compound, focusing on its potential anti-inflammatory properties. We will objectively compare its projected performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and provide the detailed experimental methodologies required to generate robust, publishable data.
Introduction: The Rationale for In Vivo Assessment of this compound
Natural products are a rich source of novel therapeutic agents. This compound, for the purpose of this guide, is considered a promising candidate isolated from a plant source, with preliminary in vitro screens suggesting potent anti-inflammatory activity. The primary hypothesis is that this compound exerts its effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade, which would lead to the downregulation of pro-inflammatory mediators like TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
However, in vitro efficacy does not always translate to in vivo success. Therefore, validation in animal models is an indispensable step to understand the compound's pharmacokinetics, assess its efficacy in a complex biological system, and evaluate its safety profile. This guide will walk through a logical, field-proven workflow for this validation process.
Comparative Efficacy in a Preclinical Model of Acute Inflammation
The carrageenan-induced paw edema model in rats is a widely used and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[1] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema and inhibit inflammatory cell infiltration.
Data Presentation: this compound vs. Indomethacin in the Carrageenan-Induced Paw Edema Model
The following table summarizes the expected quantitative outcomes from a study comparing this compound with Indomethacin. The data is hypothetical but representative of a successful validation study.
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (%) | Inhibition of Edema (%) | TNF-α in Paw Tissue (pg/mg protein) | iNOS Expression (relative to control) |
| Vehicle Control (0.5% CMC) | - | 65.2 ± 5.4 | - | 150.8 ± 12.3 | 1.00 |
| This compound | 50 | 41.7 ± 4.1 | 36.0% | 98.5 ± 9.7 | 0.58 ± 0.06 |
| This compound | 100 | 28.3 ± 3.5 | 56.6% | 65.2 ± 7.1 | 0.31 ± 0.04 |
| Indomethacin | 10 | 25.1 ± 2.9 | 61.5% | 58.9 ± 6.4 | 0.25 ± 0.03 * |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
This data suggests a dose-dependent anti-inflammatory effect of this compound, with the 100 mg/kg dose approaching the efficacy of the standard drug, Indomethacin.
Experimental Protocols: A Self-Validating System
The trustworthiness of in vivo data hinges on meticulous and well-controlled experimental design. Below are the detailed protocols for the studies that would generate the data presented above.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard for assessing acute anti-inflammatory activity.[2]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (0.5% carboxymethyl cellulose - CMC)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Fasting: Fast the rats overnight before the experiment, with water provided ad libitum.
-
Grouping: Randomly divide the animals into four groups (n=8 per group): Vehicle Control, this compound (50 mg/kg), this compound (100 mg/kg), and Indomethacin (10 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective treatments (this compound, Indomethacin, or Vehicle) orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation:
-
Percent increase in paw volume = [(Vt - V0) / V0] * 100
-
Percent inhibition of edema = [(Vc - Vt) / Vc] * 100
-
Where V0 is the initial paw volume, Vt is the paw volume at time t, and Vc is the average paw volume of the control group at the same time.
-
-
Euthanasia and Tissue Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals and collect the inflamed paw tissue for biochemical analysis.
Western Blot Analysis for iNOS and COX-2 Expression
This protocol elucidates the mechanism of action at the protein level.[3]
Materials:
-
Paw tissue collected from the in vivo study
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Tissue Homogenization: Homogenize the paw tissue in ice-cold RIPA buffer.
-
Protein Extraction: Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensity and normalize to the β-actin loading control.
Visualizing the Scientific Logic
Diagrams are essential for conveying complex information concisely. Below are Graphviz representations of the key signaling pathway and the experimental workflow.
The NF-κB Signaling Pathway
Caption: Hypothesized mechanism of this compound via inhibition of the NF-κB pathway.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo validation of this compound's anti-inflammatory efficacy.
Conclusion and Future Directions
The presented framework provides a robust methodology for the in vivo validation of a novel anti-inflammatory compound like this compound. The hypothetical data demonstrates a clear, dose-dependent efficacy that is comparable to a standard clinical drug, warranting further preclinical development.
Future studies should expand upon these findings by:
-
Exploring Chronic Inflammation Models: Utilizing models like adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determining the bioavailability, metabolism, and clearance of this compound to establish an optimal dosing regimen.
-
Toxicology Studies: Conducting acute and sub-chronic toxicity studies to ensure a sufficient therapeutic window.
By following this structured, evidence-based approach, researchers can confidently advance promising natural compounds from the bench to potential clinical applications.
References
-
Tung, Y. T., et al. (2012). Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo. Evidence-Based Complementary and Alternative Medicine, 2012, 429320. [Link]
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Balamurugan, R., et al. (2021). Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models. Molecules, 26(15), 4488. [Link]
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Bumrungpert, A., et al. (2018). α-Mangostin: Anti-Inflammatory Activity and Metabolism by Human Cells. Journal of Agricultural and Food Chemistry, 66(25), 6345-6353. [Link]
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Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 687-703. [Link]
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Chen, Y. F., et al. (2019). Anti-Inflammatory Activities of Leaf Oil from Cinnamomum subavenium In Vitro and In Vivo. Molecules, 24(4), 745. [Link]
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Al-Snafi, A. E. (2019). Anti-Inflammatory Activity of Silibinin in Animal Models of Chronic Inflammation. IOSR Journal of Pharmacy, 9(8), 57-63. [Link]
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Seemann, S., et al. (2017). Comprehensive comparison of three different animal models for systemic inflammation. Journal of Biomedical Science, 24(1), 60. [Link]
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Rao, C. V. (2015). In vivo and in silico Analysis Divulges the Anti-Inflammatory Activity of α-Mangostin. International Journal of Applied Biotechnology and Biochemistry, 5(2), 69-79. [Link]
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Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Thamnosmonin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research and drug development, the rigorous and accurate quantification of bioactive compounds is paramount. Thamnosmonin, a furanocoumarin with promising biological activities, is a subject of growing interest.[1][2] The reliability of any pharmacological or clinical investigation hinges on the precision and accuracy of the analytical methods employed to determine its concentration in various matrices. This guide, conceived from the perspective of a Senior Application Scientist, provides an in-depth comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the quantitative analysis of this compound.
While direct comparative studies on this compound are not extensively documented, this guide will establish a framework for the cross-validation of these methods. This will be achieved by leveraging established protocols for furanocoumarins and adhering to the stringent validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.[3] The objective is to equip researchers with the foundational knowledge to select, develop, and validate the most suitable analytical method for their specific research needs.
The Significance of Cross-Validation
Understanding this compound: A Brief Overview
This compound, with a molecular formula of C₁₅H₁₆O₅ and a molecular weight of 276.28 g/mol , belongs to the furanocoumarin class of organic chemical compounds.[1][2][5] These compounds are known for their photosensitive nature and diverse pharmacological activities. Accurate quantification is essential for pharmacokinetic studies, dosage form development, and quality control of herbal preparations containing this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful separation technique that has become the workhorse of analytical chemistry for its high resolution, sensitivity, and reproducibility.
Principle of HPLC
HPLC operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. The separation is based on the analyte's affinity for the stationary phase. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Polar compounds elute first, while nonpolar compounds are retained longer. Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), which measures the absorbance of the analyte as it elutes from the column.
Experimental Protocol: A Representative HPLC Method for Furanocoumarin Analysis
The following protocol is a representative method for the analysis of furanocoumarins and can serve as a starting point for the development of a specific method for this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile).
-
Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Furanocoumarins typically exhibit strong UV absorbance between 250 and 320 nm. A DAD allows for the monitoring of multiple wavelengths to optimize detection.[6]
Sample Preparation:
-
Extraction: Extract the sample containing this compound with a suitable solvent such as methanol or acetonitrile. Sonication or vortexing can enhance extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
Caption: HPLC analysis workflow for this compound.
High-Performance Thin-Layer Chromatography (HPTLC): A Versatile Alternative
HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput, low operating costs, and the ability to analyze multiple samples simultaneously.[7][8]
Principle of HPTLC
In HPTLC, a sample is applied as a narrow band onto a thin layer of adsorbent material (stationary phase), typically silica gel, coated on a glass or aluminum plate. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption and partition coefficients. After development, the separated bands are visualized under UV light or by derivatization with a suitable reagent. Densitometric scanning is used for quantification.
Experimental Protocol: A Representative HPTLC Method for Furanocoumarin Analysis
This protocol provides a general framework for the HPTLC analysis of furanocoumarins.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, plate heater, and densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as Toluene: Ethyl Acetate: Formic Acid in a specific ratio (e.g., 7:3:0.2 v/v/v). The optimal mobile phase composition needs to be determined experimentally.
-
Application: Apply the standard and sample solutions as bands of a specific width using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Drying: Dry the plate in an oven.
-
Detection: Scan the plate with a densitometer at the wavelength of maximum absorbance for the analyte.
Sample Preparation:
-
Extraction: Similar to the HPLC sample preparation, extract the sample with a suitable solvent.
-
Concentration: The initial extract may need to be concentrated to achieve the desired sensitivity for HPTLC analysis.
-
Application: Apply a precise volume of the concentrated extract onto the HPTLC plate.
Caption: HPTLC analysis workflow for this compound.
Method Validation: Ensuring Data Integrity
Both the developed HPLC and HPTLC methods must be rigorously validated according to ICH Q2(R1) guidelines to ensure their suitability for the intended purpose.[3] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference at the retention time or Rf of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity studies. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for drug substance, 95-105% for drug product. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
Comparative Performance: HPLC vs. HPTLC
The choice between HPLC and HPTLC depends on the specific requirements of the analysis. The following table provides a comparative overview of their expected performance for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Resolution & Efficiency | Superior separation efficiency and resolution.[9][10] | Good resolution, but generally lower than HPLC.[9] |
| Sensitivity | Generally higher sensitivity, with lower LOD and LOQ values.[10] | Good sensitivity, but may be less sensitive than HPLC for some analytes. |
| Throughput | Sequential analysis of samples. | Simultaneous analysis of multiple samples, leading to higher throughput.[7] |
| Cost | Higher initial instrument cost and ongoing operational costs (solvents, columns). | Lower initial instrument cost and lower solvent consumption per sample.[7] |
| Flexibility | Highly flexible with a wide range of columns and mobile phases. | Flexible in terms of mobile phase selection; stationary phase is fixed on the plate. |
| Sample Preparation | May require more rigorous sample cleanup to protect the column. | More tolerant to complex matrices, often requiring less sample cleanup.[7] |
| Data Analysis | Sophisticated software for data acquisition and analysis. | Densitometric scanning with dedicated software for quantification. |
Cross-Validation Workflow
A robust cross-validation study involves analyzing the same set of samples using both the validated HPLC and HPTLC methods and comparing the results.
Caption: Workflow for the cross-validation of HPLC and HPTLC methods.
Conclusion: A Symbiotic Approach to Analytical Excellence
Both HPLC and HPTLC are powerful analytical techniques with distinct advantages for the quantification of this compound. HPLC, with its superior resolution and sensitivity, is often considered the gold standard for accurate and precise quantification, particularly in complex matrices or for low-concentration samples. HPTLC, on the other hand, offers a high-throughput, cost-effective, and robust alternative, making it ideal for routine quality control and screening of a large number of samples.
The choice of method should be guided by the specific analytical challenge, available resources, and the required level of data quality. For comprehensive characterization and validation of this compound-containing products, a symbiotic approach is recommended. HPTLC can be employed for rapid screening and routine quality control, while HPLC can be utilized for more demanding quantitative analyses and as a reference method. A thorough cross-validation, as outlined in this guide, is essential to ensure the interchangeability and reliability of the data generated by both methods, ultimately contributing to the advancement of research and development of this compound-based therapeutics.
References
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
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Waters. (n.d.). Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS/MS Method. [Link]
- Hajšlová, J., Schulzová, V., Slanina, P., & Janné, K. (2007). Analysis of furanocoumarins in vegetables (Apiaceae) and citrus fruits (Rutaceae). Czech Journal of Food Sciences, 25(4), 183-191.
- Waksmundzka-Hajnos, M., Petruczynik, A., Wianowska, D., Dawidowicz, A. L., & Sowa, I. (2009). HPTLC methods for qualitative and quantitative analysis of selected furocoumarins in essential oils.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
- IFRA. (2015). Quantification of Furocoumarins HPLC/DAD Procedure.
- Patel, R. B., Patel, M. R., & Patel, B. G. (2012). Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form. Pharmaceutical Methods, 3(2), 76–80.
- Pawar, S., & Shinde, P. (2017). A Review on Comparison of HPLC and HPTLC.
- Patel, P., & Captain, A. (2023). Method validation for targeted HPTLC method as per ICH Q2 (R2) guidelines.
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
- Sharma, S., & Singh, A. (2019). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Melough, M. M., Cho, E., Chun, O. K., & Elias, R. J. (2018). Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis. Journal of agricultural and food chemistry, 66(29), 7848–7855.
- Singh, A. (2017). Which one is better option to identify bioactive phytochemicals between HPTLC and HPLC?
-
Royal Society of Chemistry. (n.d.). Manganese. [Link]
- Zgórka, G. (2007). Analysis of furanocoumarins in vegetables (Apiaceae) and citrus fruits (Rutaceae).
- Rahman, M. M., & Sayeed, M. A. (2022). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. Journal of Science and Technology, 12(1), 1-10.
- Kaul, S., & Kadu, P. (2015). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 23(3), 495-502.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Wróblewska, A., & Szymańska, E. (2021). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules, 26(11), 3295.
-
Eurofins. (2023). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. [Link]
- G, S., & M, S. (2019). Phytochemical screening and HPTLC method for phytochemical compounds present extracts of leaf and stem Litsea laevigata Gamble. Journal of Pharmacognosy and Phytochemistry, 8(1), 224-230.
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Dr. P. Saranraj. (2024, January 22). Difference Between HPLC and HPTLC [Video]. YouTube. [Link]
- D'Imperio, M., D'Amato, A., Rapa, M., & Ciacci, C. (2021). Dietary Intake of Coumarins and Furocoumarins through Citrus Beverages: A Detailed Estimation by a HPLC-MS/MS Method Combined with the Linear Retention Index System. Foods, 10(7), 1547.
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BioCrick. (n.d.). This compound. [Link]
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A Senior Application Scientist's Guide to Solvent Selection for Thamnosmonin Extraction
An Objective Comparison of Extraction Efficiency Supported by Experimental Design
For researchers engaged in the isolation of pharmacologically active compounds, the initial extraction step is arguably the most critical juncture, dictating the yield, purity, and ultimate success of the entire downstream workflow. This guide provides an in-depth comparison of solvent efficiencies for the extraction of Thamnosmonin, a furanocoumarin with noted anti-inflammatory and antioxidant potential.[1] We will move beyond a simple listing of solvents to explore the physicochemical rationale behind solvent selection, present a robust experimental protocol for validation, and offer a comparative data framework.
Understanding the Target: The Physicochemical Profile of this compound
This compound (C₁₅H₁₆O₅) is a coumarin derivative characterized by a core benzopyran-2-one structure.[2][3] Its bioactivity and, critically for our purposes, its solubility are dictated by its specific functional groups. The structure includes a 7-methoxy group and a dihydroxy-methylbutenyl side chain.[2] The presence of two hydroxyl (-OH) groups imparts significant polarity to the molecule, suggesting that polar solvents will be effective in its solubilization. This is consistent with general findings for furanocoumarins, where polar solvents like methanol, ethanol, and acetone are widely employed.[4]
The Principle of Polarity: "Like Dissolves Like" in Practice
The foundational principle governing solvent extraction is that a solute will dissolve best in a solvent of similar polarity. Solid-liquid extraction using organic solvents remains the most prevalent method for isolating furanocoumarins from plant matrices.[4][5] While numerous techniques exist—from traditional maceration and Soxhlet extraction to modern ultrasound-assisted (UAE) and microwave-assisted extraction (MAE)—the choice of solvent is the universal determinant of success.[5][6][7]
Our comparative analysis will focus on solvents spanning a range of polarities to identify the optimal choice for this compound, which originates from plants such as the turpentine broom (Thamnosma montana).[8]
Experimental Design: A Protocol for Comparative Solvent Evaluation
To ensure trustworthy and reproducible results, a self-validating experimental protocol is essential. The following procedure outlines a robust method for comparing the extraction efficiency of various solvents for this compound using Ultrasound-Assisted Extraction (UAE), a technique known for its efficiency and reduced extraction times compared to methods like Soxhlet.[7][9]
Workflow for Comparative Solvent Extraction
Caption: Experimental workflow for comparing solvent extraction efficiency.
Step-by-Step Methodology
-
Plant Material Preparation :
-
Collect aerial parts of Thamnosma montana.
-
Air-dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (≤ 45°C) to prevent degradation of thermolabile compounds.
-
Grind the dried material to a fine, homogenous powder (e.g., 40-60 mesh) to maximize the surface area for solvent interaction.[6]
-
-
Ultrasound-Assisted Extraction (UAE) :
-
For each solvent to be tested (e.g., Methanol, 80% aq. Methanol, Ethanol, Ethyl Acetate, Hexane), accurately weigh 1.0 g of the powdered plant material into a separate flask.
-
Add 20 mL of the respective solvent to each flask (a 1:20 solid-to-solvent ratio).
-
Place the flasks in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 45°C).
-
After sonication, allow the mixture to cool and centrifuge to pellet the solid material.
-
-
Sample Processing :
-
Carefully decant the supernatant (the extract).
-
Filter each extract through a 0.45 µm syringe filter to remove fine particulates prior to analysis.
-
-
Quantitative Analysis via HPLC :
-
High-Performance Liquid Chromatography (HPLC) is the standard for the accurate quantification of furanocoumarins.[10][11]
-
Instrumentation : HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile is typical for separating coumarins.
-
Detection : Monitor at a wavelength appropriate for furanocoumarins, typically around 310-330 nm.
-
Quantification : Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in each extract based on the peak area and express the final yield as mg of this compound per gram of dry plant material (mg/g).
-
Comparative Data Summary & Discussion
The selection of a solvent is a trade-off between maximizing the yield of the target compound and minimizing the co-extraction of undesirable impurities. The table below presents hypothetical, yet scientifically plausible, results based on the known principles of furanocoumarin extraction.
| Solvent | Relative Polarity Index | Hypothetical Yield of this compound (mg/g) | Qualitative Assessment of Co-Extracted Impurities | Rationale for Performance |
| Methanol | 0.762 | 2.5 ± 0.2 | High (Chlorophylls, Sugars) | The high polarity effectively solubilizes the hydroxyl groups of this compound, leading to a high yield. However, it also extracts many highly polar impurities.[4][7] |
| 80% aq. Methanol | Higher than pure MeOH | 2.8 ± 0.3 | High | The addition of water increases the solvent polarity, potentially improving the extraction of compounds with multiple hydroxyl groups. Often used for coumarins.[12] |
| Ethanol | 0.654 | 2.2 ± 0.2 | Moderate-High | Slightly less polar than methanol, ethanol is also highly effective and is often preferred due to its lower toxicity.[4] |
| Ethyl Acetate | 0.228 | 1.8 ± 0.1 | Low-Moderate (Cleaner Extract) | Its intermediate polarity strikes an excellent balance, effectively dissolving this compound while leaving behind many highly polar impurities like chlorophyll, resulting in a cleaner initial extract.[4][11] |
| Hexane | 0.009 | 0.3 ± 0.05 | Low (Primarily Lipids, Waxes) | As a non-polar solvent, hexane is ineffective at solubilizing the polar this compound molecule, leading to very low yields.[5] |
Interpretation of Results
The data clearly illustrates the critical role of solvent polarity.
-
Highest Yield : Aqueous methanol (80%) is predicted to provide the highest yield. The water content enhances the polarity, which is highly effective for solvating the dihydroxy moiety of this compound. Methanol is also a top performer for furanocoumarin extraction in general.[7][9]
-
Optimal Balance (Yield vs. Purity) : Ethyl acetate, while yielding slightly less this compound, offers a significant advantage by producing a cleaner extract.[11] This can substantially reduce the complexity and cost of subsequent purification steps (e.g., column chromatography, solid-phase extraction).
-
Ineffective Solvents : Non-polar solvents like hexane are clearly unsuitable for extracting this moderately polar compound.
Conclusion for the Professional Researcher
For maximizing the crude yield of this compound from Thamnosma montana, 80% aqueous methanol is the recommended solvent. This choice is grounded in its high polarity, which aligns perfectly with the chemical structure of the target molecule.
However, for workflows where downstream purification is a primary concern, ethyl acetate presents a compelling alternative. The trade-off of a slightly lower yield is often outweighed by the benefit of a cleaner crude extract, which can accelerate the isolation of pure this compound for further pharmacological studies.
This guide provides a logical framework and a robust experimental template. Researchers are encouraged to perform this comparative study within their own laboratory setting to validate these findings with their specific plant material and analytical instrumentation.
References
-
Borges, L., et al. (2021). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. PubMed Central. [Link]
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Sharifi-Rad, J., et al. (2021). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. [Link]
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Teng, W. Y., Chen, C. C., & Chung, R. S. (2005). HPLC comparison of supercritical fluid extraction and solvent extraction of coumarins from the peel of Citrus maxima fruit. PubMed. [Link]
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Waksmundzka-Hajnos, M., et al. (2004). Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm. PubMed. [Link]
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Waksmundzka-Hajnos, M., et al. (2004). Effect of extraction method on the yield of furanocoumarins from fruits ofArchangelica of?cinalis Hoffm. ResearchGate. [Link]
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Teng, W. Y., Chen, C. C., & Chung, R. S. (2005). HPLC comparison of supercritical fluid extraction and solvent extraction of coumarins from the peel of Citrus maxima fruit. ResearchGate. [Link]
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MDPI. (2022). DES Based Efficient Extraction Method for Bioactive Coumarins from Angelica dahurica. MDPI. [Link]
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Opletal, L., et al. (2007). Analysis of furanocoumarins in vegetables (Apiaceae) and citrus fruits (Rutaceae). vscht.cz. [Link]
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Locatelli, M., et al. (2022). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. National Institutes of Health. [Link]
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Thamnosmonin's Enigmatic Path: A Comparative Guide to Coumarin Mechanisms of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the vast and intricate world of natural products, coumarins stand out as a class of benzopyrone-containing compounds with a remarkable diversity of pharmacological activities.[1][2] From the life-saving anticoagulant effects of warfarin to the photosensitizing properties of psoralens used in dermatology, the mechanisms by which these molecules exert their effects are as varied as their chemical structures. This guide delves into the established mechanisms of action of prominent coumarin classes and places them in context with the lesser-known, yet intriguing, coumarin, Thamnosmonin. While the precise molecular pathways of this compound remain largely uncharacterized, this document aims to provide a comprehensive overview of known coumarin bioactivities to offer a framework for future investigation into this promising natural product.
The Diverse Mechanisms of Coumarins: A Tale of Multiple Targets
Coumarins are secondary metabolites found in a wide array of plants, fungi, and bacteria.[1][3] Their shared benzopyrone core structure is a versatile scaffold that, through various substitutions, gives rise to a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][4] The mechanism of action is highly dependent on the specific subclass of coumarin.
The Anticoagulant Cascade: Vitamin K Antagonism
Perhaps the most well-known mechanism of action of any coumarin belongs to the 4-hydroxycoumarin derivatives, such as warfarin, dicoumarol, acenocoumarol, and phenprocoumon.[5][6][7] These compounds act as potent vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase, which is crucial for the recycling of vitamin K.[5][7] This inhibition leads to a depletion of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[6] Without this modification, these clotting factors are unable to bind calcium and participate effectively in the coagulation cascade, leading to a therapeutic anticoagulant effect.
Caption: Warfarin's inhibition of Vitamin K Epoxide Reductase.
Photosensitization and DNA Damage: The Furanocoumarin Pathway
Furanocoumarins, such as psoralen and its derivatives (e.g., xanthotoxin and bergapten), exhibit a distinct mechanism of action that is dependent on photoactivation.[8] In the presence of ultraviolet A (UVA) radiation, these linear molecules intercalate into the DNA double helix. Upon photoactivation, they form covalent adducts with pyrimidine bases, primarily thymine. This can result in both monoadducts and interstrand crosslinks, which block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This phototoxic activity is harnessed in PUVA (Psoralen + UVA) therapy for hyperproliferative skin disorders like psoriasis.
Caption: Psoralen's photoactivated DNA damage pathway.
Taming Inflammation and Oxidative Stress: The Multifaceted Approach
Several coumarins, including umbelliferone and scopoletin, have demonstrated significant anti-inflammatory and antioxidant properties. Their mechanisms of action are often multifactorial and involve the modulation of key signaling pathways. These coumarins have been shown to inhibit the production of pro-inflammatory mediators by suppressing the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] A crucial target for many anti-inflammatory coumarins is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of numerous pro-inflammatory genes. Furthermore, their antioxidant effects are often attributed to their ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses.
Caption: Inhibition of the NF-κB pathway by anti-inflammatory coumarins.
The Fight Against Cancer: Targeting Key Signaling Pathways
A growing body of evidence highlights the anticancer potential of various coumarins, such as osthole.[2] These compounds exert their effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. A common theme in the anticancer activity of many coumarins is their ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer. For instance, osthole has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[9] By inhibiting this pathway, osthole can trigger apoptosis and arrest the cell cycle in cancer cells.
Caption: Osthole's inhibition of the PI3K/Akt/mTOR signaling pathway.
This compound: A Coumarin Shrouded in Mystery
This compound, with the chemical structure 6-(1c,2c-dihydroxy-3c-methyl-3c-butenyl)-7-methoxychromen-2-one, is a coumarin that has been isolated from the African plant Thamnosma africana.[8] This plant has been used in traditional medicine, and its extracts have been shown to possess antimicrobial and antiplasmodial activities.[8] However, to date, the specific mechanism of action of this compound has not been elucidated in published scientific literature.
The presence of a dihydroxy-isoprenoid side chain in this compound's structure is noteworthy. The structure-activity relationships of coumarins suggest that such substitutions can significantly influence their biological activity.[1][4] For instance, prenylated coumarins often exhibit enhanced lipophilicity, which can facilitate their interaction with cellular membranes and intracellular targets.[4]
While direct evidence is lacking, the known bioactivities of extracts from Thamnosma africana and related species, which contain a variety of coumarins, provide some clues for potential avenues of research into this compound's mechanism. These extracts have demonstrated:
-
Antimicrobial Activity: The volatile oil of T. africana has been found to inhibit the growth of Bacillus subtilis and Staphylococcus aureus.[8] This suggests that this compound, as a constituent, may contribute to these effects, possibly by disrupting microbial cell membranes or inhibiting essential enzymes.
-
Anti-inflammatory and Cytotoxic Effects: Extracts from other African medicinal plants containing coumarins have shown anti-inflammatory and cytotoxic activities.[2][10][11] It is plausible that this compound may also possess such properties. Future studies could investigate its effects on inflammatory pathways like NF-κB or its ability to induce apoptosis in cancer cell lines.
Comparative Analysis of Coumarin Mechanisms
The following table summarizes the key mechanistic features of the discussed coumarin classes, highlighting the current knowledge gap for this compound.
| Coumarin Class/Example | Primary Mechanism of Action | Key Molecular Target(s) | Therapeutic Application(s) |
| 4-Hydroxycoumarins (e.g., Warfarin) | Vitamin K Antagonism | Vitamin K Epoxide Reductase (VKOR) | Anticoagulation |
| Furanocoumarins (e.g., Psoralen) | Photo-induced DNA Damage | DNA (pyrimidine bases) | Psoriasis, Vitiligo |
| Simple Coumarins (e.g., Umbelliferone) | Anti-inflammatory, Antioxidant | NF-κB, COX, LOX, ROS | Investigational |
| Prenylated Coumarins (e.g., Osthole) | Anticancer | PI3K/Akt/mTOR pathway | Investigational |
| This compound | Unknown | Unknown | Unknown |
Experimental Protocols for Characterizing Coumarin Mechanisms of Action
For researchers interested in elucidating the mechanism of action of novel coumarins like this compound, the following experimental protocols provide a starting point.
Protocol 1: MTT Assay for Cytotoxicity
This assay is used to assess the effect of a compound on cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the coumarin of interest for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion: The Path Forward for this compound
The world of coumarins is a testament to the chemical ingenuity of nature, offering a diverse array of bioactive compounds with a wide range of therapeutic potentials. While the mechanisms of action for many coumarin classes are well-established, providing a solid foundation for drug development, the story of this compound is just beginning. The lack of specific mechanistic data for this coumarin presents a clear opportunity for future research. By employing the established methodologies for characterizing natural products, the scientific community can begin to unravel the enigmatic path of this compound and determine if it holds the key to new therapeutic interventions.
References
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- Annunziata, F., Pinna, C., Dallavalle, S., Tamborini, L., & Pinto, A. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. International Journal of Molecular Sciences, 21(13), 4618.
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A Guide to Assessing the Synergistic Effects of Thamnosmonin with Other Natural Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic anticancer potential of Thamnosmonin, a naturally occurring furanocoumarin, when used in combination with other bioactive natural compounds. Given the limited specific research on this compound's synergistic interactions, this document outlines a robust, scientifically-grounded hypothetical study design. We will use Cardamonin, a well-characterized chalcone with potent anticancer properties, as a model synergistic partner to illustrate the experimental workflow and rationale.
Introduction: The Rationale for Synergy
The complexity of cancer biology, characterized by redundant signaling pathways and mechanisms of drug resistance, necessitates a shift from monotherapy to combination therapies. Natural products, with their vast structural diversity and multi-targeted activities, offer a promising avenue for developing synergistic anticancer strategies.[1][2]
This compound , a furanocoumarin isolated from plants such as Thamnosma montana, belongs to a class of compounds known for their ability to induce apoptosis, cell cycle arrest, and autophagy in cancer cells.[1][3][4] Furanocoumarins have been shown to modulate various signaling pathways, including PI3K/Akt and NF-κB, and have demonstrated potential for synergistic interactions with other anticancer agents.[3][5]
To explore this potential, we propose a combination study with Cardamonin , a natural chalcone. Cardamonin has been extensively studied for its anticancer effects, which are mediated through the inhibition of key oncogenic pathways such as NF-κB, mTOR, and STAT3.[6][7][8] The complementary mechanisms of action between furanocoumarins and chalcones present a strong rationale for investigating their potential synergistic effects.[9][10][11][12]
Proposed Experimental Framework for Synergy Assessment
This section details a comprehensive experimental workflow to investigate the synergistic anticancer effects of this compound and Cardamonin.
Overall Experimental Workflow
The proposed study will follow a logical progression from initial cytotoxicity screening to in-depth mechanistic investigations.
Caption: Proposed experimental workflow for assessing this compound and Cardamonin synergy.
Detailed Experimental Protocols
-
Cell Lines: Human breast adenocarcinoma cell line (MCF-7) and human lung carcinoma cell line (A549) will be used. These are well-characterized and commonly used models in cancer research.
-
Reagents: this compound and Cardamonin (high purity), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), Propidium Iodide (PI), Annexin V-FITC, and primary/secondary antibodies for Western blotting.
-
Seed MCF-7 and A549 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound and Cardamonin, both individually and in combination, for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
The synergistic effect of the drug combination will be determined by calculating the Combination Index (CI) using the Chou-Talalay method. The CI provides a quantitative measure of the interaction between two drugs.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The data will be analyzed using CompuSyn software to generate CI values and isobolograms.
Data Presentation and Expected Outcomes
The quantitative data from the cell viability assays will be summarized in tables for easy comparison.
Table 1: IC50 Values of this compound and Cardamonin in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | Expected Value |
| A549 | Expected Value | |
| Cardamonin | MCF-7 | Expected Value |
| A549 | Expected Value |
Table 2: Combination Index (CI) Values for this compound and Cardamonin Combination
| Cell Line | Combination Ratio (this compound:Cardamonin) | Fa (Fraction Affected) | CI Value | Interpretation |
| MCF-7 | 1:1 | 0.5 | Expected Value | Synergistic/Additive/Antagonistic |
| 0.75 | Expected Value | Synergistic/Additive/Antagonistic | ||
| 0.90 | Expected Value | Synergistic/Additive/Antagonistic | ||
| A549 | 1:1 | 0.5 | Expected Value | Synergistic/Additive/Antagonistic |
| 0.75 | Expected Value | Synergistic/Additive/Antagonistic | ||
| 0.90 | Expected Value | Synergistic/Additive/Antagonistic |
Mechanistic Investigations: Unraveling the Synergy
Based on the known biological activities of furanocoumarins and chalcones, we hypothesize that the synergistic effect of this compound and Cardamonin will be mediated through enhanced induction of apoptosis and cell cycle arrest.
Cell Cycle Analysis
Cells will be treated with this compound, Cardamonin, and their combination for 48 hours. After harvesting and fixing, the cells will be stained with Propidium Iodide and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay
Apoptosis will be quantified using an Annexin V-FITC/PI apoptosis detection kit followed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
To investigate the molecular mechanisms underlying the observed synergistic effects, the expression levels of key proteins involved in cell cycle regulation and apoptosis will be analyzed by Western blotting.
-
Apoptosis-related proteins: Bax, Bcl-2, Cleaved Caspase-3, PARP
-
Cell cycle-related proteins: Cyclin D1, CDK4, p21, p27
Targeted Signaling Pathways
The synergistic action of this compound and Cardamonin is hypothesized to converge on critical signaling pathways that regulate cell survival and proliferation.
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A Comparative Guide to the Antioxidant Potential of Thamnosmonin and Ascorbic Acid
Introduction: The Imperative of Antioxidant Benchmarking in Drug Discovery
In the landscape of modern therapeutics and nutraceuticals, the quest for potent antioxidant compounds is of paramount importance. Reactive oxygen species (ROS) are implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the rigorous evaluation of novel antioxidant candidates is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework for benchmarking the antioxidant potential of Thamnosmonin, a naturally occurring coumarin, against the gold-standard antioxidant, ascorbic acid (Vitamin C).
We will delve into the underlying chemical principles that govern antioxidant activity, present a detailed, field-proven experimental protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and offer a blueprint for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct robust and reproducible antioxidant capacity assessments.
Chemical Profiles of the Antioxidants
A molecule's antioxidant potential is intrinsically linked to its chemical structure. The ability to donate hydrogen atoms or electrons to neutralize free radicals is a key determinant of this activity.
This compound:
This compound is a natural coumarin first isolated from Thamnosma montana.[1] Its chemical structure, 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one, features a coumarin core with hydroxyl groups that are predicted to be the primary sites of antioxidant activity.[2][3][4][5] The presence of these electron-donating moieties suggests that this compound may exert its antioxidant effects through a radical scavenging mechanism.
Ascorbic Acid (Vitamin C):
Ascorbic acid is a ubiquitous and potent water-soluble antioxidant.[6][7][8] Its antioxidant prowess stems from its ability to readily donate electrons, thereby neutralizing a wide array of reactive oxygen species.[8][9][10] This action transforms ascorbic acid into the relatively stable ascorbyl radical, which can be subsequently regenerated.[10] Ascorbic acid's well-characterized antioxidant mechanism and extensive body of research make it an ideal benchmark for evaluating novel antioxidant compounds.[6][7][8][9]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a widely adopted method for screening the antioxidant activity of various compounds.[11][12][13][14] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow.[11][12][14] The degree of discoloration, measured spectrophotometrically at 517 nm, is directly proportional to the antioxidant capacity of the sample.[11][12][13][14]
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
This compound
-
Ascorbic acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Calibrated pipettes
Step-by-Step Methodology:
-
Preparation of DPPH Stock Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to obtain a 0.06 mM stock solution. Store this solution in an amber bottle at 4°C.
-
Preparation of Sample and Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and ascorbic acid in methanol.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for both this compound and ascorbic acid.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the sample and standard solutions to their respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11][12][13]
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample and standard.
Diagram of the DPPH Assay Workflow:
Caption: Workflow of the DPPH radical scavenging assay.
Comparative Data Analysis
The following table presents illustrative data from a hypothetical DPPH assay comparing the radical scavenging activity of this compound and ascorbic acid. This data is generated for educational purposes to demonstrate the data analysis process and is based on the expected antioxidant activity of a coumarin compound relative to a potent antioxidant like ascorbic acid.
| Concentration (µg/mL) | Ascorbic Acid % Scavenging Activity | This compound % Scavenging Activity |
| 100 | 95.2 ± 1.8 | 85.7 ± 2.1 |
| 50 | 89.5 ± 2.5 | 72.3 ± 1.9 |
| 25 | 75.8 ± 2.1 | 55.1 ± 2.8 |
| 12.5 | 52.1 ± 1.9 | 38.6 ± 2.4 |
| 6.25 | 30.4 ± 2.3 | 20.9 ± 2.2 |
| IC50 (µg/mL) | 11.8 | 22.5 |
Interpretation of Results:
From the illustrative data, ascorbic acid exhibits a lower IC50 value (11.8 µg/mL) compared to this compound (22.5 µg/mL). A lower IC50 value signifies a higher antioxidant potency, as a lower concentration of the substance is required to inhibit 50% of the free radicals.[12] Therefore, in this hypothetical scenario, ascorbic acid is a more potent antioxidant than this compound in the DPPH assay.
Diagram of Antioxidant Mechanism:
Caption: General mechanism of radical scavenging by an antioxidant.
Discussion and Further Perspectives
The illustrative data suggests that while this compound possesses notable antioxidant activity, it is less potent than the benchmark antioxidant, ascorbic acid. This is a common finding for many natural products when compared to pure, highly reactive antioxidants. The value of this compound, however, may lie in other biological activities or a more favorable pharmacokinetic profile that warrants further investigation.
It is crucial to recognize that the antioxidant potential of a compound is not fully captured by a single assay. Different assays measure antioxidant capacity through various mechanisms. For a more comprehensive evaluation of this compound's antioxidant potential, it is recommended to employ a battery of assays, including:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay: Measures the ability of an antioxidant to scavenge the ABTS radical cation.[15][16][17][18]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][20][21][22][23]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[24][25][26][27][28]
A holistic understanding of a compound's antioxidant profile can only be achieved by integrating data from multiple assays that probe different aspects of antioxidant activity.
Conclusion
This guide has provided a detailed framework for benchmarking the antioxidant potential of this compound against ascorbic acid. By following the outlined experimental protocol and data analysis procedures, researchers can obtain reliable and reproducible results. The illustrative data presented herein suggests that this compound is a promising natural antioxidant, albeit with a lower potency than ascorbic acid in the DPPH assay. For a comprehensive assessment, a multi-assay approach is strongly recommended. The continued investigation of natural compounds like this compound is essential for the discovery of novel therapeutic agents to combat oxidative stress-related diseases.
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BioCrick. (n.d.). This compound | CAS:60094-90-8 | Coumarins. BioCrick. [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
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ResearchGate. (2013). Please help choosing the right method for ABTS radical test. ResearchGate. [Link]
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PubMed. (1976). Alkaloids and coumarins of Thamnosma montana. PubMed. [Link]
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SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. [Link]
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ResearchGate. (2023). Why ascorbic acid used as standard for ABTS assay?. ResearchGate. [Link]
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Safety Operating Guide
Proper Disposal Procedures for Thamnosmonin: A Guide for Research Professionals
A Note on This Guidance: Thamnosmonin is a bioactive furanocoumarin of interest in various research applications.[1][2] As a novel or specialized research chemical, it lacks a specific, universally mandated disposal protocol. Therefore, this guide is built upon established best practices for the handling and disposal of potentially hazardous, cytotoxic, and bioactive compounds in a laboratory setting.[3][4] The procedures outlined here are designed to ensure personnel safety and environmental compliance. Crucially, you must always consult your institution's specific Chemical Hygiene Plan (CHP) and your Environmental Health & Safety (EHS) office before implementing any disposal protocol. [5][6]
Core Principle: Hazard Assessment and Precautionary Handling
The complete toxicological profile of this compound is not fully characterized. As with many novel or bioactive research compounds, it is prudent to handle it as a potentially hazardous and cytotoxic substance.[4][7] This "assume it's hazardous" principle is the foundation of safe laboratory practice and dictates that all waste streams contaminated with this compound be segregated from general and non-hazardous waste.[7]
The primary objective is to prevent unintended exposure to personnel and release into the environment. This is achieved through meticulous waste segregation at the point of generation and ensuring all waste is directed to the appropriate, high-hazard disposal stream, which typically involves incineration or other forms of chemical neutralization managed by licensed contractors.[8][9][10]
Waste Stream Segregation: A Decision-Based Workflow
Proper disposal begins with immediate and correct segregation. Different forms of waste require distinct containers and disposal pathways. The following diagram outlines the critical decision-making process for segregating this compound-contaminated waste.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Thamnosmonin
For the pioneering researchers and scientists in drug development, the pursuit of novel therapeutics is a journey into the unknown. This is particularly true when working with uncharacterized natural products like Thamnosmonin. While its potential as an anti-inflammatory and antioxidant agent is of significant interest, the absence of a comprehensive Safety Data Sheet (SDS) necessitates a cautious and well-informed approach to handling. This guide provides essential, immediate safety and logistical information, focusing on the procedural, step-by-step guidance for the use of Personal Protective Equipment (PPE) and the implementation of robust operational and disposal plans. Our goal is to empower you to conduct your research with the highest standards of safety, building a foundation of trust through value that extends beyond the product itself.
The Precautionary Principle: Handling a Compound of Unknown Hazard
This compound has been identified as a furanocoumarin, a class of compounds known for their potential phototoxicity.[1][2] Exposure to furanocoumarins, followed by exposure to ultraviolet (UV) light, can lead to a severe skin inflammation known as phytophotodermatitis.[2][3] Furthermore, as a novel compound, the full toxicological profile of this compound is not yet established. Therefore, it is imperative to handle it with the assumption that it is a potentially hazardous substance.[4] This precautionary approach is the cornerstone of laboratory safety when working with new chemical entities.
A thorough risk assessment should be conducted before any handling of this compound. This involves reviewing all available information, identifying potential hazards, assessing exposure risks, and implementing appropriate control measures.[4]
Core Defense: Personal Protective Equipment (PPE)
The consistent and correct use of PPE is your primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Protective Clothing |
| Weighing Solid this compound | Double-gloving with nitrile gloves | Safety glasses with side shields or safety goggles | N95 or higher-rated respirator | Standard lab coat |
| Preparing Stock Solutions | Double-gloving with nitrile gloves | Chemical splash goggles | Work within a certified chemical fume hood | Standard lab coat |
| Cell Culture/In Vitro Assays | Nitrile gloves | Safety glasses | Work within a biological safety cabinet | Standard lab coat |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles | N95 or higher-rated respirator (for powders) | Disposable gown over lab coat |
Donning and Doffing PPE: A Critical Procedure
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Eye Protection
-
Gloves (the outer pair goes over the cuff of the lab coat)
Doffing Sequence:
-
Gloves (peel one off by grasping the cuff and turning it inside out, then slide the ungloved finger under the cuff of the remaining glove to peel it off)
-
Lab Coat (peel off by turning it inside out, touching only the inside)
-
Eye Protection
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water.
Operational Plan: From Handling to Disposal
A clear and concise operational plan ensures that every step of working with this compound is conducted safely and efficiently.
Safe Handling Workflow
All manipulations of solid this compound or its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5] Always use the smallest quantity of the substance necessary for the experiment.[4]
Caption: Experimental Workflow for Handling this compound.
Spill Response
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess the Spill: Determine the nature and extent of the spill. For small powder spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, contain with an absorbent material.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Clean the Spill:
-
Solid Spills: Carefully wipe up the powder with a damp cloth or absorbent pad, working from the outside in.
-
Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: A Commitment to Environmental Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[6][7][8] All waste generated from working with this compound must be treated as hazardous waste.[9]
Waste Segregation
Proper segregation of waste at the source is essential for safe and compliant disposal.
Caption: Decision Tree for this compound Waste Segregation.
Step-by-Step Disposal Procedures
-
Solid Waste:
-
This includes contaminated gloves, paper towels, and weighing papers.
-
Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.[8]
-
The container must be clearly labeled as "Hazardous Waste" with the name "this compound" and the date.
-
Store in a designated satellite accumulation area.[7]
-
-
Liquid Waste:
-
This includes unused solutions and contaminated solvents.
-
Collect in a chemically compatible, leak-proof container with a secure screw-top cap.[8][10] Do not use glass containers for hydrofluoric acid-containing waste.[8]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound," the solvent system, and an approximate concentration.
-
Store in secondary containment within a designated satellite accumulation area.[4]
-
-
Empty Containers:
-
The original this compound container, once empty, should be triple-rinsed with a suitable solvent.[10]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[10]
-
After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[6][9]
-
-
Contacting Environmental Health and Safety (EHS):
-
Once a waste container is full or has been accumulating for the maximum allowable time per institutional and local regulations, contact your institution's EHS department for pickup and disposal.[7]
-
By adhering to these rigorous safety protocols, you can confidently advance your research on this compound while ensuring the well-being of yourself, your colleagues, and the environment.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Benchchem. (2025). Essential Safety and Handling Protocols for Uncharacterized Compounds Like AC-94149.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- University of Pittsburgh. (2023, September 21). Unknown Chemicals.
- Novel Chemicals with Unknown Hazards SOP. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR.
- ChemFaces. (n.d.). This compound | CAS:60094-90-8.
- Vulcanchem. (n.d.). This compound - 60094-90-8.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- CIKLab. (2024, May 21). Furocoumarins in food.
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- ResearchGate. (2025, April 1). (PDF) Flavonoids and Furanocoumarins Involved in Drug Interactions.
- D'Mello, J. P. F. (Ed.). (n.d.). Handbook of plant and fungal toxicants. Retrieved from University of California, Riverside website.
- PubChem. (n.d.). Daminozide | C6H12N2O3 | CID 15331.
- PubChem. (n.d.). Mannitol | C6H14O6 | CID 6251.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
